molecular formula C5H7N3O B1590358 4-Hydrazinylpyridin-2(1H)-one CAS No. 106689-41-2

4-Hydrazinylpyridin-2(1H)-one

Cat. No.: B1590358
CAS No.: 106689-41-2
M. Wt: 125.13 g/mol
InChI Key: ICQHVQJVRZINSO-UHFFFAOYSA-N
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Description

4-Hydrazinylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydrazinyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-8-4-1-2-7-5(9)3-4/h1-3H,6H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQHVQJVRZINSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544967
Record name 4-Hydrazinylpyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106689-41-2
Record name 4-Hydrazinylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydrazinylpyridin-2(1H)-one (CAS No. 106689-41-2) is a heterocyclic building block of significant interest to the medicinal chemistry and drug development communities.[1] Its unique bifunctional architecture, featuring a nucleophilic hydrazine moiety and a pyridinone scaffold capable of participating in crucial hydrogen bonding interactions, positions it as a valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, including a validated synthesis pathway, physicochemical characteristics, spectroscopic profile, and core reactivity. Furthermore, we explore its strategic application as a pharmacophore in the design of targeted therapeutics, particularly protein kinase inhibitors, grounding the discussion in established principles of medicinal chemistry.

Introduction and Strategic Importance

The pyridin-2(1H)-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, frequently found in molecules exhibiting a wide range of biological activities.[2] Similarly, the hydrazine functional group and its derivatives, such as hydrazides and hydrazones, are recognized as powerful tools for generating compounds with diverse therapeutic applications, including antitumor and antimicrobial properties.[3]

This compound merges these two pharmacologically relevant motifs. The hydrazine group serves as a versatile chemical handle for elaboration, while the pyridinone ring provides a rigid core with defined hydrogen bond donor and acceptor sites that can engage with biological targets. This combination makes it an exceptionally useful starting material for generating libraries of compounds aimed at targets like protein kinases, where specific hydrogen bonding patterns with the enzyme's hinge region are critical for inhibitory activity.[4][5] This guide serves as a technical resource for researchers aiming to leverage the unique properties of this compound in their discovery programs.

Synthesis and Purification

The synthesis of this compound is most reliably achieved via a two-step sequence starting from the commercially available 4-hydroxypyridine. The overarching strategy involves the conversion of the hydroxyl group to a better leaving group (chloride), followed by nucleophilic aromatic substitution with hydrazine.

Synthetic Workflow

The workflow is designed to first activate the C4 position of the pyridinone ring towards nucleophilic attack, followed by the introduction of the key hydrazine functionality.

G Start 4-Hydroxypyridine Step1_reagent POCl₃ or PCl₅ Heat Start->Step1_reagent Step 1: Chlorination Intermediate 4-Chloropyridin-2(1H)-one Step1_reagent->Intermediate Step2_reagent Hydrazine Hydrate (N₂H₄·H₂O) Solvent (e.g., Ethanol) Heat Intermediate->Step2_reagent Step 2: Hydrazinolysis Product This compound Step2_reagent->Product Purification Purification (Crystallization / Chromatography) Product->Purification

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for analogous chemical transformations.[6][7][8][9]

Step 1: Synthesis of 4-Chloropyridin-2(1H)-one (Intermediate)

  • Reagent Setup: In a fume hood, equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Charge the flask with 4-hydroxypyridine (1.0 eq).

  • Chlorination: Cautiously add phosphorus oxychloride (POCl₃, ~3.0 eq) to the flask. The reaction is often performed neat or with a high-boiling inert solvent.

    • Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that converts the pyridone's hydroxyl group into a chloride, which is an excellent leaving group for subsequent nucleophilic substitution.[10]

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, very carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step is highly exothermic and must be done with caution in a well-ventilated fume hood.

  • Isolation: Neutralize the acidic solution with a base (e.g., solid sodium carbonate or aqueous NaOH) until pH 7-8. The product often precipitates as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloropyridin-2(1H)-one.

Step 2: Synthesis of this compound (Final Product)

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 4-chloropyridin-2(1H)-one (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

  • Nucleophilic Substitution: Add an excess of hydrazine hydrate (N₂H₄·H₂O, ~5-10 eq) to the suspension.

    • Causality: Hydrazine is a potent nucleophile. An excess is used to ensure complete consumption of the starting material and to minimize the formation of di-substituted byproducts. The reaction proceeds via an SNAr mechanism.[9]

  • Reaction: Heat the mixture to reflux (80-120 °C, depending on the solvent) for 4-12 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation & Purification: Cool the reaction mixture. The product may precipitate upon cooling. If so, filter the solid, wash with a small amount of cold ethanol, and dry. If it remains in solution, concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is essential for its use in synthesis and for confirming its identity and purity.

Physicochemical Data

Quantitative experimental data such as melting point and solubility are not widely reported in public literature, however, key properties and storage information have been consolidated from chemical supplier databases.

PropertyValueSource
CAS Number 106689-41-2[1][11][12]
Molecular Formula C₅H₇N₃O[11][12]
Molecular Weight 125.13 g/mol [11]
Appearance Expected to be a solid[13]
Storage Conditions Store at -20°C under inert (nitrogen) atmosphere[1][11]
Calculated LogP -0.3395[11]
Topological Polar Surface Area 70.91 Ų[11]

The specified storage conditions are critically important.[1][11] They imply that the compound is likely sensitive to heat and oxidation, a known characteristic of many hydrazine-containing molecules which can undergo autoxidation.[2]

Spectroscopic Characterization

Expected ¹H and ¹³C NMR Data (in DMSO-d₆):

FeatureExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Rationale / Comments
C=O -~165Typical chemical shift for a pyridinone carbonyl.
C4-NH ~8.0-8.5 (broad s, 1H)-Amine proton, likely exchangeable with D₂O.
NH₂ ~4.5 (broad s, 2H)-Hydrazine protons, exchangeable with D₂O.
Pyridone NH ~10.5-11.5 (broad s, 1H)-Amide proton, typically downfield and exchangeable.
C4 -~150Carbon attached to the electron-donating hydrazine group.
C6-H ~7.2-7.4 (d)~135-140Proton and carbon adjacent to the ring nitrogen.
C5-H ~6.0-6.2 (dd)~95-100Proton and carbon between two electron-donating groups (NH, NH-NH₂).
C3-H ~5.8-6.0 (d)~105-110Proton and carbon adjacent to the carbonyl group.

Infrared (IR) Spectroscopy:

  • N-H Stretching: Expect multiple broad peaks in the 3200-3400 cm⁻¹ region, corresponding to the pyridone NH and the hydrazine NH₂ groups.

  • C=O Stretching: A strong, sharp absorption band around 1640-1660 cm⁻¹ is characteristic of the pyridinone carbonyl.

  • C=C/C=N Stretching: Peaks in the 1550-1620 cm⁻¹ region corresponding to the aromatic ring vibrations.

Mass Spectrometry (MS):

  • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 125.1 or 126.1, respectively, corresponding to the molecular weight of the compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the nucleophilic character of the terminal -NH₂ group of the hydrazine moiety.

  • Formation of Hydrazones: The primary amine of the hydrazine readily condenses with aldehydes and ketones to form stable hydrazone derivatives. This reaction is fundamental to its use as a scaffold, allowing for the introduction of diverse substituents.[3]

  • Heterocycle Synthesis: The hydrazine group is a key precursor for the synthesis of various nitrogen-containing heterocycles. For example, reaction with β-dicarbonyl compounds can yield pyrazoles, a scaffold of immense importance in kinase inhibitor design.[4][8]

  • Oxidation/Stability: As noted, hydrazines are susceptible to oxidation.[2] Handling the compound under an inert atmosphere (nitrogen or argon) is crucial to prevent degradation and the formation of oxidative dimerization byproducts.[1][11] Storage should be in a freezer and away from oxidizing agents.[1][11][16]

Application in Drug Development: A Kinase Inhibitor Scaffold

The primary utility of this compound for drug development professionals lies in its ideal structure for designing protein kinase inhibitors. Most kinase inhibitors target the ATP-binding site, and a key interaction involves forming hydrogen bonds with the "hinge" region of the protein.

The this compound scaffold can be elaborated into a molecule that presents a perfect hydrogen bonding pattern to the kinase hinge, mimicking the adenine portion of ATP.

G cluster_1 Hinge_NH NH Hinge_CO C=O Scaffold [ this compound Scaffold ] Scaffold->Hinge_NH H-Bond Acceptor (Pyridone C=O) Scaffold->Hinge_CO H-Bond Donor (Pyridone N-H)

Caption: Conceptual diagram of the pyridinone core acting as a hinge-binder.

The pyridone's N-H group acts as a hydrogen bond donor, while the adjacent carbonyl (C=O) serves as a hydrogen bond acceptor. This "donor-acceptor" pattern is a classic hinge-binding motif. The hydrazine group at the C4 position provides a convenient vector pointing out of the ATP pocket, allowing for the attachment of various substituents (R-groups) that can target other regions of the kinase for improved potency and selectivity. By reacting the hydrazine with various aldehydes or other electrophiles, a large and diverse chemical library can be rapidly synthesized for screening.

Conclusion

This compound is a high-value chemical intermediate whose properties are ideally suited for modern drug discovery. Its synthesis, while requiring careful handling, is straightforward from common starting materials. Its defining feature is the combination of a proven kinase hinge-binding motif with a reactive hydrazine handle, enabling extensive chemical exploration. For research teams focused on oncology, immunology, and other fields where kinase modulation is a key therapeutic strategy, this compound represents a powerful and versatile tool for the development of novel targeted agents.

References

4-Hydrazinylpyridin-2(1H)-one molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Hydrazinylpyridin-2(1H)-one

Introduction

The pyridinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of pharmacologically active compounds.[1][2] These heterocycles exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3] Their value stems from a unique combination of features: the pyridinone ring can engage in multiple hydrogen bonding interactions as both a donor and an acceptor, its physicochemical properties can be finely tuned through substitution, and it serves as a versatile template for designing kinase hinge-binding motifs and other biomolecular mimetics.[2][3]

Within this important class, this compound represents a particularly intriguing derivative. The introduction of a hydrazinyl moiety at the C4-position adds significant chemical functionality, creating a potent nucleophile and a versatile synthetic handle for further elaboration. Understanding the nuanced interplay between the pyridinone core and the hydrazinyl substituent is critical for harnessing its full potential in drug design. The molecule's conformational preferences, tautomeric equilibria, and intermolecular interactions dictate its three-dimensional shape and pharmacophoric presentation to biological targets.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth analysis of the molecular structure and conformational landscape of this compound. We will move from its fundamental properties to advanced computational and experimental characterization techniques, offering not just data, but the strategic reasoning behind the scientific methodologies employed.

Section 1: Fundamental Molecular Properties

A thorough understanding of a molecule begins with its fundamental identity and characteristics. This section consolidates the core data for this compound.

Chemical Identity

Precise identification is the first step in any rigorous scientific investigation. The key identifiers for the title compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[4][5]
CAS Number 106689-41-2[4][5]
Molecular Formula C₅H₇N₃O[4][5]
Molecular Weight 125.13 g/mol [4][5]
SMILES O=C1C=C(NN)C=CN1[4]
Synthesis and Characterization

While multiple synthetic routes can be envisioned, a common and reliable approach for introducing a hydrazine group to a heterocyclic core is through nucleophilic aromatic substitution of a suitable leaving group. A representative protocol is detailed below.

Causality: This protocol leverages the high reactivity of 4-chloropyridin-2(1H)-one with hydrazine hydrate. The electron-withdrawing nature of the ring nitrogen and the carbonyl group activates the C4-position towards nucleophilic attack, making the displacement of the chloride ion favorable. Ethanol is chosen as a solvent for its ability to dissolve the reactants and for its high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-pyridone (1.0 eq) in absolute ethanol (20 mL/g of pyridone).

  • Reagent Addition: To the stirring solution, add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) dropwise at room temperature. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl generated in situ.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).

  • Workup: After completion, allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume in vacuo until precipitation occurs.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove residual impurities. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture if necessary.

  • Characterization: Confirm the structure of the resulting white to off-white solid using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Tautomerism and Isomerism

This compound is subject to several tautomeric equilibria that are fundamental to its structure and reactivity. The dominant form in a given environment (gas phase, solution, solid state) dictates its interaction profile.

The Pyridone <=> Hydroxypyridine Equilibrium

The most prominent tautomerism is the amide-iminol equilibrium between the 2-pyridone form and the 2-hydroxypyridine aromatic form. For most substituted 2-pyridones, the pyridone tautomer is overwhelmingly favored due to the greater stability of the amide bond compared to the iminol and the potential for stabilizing intermolecular hydrogen-bonded dimers in the solid state.[6]

Hydrazine Tautomerism: Amino <=> Imino Forms

The exocyclic hydrazinyl group can also exhibit tautomerism. While the hydrazone (imino) form is conceivable, studies on analogous systems like 2-hydrazinopyrimidin-4(3H)-ones have shown that the hydrazinyl (amino) form is typically the predominant species in solution.[7][8] This is the form represented by the standard IUPAC name.

The interplay of these forms results in several possible tautomers, with the this compound form being the most stable and commonly depicted structure.

Tautomers cluster_main Dominant Tautomer cluster_minor Minor Tautomers T1 This compound (Pyridone Form) T2 4-Hydrazinyl-2-hydroxypyridine (Aromatic Hydroxy Form) T1->T2 Amide-Iminol Tautomerism T3 4-Hydrazono-1,4-dihydropyridin-2-ol (Imino-Alcohol Form) T1->T3 Keto-Enol & Amino-Imino Tautomerism T2->T1 T3->T1

Caption: Tautomeric equilibria of this compound.

Section 3: Conformational Analysis

Beyond tautomerism, the conformation of the flexible hydrazinyl group is a key determinant of the molecule's overall shape. The rotation around the C4—N(hydrazine) bond defines the orientation of the terminal -NH₂ group relative to the pyridinone ring. Both computational and experimental methods are essential to fully characterize this landscape.

Theoretical Approach: Density Functional Theory (DFT)

Causality: DFT provides a robust framework for modeling electronic structure and predicting molecular geometries and relative energies with high accuracy for organic molecules. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of computational cost and accuracy for systems involving heteroatoms and hydrogen bonding. The inclusion of a solvent model (like PCM) is crucial, as it simulates the dielectric environment of a solution, providing more realistic energy calculations than gas-phase models alone.

  • Structure Preparation: Build the this compound structure in its dominant tautomeric form using molecular modeling software (e.g., GaussView, Avogadro).

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the dihedral angle defined by C3-C4-N(hydrazine)-N(terminal) in 10° increments. This initial scan identifies the energy minima (stable conformers) and maxima (rotational barriers). Use a modest level of theory (e.g., B3LYP/6-31G(d)) for this step to manage computational cost.

  • Conformer Optimization: Extract the geometries corresponding to the energy minima from the PES scan. Perform a full geometry optimization on each unique conformer using a higher level of theory (e.g., B3LYP/6-311++G(d,p)) and an implicit solvent model (e.g., PCM, solvent=DMSO or water).

  • Frequency Calculation: Conduct a frequency calculation for each optimized structure at the same level of theory. This step serves two purposes: (a) to confirm that the structure is a true minimum (no imaginary frequencies), and (b) to obtain zero-point vibrational energies (ZPVE) and thermal corrections for accurate relative energy calculations.

  • Data Analysis: Tabulate the key dihedral angles, relative electronic energies (ΔE), and relative Gibbs free energies (ΔG) for all stable conformers. The conformer with the lowest Gibbs free energy is predicted to be the most populated.

DFT_Workflow A 1. Initial 3D Structure Generation B 2. Potential Energy Surface (PES) Scan (Rotate C4-N Bond) A->B C 3. Identify Energy Minima (Stable Conformers) B->C D 4. High-Level Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C->D E 5. Vibrational Frequency Calculation D->E F 6. Confirm True Minima & Calculate Gibbs Free Energy E->F G 7. Analyze Relative Energies & Populations F->G

Caption: Workflow for computational conformational analysis using DFT.

ConformerC3-C4-N-N Dihedral Angle (°)Relative Energy (ΔG, kcal/mol)
A~0°0.00
B~180°~1.5

Note: This data is illustrative, based on typical rotational barriers for similar C(sp²)-N bonds.

Experimental Validation: X-ray Crystallography and NMR

Causality: While DFT provides excellent predictions, experimental validation is the gold standard. Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing precise bond lengths, angles, and intermolecular packing.[9] However, crystal packing forces can trap a single, potentially non-representative, conformation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, provides through-space information about the solution-state structure, which is often more relevant to biological activity.

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol/water).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a model with atomic coordinates, bond lengths, bond angles, and torsion angles.

Section 4: Intermolecular Interactions

The hydrazinyl and pyridone moieties are rich in hydrogen bond donors (-NH, -NH₂) and acceptors (C=O, ring N). These groups are expected to dominate the intermolecular interactions, influencing crystal packing, solubility, and binding to target proteins.

  • Hydrogen Bonding: The N-H protons of the pyridone ring and the hydrazinyl group are strong H-bond donors. The carbonyl oxygen is a strong H-bond acceptor, and the ring nitrogen can also act as an acceptor.

  • π-π Stacking: The electron-deficient nature of the pyridinone ring allows for potential π-π stacking interactions with other aromatic systems.

Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B a_CO C=O a_NH N-H b_CO C=O a_NH->b_CO H-Bond (Dimer Motif) a_NNH2 NH2 a_NNH2->b_CO H-Bond b_NH N-H b_NNH2 NH2

Caption: Key intermolecular hydrogen bonding interactions.

Section 5: Relevance in Drug Development

The structural and conformational features of this compound directly impact its utility in drug discovery.

Structure-Activity Relationship (SAR)

The conformation of the hydrazinyl group is critical for SAR. Its orientation determines whether the terminal amine can form a key hydrogen bond with a target protein, act as a nucleophile, or serve as an attachment point for further chemical modification without causing steric clashes. For example, in kinase inhibitors, the pyridinone core often acts as a "hinge-binder," forming crucial hydrogen bonds with the protein backbone. The substituent at the C4-position then projects into a solvent-exposed region where it can be modified to enhance potency and selectivity.[1]

A Privileged Core for Diverse Targets

Pyridinone derivatives have demonstrated high potency against a range of targets, including HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and Met kinase.[1] The ability to modify the scaffold at multiple positions allows for the optimization of properties against different biological targets.[1] The hydrazinyl group in this compound serves as a versatile building block, enabling the synthesis of hydrazones, pyrazoles, and other heterocycles, dramatically expanding the chemical space accessible from this core structure.

Conclusion

This compound is a molecule of significant interest, built upon the medicinally vital pyridinone scaffold. Its structure is defined by a strong preference for the pyridone tautomer and a flexible hydrazinyl group whose conformation is governed by a low rotational energy barrier. This conformational flexibility, coupled with a rich capacity for hydrogen bonding and synthetic derivatization, makes it a highly valuable building block for drug discovery. A multi-faceted approach, combining high-level computational analysis with definitive experimental techniques like X-ray crystallography and NMR, is essential for fully elucidating its structural landscape and rationally designing the next generation of pyridinone-based therapeutics.

References

Synthesis and characterization of 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydrazinylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and safe handling of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyridinone core is a privileged structure in drug discovery, exhibiting a wide range of biological activities, while the hydrazine moiety serves as a versatile functional handle for constructing more complex molecular architectures.[1][2] This document offers field-proven insights, detailing not only the experimental protocols but also the underlying chemical principles and safety imperatives. It is designed to equip researchers with the necessary knowledge to confidently synthesize and characterize this valuable building block for applications in drug development and beyond.

Critical Safety Protocols: Managing the Risks of Hydrazine Derivatives

The use of hydrazine and its derivatives necessitates a rigorous and proactive approach to safety due to their inherent hazards, including high toxicity, reactivity, and potential carcinogenicity.[3][4][5] Adherence to strict safety protocols is not merely a recommendation but a prerequisite for conducting any experimental work.

1.1. Hazard Assessment

  • Toxicity: Hydrazine is highly toxic via inhalation, ingestion, and dermal absorption.[3][5] It is a potent irritant to the skin and eyes and is classified as a suspected human carcinogen.[5][6] The odor threshold for hydrazine is significantly higher than the permissible exposure limit, meaning that if you can smell it, you are already overexposed.[4]

  • Reactivity and Flammability: Hydrazine is a high-energy compound that can undergo thermal runaway, potentially leading to autoignition.[3] It reacts vigorously, and sometimes explosively, with oxidizing agents.[7]

  • Environmental Hazard: Hydrazine derivatives are very toxic to aquatic life with long-lasting effects.[5][6]

1.2. Engineering Controls and Personal Protective Equipment (PPE)

All manipulations involving hydrazine hydrate or its derivatives must be performed within a certified chemical fume hood to prevent inhalation exposure.[5][7] A robust PPE ensemble is mandatory:

  • Eye Protection: Chemical safety goggles and a full-face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber).[7]

  • Body Protection: A chemical-resistant apron over a lab coat to protect against splashes.[7]

1.3. Spill and Waste Management

  • Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with a non-combustible material like sand or vermiculite. Do not use combustible materials such as sawdust.[5]

  • Waste Disposal: All hydrazine-contaminated waste must be treated as hazardous.[5] Keep hydrazine waste streams separate and clearly labeled, particularly avoiding mixing with oxidizing agents.[7]

Synthesis Pathway: From Precursor to Final Compound

The synthesis of this compound is most effectively achieved through a two-step process involving the initial synthesis of a 4-chloro-substituted pyridinone precursor, followed by a nucleophilic aromatic substitution with hydrazine hydrate. This strategy is analogous to methods used for preparing similar heterocyclic hydrazines.[8][9]

Diagram: Synthesis Workflow

SynthesisWorkflow cluster_precursor Step 1: Precursor Synthesis cluster_final Step 2: Hydrazinolysis cluster_purification Workup & Purification A 4-Hydroxypyridin-2(1H)-one C 4-Chloro-pyridin-2(1H)-one A->C Chlorination B Phosphorus Oxychloride (POCl3) E This compound C->E Nucleophilic Substitution D Hydrazine Hydrate (N2H4·H2O) F Reaction Quenching E->F G Filtration F->G H Recrystallization G->H

Caption: Overall workflow for the synthesis of this compound.

2.1. Step 1: Synthesis of 4-Chloro-pyridin-2(1H)-one (Precursor)

The conversion of the hydroxyl group at the C4 position to a chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is an effective reagent for this transformation, converting the pyridinone into a more reactive intermediate susceptible to nucleophilic attack.

2.2. Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction. The highly nucleophilic hydrazine molecule displaces the chloride ion from the pyridinone ring. The reaction is typically driven to completion by heating under reflux.[10]

Diagram: Reaction Mechanism

ReactionMechanism cluster_nodes 4-Chloro-pyridin-2(1H)-one 4-Chloro-pyridin-2(1H)-one Meisenheimer Complex Intermediate (Meisenheimer Complex) 4-Chloro-pyridin-2(1H)-one->Meisenheimer Complex + :NH2NH2 (Nucleophilic Attack) This compound This compound Meisenheimer Complex->this compound - Cl- (Chloride Elimination)

Caption: Mechanism of nucleophilic aromatic substitution.

2.3. Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by qualified personnel with appropriate risk assessments.

Reagents and Materials

ReagentM.W. ( g/mol )AmountMolesEquivalents
4-Chloro-pyridin-2(1H)-one129.541.30 g10.0 mmol1.0
Hydrazine Hydrate (~64%)50.062.35 mL50.0 mmol5.0
Ethanol-50 mL--

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: In a chemical fume hood, add 4-Chloro-pyridin-2(1H)-one (1.30 g, 10.0 mmol) and ethanol (50 mL) to the flask.

  • Hydrazine Addition: While stirring, carefully add hydrazine hydrate (2.35 mL, 50.0 mmol) to the suspension. The use of a significant excess of hydrazine helps to drive the reaction to completion and minimize side reactions.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[11]

  • Workup: After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol to remove any unreacted hydrazine hydrate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to yield the final product as a crystalline solid.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized this compound is accomplished using a suite of standard analytical techniques. The expected data, extrapolated from analogous structures, are summarized below.[8][12][13]

Table: Expected Characterization Data

TechniqueExpected Results
¹H NMR (DMSO-d₆)δ ~10.5-11.5 (br s, 1H, Pyridinone-NH), δ ~7.0-7.5 (m, 2H, Aromatic-CH), δ ~6.0-6.5 (m, 1H, Aromatic-CH), δ ~4.0-4.5 (br s, 2H, -NH₂), δ ~3.5-4.0 (br s, 1H, -NH-)
¹³C NMR (DMSO-d₆)δ ~165 (C=O), δ ~150 (C-NHNH₂), δ ~140 (Ar-CH), δ ~110 (Ar-CH), δ ~100 (Ar-CH)
FT-IR (KBr, cm⁻¹)3400-3200 (N-H stretching), 1650-1680 (C=O stretching, amide), 1600-1550 (C=C stretching, aromatic)
Mass Spec. (ESI+)Expected m/z: 126.06 for [M+H]⁺ (Calculated for C₅H₈N₃O⁺)
Elemental Analysis Calculated for C₅H₇N₃O: C, 47.99%; H, 5.64%; N, 33.58%. Found values should be within ±0.4%.
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridinone ring protons, the amide proton, and the protons of the hydrazine group. The broadness of the NH signals is due to quadrupole broadening and potential hydrogen exchange.[13][14]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, with the carbonyl carbon appearing characteristically downfield.[8]

  • FT-IR Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The characteristic stretches for N-H bonds (both in the hydrazine and the pyridinone ring) and the strong carbonyl (C=O) absorption are key diagnostic peaks.[8][13][15]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound by identifying the protonated molecular ion [M+H]⁺.[8][16]

Reactivity and Application Potential

The synthetic utility of this compound stems from the reactivity of its hydrazine group. This moiety can readily react with electrophiles, most notably aldehydes and ketones, to form stable hydrazone derivatives.[10][14] This reaction provides a straightforward method for linking the pyridinone scaffold to other molecular fragments, a common strategy in drug discovery.

Diagram: Hydrazone Formation

HydrazoneFormation A This compound C Pyridinone-Hydrazone Derivative A->C Condensation (-H2O) B Aldehyde/Ketone (R-CHO / R-CO-R')

Caption: Reaction of this compound to form a hydrazone.

The resulting hydrazide-hydrazone derivatives are a class of compounds known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][14] Therefore, this compound serves as a valuable starting material for generating libraries of novel compounds for biological screening.

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis of this compound, grounded in established chemical principles. By providing comprehensive protocols for synthesis, characterization, and, most importantly, safe handling, this document aims to empower researchers in their scientific endeavors. The versatility of this compound as a synthetic intermediate ensures its continued relevance in the exploration of new chemical entities for pharmaceutical and materials science applications.

References

4-Hydrazinylpyridin-2(1H)-one: A Technical Guide to its Putative Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the hypothesized mechanism of action of 4-Hydrazinylpyridin-2(1H)-one. In the absence of direct comprehensive studies on this specific molecule, this guide synthesizes information from structurally related compounds to propose a scientifically grounded, putative mechanism. This approach is intended to provide a strong foundation for future research and drug development efforts.

Introduction: Unveiling the Potential of a Hybrid Scaffold

This compound is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a hydrazinyl group at the 4-position. This unique combination of a pyridinone ring, a known pharmacophore in various bioactive molecules, and a reactive hydrazinyl moiety suggests a complex and potentially potent biological activity profile. Pyridinone derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities. Notably, certain substituted pyridines and aminopyridines have emerged as inhibitors of nitric oxide synthases (NOS), particularly the neuronal isoform (nNOS).[1]

The hydrazinyl group is also a key feature in several pharmaceuticals and is known to undergo metabolic activation to reactive intermediates that can exert both therapeutic and toxic effects.[2][3] This guide will focus on the leading hypothesis for the mechanism of action of this compound: the selective inhibition of neuronal nitric oxide synthase (nNOS).

A Putative Mechanism of Action: Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of various neurodegenerative disorders. Consequently, the development of selective nNOS inhibitors is a significant therapeutic goal. Several aminopyridine-based compounds have been shown to be potent and selective nNOS inhibitors.[1][4][5] The proposed mechanism for this compound as an nNOS inhibitor is predicated on its structural similarity to these known inhibitors.

The core hypothesis is that the pyridinone scaffold of this compound mimics the guanidinium group of L-arginine, the natural substrate for NOS. This allows the molecule to bind to the active site of the enzyme. The hydrazinyl group at the 4-position is positioned to form key interactions within the active site, potentially contributing to both potency and selectivity.

The nNOS Catalytic Cycle and Points of Inhibition

Neuronal NOS, like other NOS isoforms, is a homodimeric enzyme that catalyzes the five-electron oxidation of L-arginine to L-citrulline and nitric oxide. This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). The enzyme contains a heme prosthetic group in its oxygenase domain, which is central to the catalytic activity.

Inhibitors can interfere with this process in several ways:

  • Competitive Inhibition: By binding to the L-arginine binding site.

  • Heme Interaction: By coordinating with the heme iron.

  • Cofactor Site Interaction: By interfering with the binding of essential cofactors like BH4.

For this compound, a competitive inhibition model is the most plausible starting point for investigation.

Hypothesized Signaling Pathway: nNOS Inhibition

nNOS_Inhibition_Pathway cluster_0 Neuronal Cell L_Arginine L-Arginine nNOS nNOS (Neuronal Nitric Oxide Synthase) L_Arginine->nNOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS->NO_Citrulline Catalysis Downstream_Effects Downstream NO Signaling (e.g., sGC activation) NO_Citrulline->Downstream_Effects Compound This compound Compound->nNOS Inhibition Metabolic_Activation cluster_1 Hepatocyte (or other metabolically active cell) Parent_Compound This compound CYP450 Cytochrome P450 Enzymes Parent_Compound->CYP450 Metabolism Reactive_Intermediate Reactive Intermediate (e.g., Diimide, Radical) CYP450->Reactive_Intermediate Oxidation Target_Interaction Covalent Modification of Cellular Targets (e.g., nNOS, other proteins, DNA) Reactive_Intermediate->Target_Interaction Toxicity/Pharmacology Detoxification Detoxification Pathways (e.g., Glucuronidation, Acetylation) Reactive_Intermediate->Detoxification

References

An In-depth Technical Guide to 4-Hydrazinylpyridin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydrazinylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. While the specific historical discovery of this molecule is not extensively documented in readily available literature, this guide situates its emergence within the broader context of pyridinone chemistry. We delve into the plausible synthetic pathways, physicochemical properties, and the established biological significance of the pyridinone and hydrazine scaffolds, offering a framework for understanding the potential applications of this compound in drug discovery and development. This document serves as a foundational resource for researchers exploring the therapeutic utility of novel pyridinone derivatives.

Introduction: The Pyridinone Scaffold in Medicinal Chemistry

The pyridinone ring system is a privileged scaffold in drug discovery, recognized for its ability to engage in a variety of biological interactions.[1] Pyridinones are six-membered heterocyclic structures containing a nitrogen atom and a carbonyl group. Depending on the relative positions of these functionalities, they exist as 2-pyridinones or 4-pyridinones. These structures are valued for their capacity to act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition at the active sites of enzymes and receptors.[1]

The versatility of the pyridinone core allows for extensive chemical modification at various positions, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This adaptability has led to the incorporation of the pyridinone motif into a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] The historical development of pyridinone chemistry, dating back to the 19th century with the isolation of ricinine, has paved the way for the synthesis of a vast library of derivatives with significant therapeutic potential.

This guide focuses on a specific derivative, this compound, which integrates the pyridinone scaffold with a reactive hydrazine moiety. The introduction of the hydrazinyl group opens up further avenues for chemical elaboration and potential biological activity, making it a compound of interest for the development of novel therapeutics.

Historical Context and Plausible Discovery

While a definitive seminal publication detailing the first synthesis of this compound (CAS No. 106689-41-2) is not readily apparent in a survey of scientific literature, its discovery can be understood within the historical progression of synthetic organic chemistry and the exploration of heterocyclic compounds. The synthesis of hydrazino-substituted aromatic and heteroaromatic compounds has been a subject of interest for over a century due to their utility as versatile synthetic intermediates and their inherent biological activities.

The most probable route to the first synthesis of this compound would have emerged from established methods for the preparation of hydrazinopyridines. A common and historically significant method involves the nucleophilic aromatic substitution of a halo-substituted pyridine with hydrazine hydrate.[2][3] Given that 4-chloro-2-pyridone is a readily accessible starting material, its reaction with hydrazine would be a logical and straightforward approach to obtaining the target molecule.

Another plausible, albeit more indirect, historical route could involve the diazotization of 4-amino-2-pyridone, followed by reduction of the resulting diazonium salt.[4][5] This classical method for converting aromatic amines to hydrazines has been widely employed in organic synthesis.

The drive to synthesize compounds like this compound would have been fueled by the growing recognition of the pharmacological importance of both the pyridinone and hydrazine/hydrazone functionalities in the mid to late 20th century.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 106689-41-2[6]
Molecular Formula C₅H₇N₃O[6]
Molecular Weight 125.13 g/mol [6]
Appearance Solid (predicted)-
SMILES C1=CNC(=O)C=C1NN-
InChI InChI=1S/C5H7N3O/c6-8-5-2-1-4(9)7-3-5/h1,3H,6H2,(H,7,8,9)-

Synthetic Methodologies

The synthesis of this compound can be approached through several established synthetic strategies. The most direct and commonly employed method is the nucleophilic aromatic substitution of a suitable leaving group at the 4-position of the pyridin-2-one ring with hydrazine.

Nucleophilic Aromatic Substitution

This is the most probable and efficient route for the synthesis of this compound. The reaction proceeds via an addition-elimination mechanism, where the hydrazine attacks the electron-deficient pyridine ring, leading to the displacement of a halide.

Starting Material: 4-Chloro-2(1H)-pyridone or 4-Bromo-2(1H)-pyridone. Reagent: Hydrazine hydrate (NH₂NH₂·H₂O).

G start 4-Halo-2(1H)-pyridone product This compound start->product Nucleophilic Aromatic Substitution reagent Hydrazine Hydrate reagent->product

Figure 1: General workflow for the synthesis via nucleophilic aromatic substitution.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2(1H)-pyridone (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or water.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 3-5 eq) to the solution. The use of excess hydrazine helps to drive the reaction to completion and minimize the formation of side products.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to afford pure this compound.

Causality Behind Experimental Choices:

  • Excess Hydrazine: Using an excess of hydrazine hydrate ensures that the concentration of the nucleophile remains high throughout the reaction, favoring the forward reaction and suppressing potential side reactions, such as dimerization of the starting material.

  • Choice of Solvent: The solvent should be able to dissolve the starting material and be compatible with the reaction conditions. Alcohols like ethanol and butanol are often good choices due to their polarity and relatively high boiling points, which allow for refluxing at a temperature sufficient to drive the reaction.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Diazotization and Reduction of 4-Amino-2(1H)-pyridone

An alternative, though more complex, synthetic route involves the conversion of a primary amino group to a hydrazine.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction start 4-Amino-2(1H)-pyridone intermediate Diazonium Salt start->intermediate reagents1 NaNO₂, HCl (0-5 °C) reagents1->intermediate product This compound intermediate->product reagents2 SnCl₂, HCl reagents2->product

Figure 2: Two-step synthesis via diazotization and reduction.

Experimental Protocol:

Step 1: Diazotization

  • Preparation of Amine Salt: Suspend 4-amino-2(1H)-pyridone (1.0 eq) in dilute hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

  • Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) to the suspension while maintaining the temperature below 5 °C. Stir the mixture for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

Step 2: Reduction

  • Preparation of Reducing Agent: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

  • Reduction: Slowly add the cold diazonium salt solution to the tin(II) chloride solution while maintaining a low temperature.

  • Work-up: After the addition is complete, allow the reaction to stir for a specified time. Then, carefully neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature (0-5 °C) is crucial for their successful formation and subsequent reaction.

  • Strong Acid: A strong acid, such as hydrochloric acid, is necessary to generate nitrous acid in situ from sodium nitrite and to protonate the amino group of the starting material.

  • Reducing Agent: Tin(II) chloride is a common and effective reducing agent for converting diazonium salts to hydrazines.

Potential Applications in Drug Discovery

The chemical structure of this compound suggests several potential applications in drug discovery, primarily stemming from the combined properties of the pyridinone ring and the reactive hydrazine group.

As a Scaffold for Hydrazone Synthesis

The primary utility of this compound in medicinal chemistry is as a building block for the synthesis of a diverse library of hydrazone derivatives. Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[7]

The hydrazine moiety of this compound can readily react with various aldehydes and ketones to form the corresponding hydrazones. This allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on the aldehyde or ketone.

G start This compound product Pyridinone-based Hydrazone start->product Condensation Reaction reagent Aldehyde or Ketone reagent->product

References

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Hydrazinylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridin-2(1H)-one core, particularly when functionalized with a hydrazinyl moiety at the 4-position, represents a "privileged scaffold." This designation is reserved for molecular frameworks that demonstrate the ability to bind to a wide array of biological targets with high affinity, thereby offering a fertile ground for the development of novel therapeutics. The inherent chemical properties of the 4-Hydrazinylpyridin-2(1H)-one structure—a combination of hydrogen bond donors and acceptors, aromaticity, and the reactive hydrazinyl group—make it an exemplary candidate for generating diverse chemical libraries with broad pharmacological applications.[1][2]

This technical guide provides an in-depth exploration of the potential therapeutic targets for derivatives of this compelling scaffold. As a Senior Application Scientist, my objective is not merely to list these targets but to provide a causal narrative, grounded in experimental evidence, that illuminates why these targets are relevant and how their modulation by these derivatives can be validated. We will delve into the mechanistic underpinnings of their action in key therapeutic areas, primarily oncology and inflammation, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals. Every claim is substantiated by authoritative sources to ensure the highest degree of scientific integrity.

Part 1: The Oncological Armamentarium - Targeting Kinases and Immune Checkpoints

The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. The this compound scaffold is exceptionally well-suited to interact with the ATP-binding pockets of various kinases, making it a promising foundation for the development of targeted cancer therapies.[3] Furthermore, recent discoveries have highlighted the potential of pyridinone derivatives in modulating the tumor microenvironment through immune checkpoint blockade.[4][5]

Bruton's Tyrosine Kinase (BTK): A Key Node in B-Cell Malignancies

Mechanistic Rationale: Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec family that plays an indispensable role in B-cell receptor (BCR) signaling.[2] Its deregulation is a critical factor in the pathophysiology of numerous B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2] Inhibition of BTK blocks downstream signaling pathways essential for B-cell proliferation, survival, and migration, making it a highly validated therapeutic target.

Evidence from Pyridinone and Pyrrolopyrimidine Scaffolds: While direct studies on this compound derivatives as BTK inhibitors are emerging, structurally related scaffolds have demonstrated significant promise. For instance, a series of reversible BTK inhibitors based on a pyrrolo[2,3-d]pyrimidine core, which shares structural similarities with the pyridinone ring system, have shown potent enzymatic and cellular inhibition.[1] The design of these inhibitors was guided by the binding mode of preclinical drugs, highlighting the importance of a scaffold that can correctly position key pharmacophoric groups.[1] One of the most promising compounds from this series displayed superior activity in both enzymatic and cellular assays compared to the reference compound RN486.[1]

Quantitative Data on Related BTK Inhibitors:

Compound IDScaffoldBTK IC₅₀ (nM)Cellular IC₅₀ (nM)Reference
4x Pyrrolo[2,3-d]pyrimidine4.817[1]
10j N,9-diphenyl-9H-purine0.47750 (Ramos cells)[2]
Ibrutinib Pyrazolo[3,4-d]pyrimidine0.3-[2]

Experimental Protocol: In Vitro BTK Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This protocol outlines a common method for determining the in vitro potency of a compound against BTK.

  • Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the BTK enzyme. The detection is based on the binding of a europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate to the phosphorylated substrate, resulting in a FRET signal.

  • Materials:

    • Recombinant human BTK enzyme.

    • Biotinylated peptide substrate (e.g., Biotin-AVLESEEELYSSARQ-NH2).

    • ATP.

    • HTRF® Detection Reagents (Europium-cryptate labeled antibody, Streptavidin-XL665).

    • Assay Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • Test compounds (this compound derivatives) dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

    • In a 384-well low-volume white plate, add 2 µL of the diluted test compound or DMSO (control).

    • Add 4 µL of a solution containing the BTK enzyme and the biotinylated peptide substrate in assay buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and initiate detection by adding 10 µL of the HTRF® detection reagents diluted in detection buffer.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF®-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the emission signals (665 nm / 620 nm) and normalize the data relative to the high (no inhibitor) and low (no enzyme) controls.

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing the BTK Signaling Pathway:

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB / NFAT Transcription Factors Ca_PKC->NFkB Proliferation Cell Proliferation, Survival, Migration NFkB->Proliferation Inhibitor This compound Derivative Inhibitor->BTK

Caption: BTK signaling cascade in B-cells and the point of inhibition.

Focal Adhesion Kinase (FAK): Disrupting Cell Migration and Metastasis

Mechanistic Rationale: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that localizes to focal adhesions and plays a pivotal role in integrin-mediated signal transduction. Overexpression and hyperactivity of FAK are frequently observed in various solid tumors and are strongly correlated with increased cell migration, invasion, and metastasis.[6] FAK inhibitors can disrupt these processes, making it an attractive target for combating advanced and metastatic cancers.

Evidence from Hydrazone and Pyrimidine Scaffolds: The hydrazone moiety has been successfully incorporated into 2,4-diarylaminopyrimidine scaffolds to create potent FAK inhibitors.[7] In one study, a novel series of such derivatives exhibited excellent cytotoxic activity against FAK-overexpressing thyroid cancer cells. The lead compound, 14f , demonstrated a potent FAK inhibitory IC₅₀ of 35 nM and an exceptional anti-proliferative effect against TPC-1 cells with an IC₅₀ of 0.113 µM.[7] Mechanistic studies confirmed that this compound inhibited the phosphorylation of FAK at multiple tyrosine residues (Tyr397, Tyr576/577, and Tyr925), thereby blocking its downstream signaling.[7]

Quantitative Data on FAK Inhibitors:

Compound IDScaffoldFAK IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
14f 2,4-diarylaminopyrimidine hydrazone35TPC-10.113[7]
TAE-226 2,4-diaminopyrimidine7U-87MG-[8]
6a 5-pyridinyl-1,2,4-triazole12.59A-498-

Experimental Protocol: FAK Kinase Activity Assay (ELISA)

This protocol describes a common ELISA-based method for measuring FAK kinase activity.

  • Principle: A plate is coated with a substrate for FAK (e.g., poly(Glu, Tyr) 4:1). The FAK enzyme phosphorylates the substrate in the presence of ATP. The extent of phosphorylation is quantified using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and a colorimetric HRP substrate.

  • Materials:

    • Recombinant human FAK enzyme.

    • ELISA plate pre-coated with poly(Glu, Tyr) 4:1.

    • ATP.

    • HRP-conjugated anti-phosphotyrosine antibody.

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

    • Stop Solution (e.g., 2N H₂SO₄).

    • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT).

    • Test compounds.

  • Procedure:

    • Add diluted test compounds to the wells of the coated plate.

    • Add the FAK enzyme to each well (except for the negative control).

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 45-60 minutes.

    • Wash the plate several times with a wash buffer (e.g., PBS-T).

    • Add the HRP-conjugated anti-phosphotyrosine antibody and incubate at room temperature for 60 minutes.

    • Wash the plate again.

    • Add the TMB substrate and incubate in the dark for 15-30 minutes until a blue color develops.

    • Add the stop solution to quench the reaction, turning the color to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) and determine the IC₅₀ value by non-linear regression analysis.

Adenosine A2A Receptor (A2AR): An Immune Checkpoint in the Tumor Microenvironment

Mechanistic Rationale: The adenosine A2A receptor (A2AR) is a G-protein coupled receptor that has emerged as a critical immune checkpoint.[4][5] In the tumor microenvironment, high levels of extracellular adenosine, produced by stressed or dying cancer cells, activate A2AR on immune cells, particularly T cells. This activation leads to an immunosuppressive state, allowing tumors to evade immune destruction. Antagonists of A2AR can block this immunosuppressive signal, thereby restoring T-cell function and enhancing anti-tumor immunity.[4]

Evidence from Pyridinone Derivatives: A series of pyridinone derivatives have been identified as potent and selective A2AR antagonists.[4][5] Through structure-activity relationship (SAR) studies, a lead compound, 38 , was developed with a potent A2AR antagonistic activity (IC₅₀ = 29.0 nM) and excellent oral bioavailability.[4][5] In vitro studies demonstrated that compound 38 effectively enhanced the activation and killing ability of T cells by down-regulating immunosuppressive molecules like LAG-3 and TIM-3, and up-regulating effector molecules such as Granzyme B (GZMB) and Interferon-gamma (IFNG).[4][5]

Quantitative Data on Pyridinone-based A2AR Antagonists:

Compound IDScaffoldA2AR IC₅₀ (nM)In Vivo Antitumor Activity (TGI %)Reference
38 Pyridinone29.056.0% (MC38 tumor model)[4][5]
1a Pyridone-substituted triazolopyrimidine5.72 (antagonistic effect)-

Visualizing the A2AR-Mediated Immune Suppression Pathway:

A2AR_Pathway cluster_TME Tumor Microenvironment cluster_TCell T-Cell Tumor Tumor Cell ATP_ADP ATP/ADP Tumor->ATP_ADP Release Adenosine Adenosine ATP_ADP->Adenosine Metabolism A2AR A2A Receptor Adenosine->A2AR CD39_CD73 CD39/CD73 AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Effector T-Cell Effector Functions (↓) PKA->Effector Inhibits Inhibitor Pyridinone A2AR Antagonist Inhibitor->A2AR

Caption: A2AR signaling pathway leading to T-cell suppression.

Part 2: Quelling the Fire - Targeting Inflammatory Pathways

Chronic inflammation is a driving force behind numerous diseases, from autoimmune disorders to neurodegeneration and cancer. The hydrazone moiety, a key feature of the this compound scaffold, is known to be a pharmacophore for cyclooxygenase (COX) inhibition, a cornerstone of anti-inflammatory therapy.[2]

Cyclooxygenase-2 (COX-2): A Selective Target for Safer Anti-inflammatory Drugs

Mechanistic Rationale: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible at sites of inflammation. The gastrointestinal side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-1. Therefore, developing selective COX-2 inhibitors is a major goal in medicinal chemistry to create safer and better-tolerated anti-inflammatory agents.

Evidence from Hydrazone Derivatives: Novel N-acyl hydrazone derivatives have been synthesized and evaluated as selective COX-2 inhibitors. The hydrazone structure serves as the core, while the addition of specific moieties, such as a methyl sulfonyl group, is designed to increase affinity for a polar side pocket present in the COX-2 enzyme but not in COX-1, thereby conferring selectivity. Compound 3j from one such study showed significant and selective COX-2 inhibition with an IC₅₀ value of 0.143 µM. Molecular docking studies confirmed that these derivatives bind favorably within the COX-2 active site.

Quantitative Data on Hydrazone-based COX-2 Inhibitors:

Compound IDScaffoldCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
3j N-acyl hydrazone0.143>100>699
34 Thiazolyl-hydrazine0.140>100>714
Celecoxib Pyrazole0.132>100>757

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol details a common method for assessing the inhibitory activity and selectivity of compounds against COX isoforms.

  • Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, the enzyme converts a fluorogenic substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to the COX activity.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Amplex Red reagent.

    • Horseradish peroxidase (HRP).

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Test compounds.

  • Procedure:

    • In a 96-well black plate, add the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Add the Amplex Red/HRP working solution.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately begin measuring the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every minute for 10-15 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Determine the reaction rate (slope of the fluorescence versus time plot).

    • Calculate the percent inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC₅₀ values for both COX-1 and COX-2 by plotting percent inhibition against the log of compound concentration and fitting to a dose-response curve.

    • Calculate the Selectivity Index (SI) as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2).

Visualizing a General Experimental Workflow:

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Cellular Cell-Based Validation Design Compound Design & Library Synthesis Primary_Assay Primary Biochemical Assay (e.g., HTRF, ELISA) Design->Primary_Assay IC50 IC₅₀ Determination Primary_Assay->IC50 Selectivity Selectivity Profiling (e.g., Kinase Panel, COX-1 vs COX-2) IC50->Selectivity Cell_Assay Cellular Activity Assay (e.g., Antiproliferation, Cytokine Release) Selectivity->Cell_Assay Mechanism Mechanism of Action Studies (e.g., Western Blot for p-FAK) Cell_Assay->Mechanism

Caption: A generalized workflow for identifying and validating therapeutic hits.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a class of molecules with immense therapeutic potential, primarily in the fields of oncology and inflammation. Their ability to be tailored to interact with a variety of high-value targets, including protein kinases like BTK and FAK, immune checkpoints such as the A2A receptor, and key inflammatory enzymes like COX-2, underscores their versatility.

The evidence presented in this guide, drawn from studies on structurally related pyridinone and hydrazone compounds, provides a robust foundation for initiating drug discovery programs centered on this specific scaffold. The provided experimental protocols offer a validated framework for the in vitro characterization of novel derivatives.

Future research should focus on the synthesis and screening of focused libraries of this compound derivatives against the targets outlined herein. A systematic exploration of structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling networks that drive disease continues to evolve, the adaptability of this privileged scaffold ensures that it will remain a valuable tool in the quest for novel and effective medicines.

References

Whitepaper: A Technical Guide to In Silico Modeling and Molecular Docking of 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides a comprehensive, in-depth workflow for the in silico analysis of 4-Hydrazinylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The document is structured to guide researchers, scientists, and drug development professionals through the entire computational pipeline, from initial ligand preparation to the critical analysis of molecular docking results. Emphasizing the rationale behind each methodological choice, this paper serves not merely as a protocol but as a field-guide to executing a scientifically rigorous computational study. We will explore foundational concepts of the pyridinone scaffold, detail step-by-step procedures for ligand and protein target preparation, outline a robust docking protocol, and provide a framework for interpreting the resulting data to generate meaningful, actionable insights for drug discovery projects.

Introduction: The Convergence of Computational Chemistry and Drug Discovery

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. In response, the pharmaceutical industry has increasingly embraced computer-aided drug design (CADD) to de-risk, accelerate, and refine the discovery process.[1][2] In silico techniques, such as molecular docking, allow scientists to rapidly screen vast virtual libraries of compounds and predict their binding affinity and orientation at the active site of a biological target.[3][4][5] This predictive power helps prioritize which molecules to synthesize and test in the lab, saving significant time and resources.[2]

This guide focuses on a specific molecule: this compound. Its structure, featuring a pyridinone ring and a hydrazinyl group, suggests potential biological activity, as these moieties are present in numerous pharmacologically active agents.[6][7][8] The objective of this document is to provide an authoritative, step-by-step methodology for conducting a thorough molecular modeling and docking study of this compound, grounded in the principles of scientific integrity and experimental causality.

Foundational Concepts: The Pharmacological Significance of the Pyridinone and Hydrazone Scaffolds

The decision to investigate this compound is rooted in the established pharmacological importance of its core chemical motifs.

  • The Pyridinone Ring: This scaffold is a privileged structure in medicinal chemistry.[6] Its ability to provide multiple hydrogen bond donors and acceptors within a compact, semi-rigid framework makes it an excellent candidate for interacting with protein targets.[6] Pyridinone derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][9] For instance, certain pyridinone derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptors (EGFR), both crucial targets in oncology.[9][10]

  • The Hydrazinyl/Hydrazone Moiety: The hydrazone functional group (-C=N-NH-) and its hydrazine precursor are also of significant interest. They are key components in compounds with demonstrated antimicrobial, anticonvulsant, and antituberculosis activities.[7][8] The isoniazid hydrazones, for example, are a well-known class of antitubercular agents.[7]

The combination of these two pharmacophores in a single molecule makes this compound a compelling candidate for computational investigation against various disease targets.

The In Silico Workflow: A Methodological Overview

A successful molecular docking study follows a structured, multi-stage process. Each stage is critical for the validity and reliability of the final results. The workflow described herein ensures that each step builds logically upon the last, forming a self-validating system.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand 4.0 Ligand Preparation Target_Selection 5.1 Target Selection Ligand->Target_Selection Target_Prep 5.2 Target Preparation Target_Selection->Target_Prep Docking 6.0 Molecular Docking Target_Prep->Docking Analysis 7.0 Results Analysis & Validation Docking->Analysis MD_Sim 8.0 Advanced Considerations (e.g., MD Simulation) Analysis->MD_Sim

Caption: High-level overview of the molecular docking workflow.

Ligand Preparation: Characterizing this compound

The accuracy of a docking simulation is fundamentally dependent on a correctly prepared ligand structure. This protocol ensures the ligand is in a realistic, low-energy 3D conformation with the correct physicochemical properties.

Ligand Properties Summary

PropertyValueSource
Molecular Formula C₅H₇N₃O[11][12]
Molecular Weight 125.13 g/mol [11]
SMILES O=C1C=C(NN)C=CN1[11]
H-Bond Acceptors 3[11]
H-Bond Donors 3[11]
Rotatable Bonds 1[11]

Step-by-Step Protocol

  • Obtain 2D Structure: The 2D structure can be drawn using software like ChemDraw or obtained from a chemical database such as PubChem or ChemScene using its CAS number: 106689-41-2.[11][13]

  • Convert to 3D and Add Hydrogens: Use a program like Open Babel or the functionalities within a molecular modeling suite (e.g., Schrödinger Maestro, MOE) to convert the 2D representation into a 3D structure. It is critical to add hydrogens to satisfy valence and to correctly model potential hydrogen bonds.

  • Energy Minimization: The initial 3D structure is not guaranteed to be in a low-energy, stable conformation. Subject the structure to energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This process adjusts bond lengths and angles to find a more realistic, lower-energy state.[14]

  • Charge Assignment: Assign partial charges to each atom. This is crucial for calculating electrostatic interactions during docking. Methods like Gasteiger charges are commonly used in programs like AutoDock Tools.

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. For this compound, the C-N bond of the hydrazinyl group is the primary rotatable bond. Allowing this flexibility is key for the ligand to adapt its conformation to the protein's binding pocket.

  • Save in Docking-Ready Format: Save the final, prepared structure in a format required by the docking software, such as PDBQT for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.

Target Selection and Preparation

The choice of a protein target is hypothesis-driven, based on the known pharmacology of related compounds. The preparation of this target is as critical as the ligand preparation.

Rationale for Target Selection

Given that pyridinone derivatives have shown efficacy as anticancer agents by inhibiting cyclin-dependent kinases (CDKs), a relevant target for this study is CDK-6 (Cyclin-Dependent Kinase 6) .[10] CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. We will use the crystal structure of CDK-6 in complex with an inhibitor, for example, PDB ID: 5L2T . This provides a well-defined active site for our docking study.

Protein Preparation Protocol

The goal of protein preparation is to clean the raw PDB file and prepare it for docking by adding necessary information and removing confounding elements.[14][15][16]

G PDB Download PDB Structure (e.g., 5L2T) Clean Clean Structure: - Remove Water - Remove Co-ligands/Ions - Select Chain A PDB->Clean Repair Repair Structure: - Add Hydrogens - Model Missing Loops/Residues Clean->Repair Charge Assign Charges (e.g., Kollman charges) Repair->Charge Grid Define Binding Pocket (Grid Box Generation) Charge->Grid Final Save as PDBQT Grid->Final

Caption: Workflow for preparing a protein target for docking.

Step-by-Step Protocol

  • Download PDB File: Obtain the crystal structure of CDK-6 (PDB ID: 5L2T) from the RCSB Protein Data Bank.

  • Clean the Structure: Open the PDB file in a molecular viewer (e.g., UCSF Chimera, PyMOL, Discovery Studio).[17][18]

    • Remove Water Molecules: Crystallographic waters are often present. Unless a water molecule is known to be critical for ligand binding (a "bridging" water), they should be removed to clear the active site.[14][15]

    • Remove Co-crystallized Ligands and Ions: The original inhibitor and any non-essential ions should be deleted. This vacates the binding pocket for our ligand.

    • Select the Correct Protein Chain: If the biological unit is a monomer but the PDB file contains a dimer or multimer, select and retain only the chain of interest (e.g., Chain A).[14]

  • Add Hydrogens and Repair Structure: Use a protein preparation tool (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard) to add hydrogen atoms.[17][19] This is vital for correctly defining the hydrogen-bonding network. These tools can also be used to model missing side chains or short loops if necessary.

  • Assign Charges: Compute and assign partial atomic charges for the protein atoms (e.g., Kollman charges).

  • Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding pose. Define a "grid box" that encompasses the active site. A common and effective strategy is to center this box on the position of the original, co-crystallized ligand. This ensures the search space is focused on the known binding pocket.[17][19]

  • Save in Docking-Ready Format: Save the prepared receptor as a PDBQT file, which contains the necessary information for the docking software.

Molecular Docking Protocol

This phase involves running the simulation to predict the binding pose and affinity of this compound within the CDK-6 active site. We will use AutoDock Vina, a widely used and validated docking program.

Step-by-Step Protocol

  • Prepare Configuration File: Create a text file that specifies the input files and docking parameters. This file will point to:

    • The prepared receptor file (receptor.pdbqt).

    • The prepared ligand file (ligand.pdbqt).

    • The coordinates and dimensions of the grid box (defined in step 5.2.5).

    • The output file name (results.pdbqt).

    • An optional exhaustiveness parameter, which controls the thoroughness of the search (a value of 8-16 is typical for good accuracy).

  • Execute Docking Run: Launch the docking calculation from the command line, providing the configuration file as input. AutoDock Vina will use its scoring function and search algorithm to explore possible binding poses of the ligand within the defined grid box.[20]

  • Generate Output: The program will generate an output file (e.g., results.pdbqt) containing one or more predicted binding poses for the ligand, ranked by their calculated binding affinity scores.

Analysis and Interpretation of Docking Results

The output of a docking run is a set of predictions that require careful scientific interpretation to be meaningful.[21][22] The analysis involves both quantitative and qualitative assessments.

7.1 Quantitative Analysis

The primary quantitative metric is the binding affinity , reported by the scoring function in kcal/mol.[23] This value estimates the free energy of binding; a more negative number indicates a stronger, more favorable interaction.[23] It is also crucial to analyze the Root Mean Square Deviation (RMSD) between the top-ranked poses. A low RMSD (< 2.0 Å) among multiple high-scoring poses suggests a well-defined and stable binding mode.[21][23]

Hypothetical Docking Results for this compound against CDK-6

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
1-8.5Leu83, Val91, Asp145H-bond with Asp145 (backbone), Hydrophobic contact with Leu83, Val91
2-8.2Leu83, Lys22, Phe80H-bond with Leu83 (backbone), Pi-cation with Lys22, Pi-pi with Phe80
3-7.9Ile10, Val18, Asp86Hydrophobic contact with Ile10, Val18, H-bond with Asp86 (side chain)

7.2 Qualitative (Visual) Analysis

Visual inspection of the top-ranked pose is essential for understanding the specific atomic interactions driving the binding.[18][22]

  • Load Complex: Open the prepared receptor PDBQT and the output PDBQT file (containing the docked ligand poses) in a molecular visualization tool like PyMOL or UCSF Chimera.

  • Analyze Interactions: Focus on the highest-ranked pose. Identify and measure key interactions:

    • Hydrogen Bonds: Look for H-bonds between the ligand's donors/acceptors (e.g., the hydrazinyl -NH2, the pyridinone -NH and C=O) and residues in the active site (e.g., the backbone of the hinge region in kinases).

    • Hydrophobic Interactions: Identify nonpolar parts of the ligand interacting with hydrophobic residues like Leucine, Valine, and Isoleucine.

    • Other Interactions: Look for potential pi-pi stacking with aromatic residues (e.g., Phenylalanine) or ionic interactions.

  • Validate Plausibility: Assess whether the predicted binding mode makes chemical sense. Are the interactions geometrically favorable? Does the ligand occupy a well-defined pocket? This scientific judgment is a critical part of the process.[23]

7.3 Protocol Validation: The Redocking Experiment

A crucial step for validating any docking protocol is to perform a "redocking" experiment.[23] This involves taking the co-crystallized ligand that was removed during protein preparation, preparing it as a ligand, and docking it back into its own receptor. The protocol is considered validated if the software can reproduce the original crystallographic pose with an RMSD of less than 2.0 Å.[23] This confirms that the chosen docking parameters are appropriate for the biological system under study.

Advanced Considerations and Future Directions

While molecular docking is a powerful tool, it is a simplified model. For higher-confidence results, docking studies are often followed by more computationally intensive methods.

  • Molecular Dynamics (MD) Simulation: After docking, an MD simulation can be run on the predicted protein-ligand complex.[4][5] This simulation models the movement of atoms over time, providing insights into the stability of the binding pose and the flexibility of the complex.

  • ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule.[24] Assessing properties like water solubility, membrane permeability, and potential toxicity early on can help filter out compounds that are unlikely to become successful drugs.[24]

Conclusion

This technical guide has detailed a comprehensive and scientifically rigorous workflow for the in silico modeling and molecular docking of this compound. By following a structured approach—from hypothesis-driven target selection and meticulous ligand/protein preparation to critical analysis and validation of docking results—researchers can generate reliable predictions about the molecule's potential as a therapeutic agent. This computational methodology serves as a powerful first step in modern drug discovery, enabling a more targeted, efficient, and cost-effective search for novel medicines.[3][25]

References

Stability and Degradation Profile of 4-Hydrazinylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydrazinylpyridin-2(1H)-one is a heterocyclic compound of significant interest in pharmaceutical research and development due to its structural motifs, which are present in various biologically active molecules. The presence of a hydrazinyl group attached to a pyridinone core suggests a rich chemical reactivity, which, while beneficial for synthesis and biological activity, also raises critical questions about its stability and degradation. Understanding the intrinsic stability of this molecule and its degradation pathways is paramount for the development of safe, effective, and stable pharmaceutical products.

This technical guide provides a comprehensive overview of the stability and degradation profile of this compound. It is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's potential liabilities and a systematic approach to its characterization. The guide is structured to not only present factual information but also to explain the scientific rationale behind the experimental designs for its stability assessment.

Predicted Intrinsic Stability and Key Degradation Pathways

Based on the chemical functionalities present in this compound—a hydrazinyl moiety, a pyridinone ring, and an enamine-like system within the ring—several potential degradation pathways can be anticipated. The hydrazinyl group is particularly susceptible to oxidation, while the pyridinone ring can be subject to hydrolysis and photolytic degradation.

Oxidative Degradation

The hydrazinyl group is a strong reducing moiety and is therefore highly susceptible to oxidation. This can be initiated by atmospheric oxygen, residual peroxides in excipients, or transition metal ions. The oxidation of hydrazine derivatives can be a complex process, often involving one-electron transfer steps to form radical intermediates. These radicals can then undergo a variety of reactions, including dimerization, disproportionation, or further oxidation to form diazenes, which can be unstable and decompose to release nitrogen gas.[1][2][3][4] For this compound, a likely oxidative degradation pathway could involve the formation of a diimide intermediate, which could then be further oxidized or undergo tautomerization. Dimerization through the hydrazinyl linkage is also a plausible degradation route, similar to what has been observed for related quinolone structures.

Diagram: Postulated Oxidative Degradation Pathway

Oxidative Degradation Pathway cluster_main Oxidative Stress (O₂, Metal Ions) Start This compound Intermediate1 Hydrazinyl Radical Start->Intermediate1 [O] Product1 Diimide Derivative Intermediate1->Product1 Further Oxidation Product2 Dimer Intermediate1->Product2 Dimerization Product3 4-Hydroxypyridin-2(1H)-one Product1->Product3 Loss of N₂

Caption: Postulated oxidative degradation pathways for this compound.

Hydrolytic Degradation

The hydrazinyl group itself is generally stable to hydrolysis. However, if the hydrazinyl moiety were to exist in equilibrium with a hydrazone (for instance, formed with a carbonyl-containing excipient), that linkage would be susceptible to pH-dependent hydrolysis.[5][6][7][8][9] Hydrazone hydrolysis is typically acid-catalyzed.[5][6] The pyridinone ring contains an amide bond which could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

Photolytic Degradation

Pyridine and its derivatives are known to undergo photodegradation upon exposure to UV light.[10][11][12][13] The absorption of UV radiation can excite the molecule to a higher energy state, leading to bond cleavage and the formation of reactive intermediates. For pyridine itself, photolysis can lead to ring-opening and the formation of smaller, non-aromatic fragments. It is plausible that this compound would be sensitive to light, potentially leading to complex degradation profiles involving both the pyridine ring and the hydrazinyl substituent.

Thermal Degradation

At elevated temperatures, molecules can undergo degradation through various mechanisms, often involving radical pathways.[14][15][16][17][18] For pyridine derivatives, thermal decomposition can be initiated by the homolytic cleavage of C-H bonds.[14][17] The presence of the hydrazinyl group may lower the overall thermal stability of the molecule.

Forced Degradation Study: A Proposed Protocol

To systematically investigate the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than those it would likely encounter during storage and handling. The goal is to generate degradation products to a level of 5-20% to facilitate their detection and identification.

Diagram: Forced Degradation Experimental Workflow

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Hydrolysis Acidic (0.1M HCl) Basic (0.1M NaOH) Neutral (Water) DegradedSamples Degraded Samples Hydrolysis->DegradedSamples Oxidation 3% H₂O₂ Oxidation->DegradedSamples Photolytic ICH Q1B Compliant (UV and Visible Light) Photolytic->DegradedSamples Thermal Solid State (60°C) Solution (60°C) Thermal->DegradedSamples HPLC RP-HPLC-UV/DAD LCMS LC-MS/MS HPLC->LCMS Mass Identification DataAnalysis Peak Purity Analysis Mass Balance Calculation Degradant Identification HPLC->DataAnalysis NMR Isolation and ¹H, ¹³C NMR LCMS->NMR Structural Elucidation LCMS->DataAnalysis NMR->DataAnalysis DrugSubstance This compound (in solution and solid state) DrugSubstance->Hydrolysis Expose DrugSubstance->Oxidation Expose DrugSubstance->Photolytic Expose DrugSubstance->Thermal Expose DegradedSamples->HPLC Initial Analysis

Caption: A typical experimental workflow for a forced degradation study.

Experimental Protocols

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For hydrolytic and oxidative studies, dilute the stock solution with the respective stressor to a final concentration of 0.1 mg/mL.

  • For thermal degradation in solution, use the diluted stock solution.

  • For solid-state thermal and photolytic studies, use the pure drug substance.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the drug solution with 0.1 M HCl and keep at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize samples before analysis.

  • Basic Hydrolysis: Mix the drug solution with 0.1 M NaOH and keep at room temperature. Withdraw samples at shorter time intervals (e.g., 0, 1, 2, 4, and 8 hours) due to potentially faster degradation. Neutralize samples before analysis.

  • Neutral Hydrolysis: Mix the drug solution with purified water and keep at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the drug solution with 3% H₂O₂ and keep at room temperature. Protect from light. Withdraw samples at 0, 1, 2, 4, and 8 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution (0.1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy, as per ICH Q1B guidelines. A dark control should be run in parallel.

  • Thermal Degradation:

    • Solid State: Keep the solid drug substance in a controlled oven at 60°C. Sample at 1, 3, and 7 days.

    • Solution: Keep the drug solution (in water) at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours.

3. Analytical Methodology:

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely be necessary to resolve polar degradation products from the parent compound.[19][20][21][22][23]

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the degradation products, which can aid in their preliminary identification.

  • Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS/MS) is indispensable for determining the molecular weights of the degradation products and for obtaining fragmentation patterns to aid in structural elucidation.[24][25][26][27][28]

  • NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation via preparative HPLC followed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is required.[29][30][31]

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Degradation of ParentNumber of DegradantsMajor Degradant (RT, m/z)
0.1 M HCl, 60°C24 hData to be filledData to be filledData to be filled
0.1 M NaOH, RT8 hData to be filledData to be filledData to be filled
Water, 60°C24 hData to be filledData to be filledData to be filled
3% H₂O₂, RT8 hData to be filledData to be filledData to be filled
Photolytic (Solid)ICH Q1BData to be filledData to be filledData to be filled
Photolytic (Solution)ICH Q1BData to be filledData to be filledData to be filled
Thermal (Solid), 60°C7 daysData to be filledData to be filledData to be filled
Thermal (Solution), 60°C24 hData to be filledData to be filledData to be filled

RT = Retention Time

A mass balance should be calculated to ensure that all degradation products are accounted for. The sum of the peak areas of the parent compound and all degradation products should ideally be close to 100% of the initial peak area of the parent compound.

Conclusion

This compound possesses functional groups that make it susceptible to degradation under various environmental conditions, with oxidation being a particularly high-risk pathway. A systematic forced degradation study, as outlined in this guide, is essential to fully characterize its stability profile. The identification and structural elucidation of the resulting degradation products will provide invaluable information for the development of stable formulations, the establishment of appropriate storage conditions, and the definition of a comprehensive quality control strategy for any pharmaceutical product containing this molecule. The insights gained from such studies are a cornerstone of ensuring the safety and efficacy of new drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Hydrazinylpyridin-2(1H)-one in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest to the drug development community. Its pyridinone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. The introduction of a hydrazinyl moiety at the 4-position provides a versatile handle for the synthesis of a wide array of derivatives, including pyrazoles, triazoles, and other complex heterocyclic systems. These downstream compounds are often explored for their potential as kinase inhibitors, anti-inflammatory agents, and other therapeutic applications.

This application note provides a comprehensive, two-step protocol for the laboratory-scale synthesis of this compound. The procedure is designed for researchers and scientists with a foundational knowledge of synthetic organic chemistry. The protocol is based on established chemical principles and analogous transformations of similar heterocyclic systems, providing a reliable pathway to the target molecule.

Chemical Overview and Strategy

The synthesis of this compound (2) is achieved through a two-step process commencing from the commercially available 4-Hydroxypyridin-2(1H)-one (also known as 4-hydroxy-2-pyridone).

  • Step 1: Chlorination. The first step involves the conversion of the 4-hydroxy group of the pyridinone to a chloro group, yielding the intermediate 4-chloropyridin-2(1H)-one (1). This is a crucial activation step, as the chloro-substituent is a good leaving group for subsequent nucleophilic aromatic substitution.

  • Step 2: Hydrazinolysis. The second step is the reaction of 4-chloropyridin-2(1H)-one with hydrazine hydrate. In this nucleophilic aromatic substitution reaction, the hydrazine displaces the chloride ion to afford the desired this compound (2).

Synthesis_Workflow start 4-Hydroxypyridin-2(1H)-one intermediate 4-chloropyridin-2(1H)-one (1) start->intermediate  Chlorination (POCl3 or SO2Cl2) product This compound (2) intermediate->product  Hydrazinolysis (N2H4·H2O)

The Versatile Precursor: A Guide to Synthesizing Heterocyclic Compounds from 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the quest for novel heterocyclic scaffolds remains a paramount objective. These cyclic structures form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic precursors, 4-Hydrazinylpyridin-2(1H)-one emerges as a particularly versatile and reactive building block, offering a gateway to a diverse range of fused and substituted heterocyclic systems. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction to this compound: A Privileged Scaffold

This compound (CAS No. 106689-41-2) is a bifunctional molecule featuring a highly nucleophilic hydrazine moiety appended to a pyridin-2(1H)-one core.[1] The pyridinone ring itself is a prevalent motif in numerous biologically active compounds, and the introduction of a hydrazine group at the 4-position unlocks a wealth of synthetic possibilities. The nucleophilicity of the terminal nitrogen of the hydrazine allows for facile condensation reactions with a variety of electrophilic partners, leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds, which are the cornerstones of heterocyclic ring synthesis.

The strategic placement of the hydrazine group and the inherent reactivity of the pyridinone ring system make this precursor particularly valuable for the construction of fused heterocyclic systems, such as pyrazolo[4,3-c]pyridines, pyridazino[4,5-c]pyridines, and triazolopyridines. These fused systems are of significant interest in drug discovery due to their rigid structures and ability to present diverse pharmacophoric elements in a well-defined spatial orientation.

Synthesis of the Precursor: this compound

The reliable synthesis of the starting material is the foundation of any successful synthetic campaign. This compound is typically prepared from a readily available precursor, 4-chloropyridin-2(1H)-one, via nucleophilic aromatic substitution with hydrazine hydrate. The electron-withdrawing nature of the pyridinone carbonyl group activates the 4-position towards nucleophilic attack.

Figure 1: General synthetic scheme for this compound.

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the synthesis of related hydrazinylpyridines.[2]

Materials and Reagents:

  • 4-Chloropyridin-2(1H)-one

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloropyridin-2(1H)-one (1.0 eq) in ethanol (10 mL per gram of starting material).

  • To this suspension, add hydrazine hydrate (3.0 eq) dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the reaction mixture can be concentrated under reduced pressure.

  • Filter the solid product and wash with a small amount of cold ethanol and then with deionized water to remove any unreacted hydrazine hydrate and salts.

  • Dry the product under vacuum to obtain this compound as a solid.

Characterization Data (Expected):

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₅H₇N₃O[1]

  • Molecular Weight: 125.13 g/mol [1]

Safety and Handling: Hydrazine and its derivatives are toxic and potentially carcinogenic.[3] Always handle this compound and hydrazine hydrate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Applications in Heterocyclic Synthesis

The synthetic utility of this compound lies in its ability to undergo cyclocondensation reactions with a variety of bifunctional electrophiles to construct five- and six-membered heterocyclic rings.

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis and related methodologies are classic and reliable methods for the construction of the pyrazole ring.[4] This involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[5] The reaction of this compound with various 1,3-dicarbonyl compounds provides a direct route to 4-(pyrazol-1-yl)pyridin-2(1H)-ones.

Figure 2: General scheme for the synthesis of pyrazole derivatives.

Protocol 2: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-2(1H)-one

Materials and Reagents:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add acetylacetone (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If necessary, concentrate the solvent under reduced pressure.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Rationale: The reaction proceeds through the initial formation of a hydrazone by condensation of the hydrazine with one of the carbonyl groups of acetylacetone. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The acidic catalyst facilitates both the initial condensation and the final dehydration step.

Reagent 1Reagent 2ProductTypical Yield
This compoundAcetylacetone4-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-2(1H)-one85-95%
This compoundEthyl acetoacetate4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyridin-2(1H)-one80-90%

Table 1: Examples of pyrazole synthesis from this compound.

Synthesis of Fused Pyridazine Derivatives

Pyridazines and their fused analogues are important heterocyclic scaffolds with a wide range of biological activities.[6] The reaction of hydrazines with γ-ketoacids or their equivalents is a common method for the synthesis of pyridazinones.[7] this compound can be utilized to construct fused pyridazino[4,5-c]pyridin-8(7H)-one systems.

Figure 3: General scheme for the synthesis of fused pyridazine derivatives.

Protocol 3: Synthesis of a Pyridazino[4,5-c]pyridin-8(7H)-one Derivative

Materials and Reagents:

  • This compound

  • Levulinic acid (4-oxopentanoic acid)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, mix this compound (1.0 eq) and levulinic acid (1.1 eq).

  • Add polyphosphoric acid (or Eaton's reagent) as both solvent and catalyst.

  • Heat the reaction mixture to 100-120 °C for 2-3 hours with stirring.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring.

  • The product will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water to remove the acid, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Rationale: The reaction proceeds via the formation of a hydrazone between the hydrazine and the ketone carbonyl of levulinic acid. The acidic medium then promotes an intramolecular Friedel-Crafts-type acylation, where the carboxylic acid cyclizes onto the pyridinone ring, followed by dehydration to form the fused pyridazinone ring system.

Synthesis of Fused Triazole Derivatives

Fused 1,2,4-triazole systems, such as triazolo[4,3-a]pyridines, are another important class of heterocycles accessible from hydrazine precursors.[8] The reaction of a hydrazinylpyridine with a one-carbon electrophile, such as an orthoester or formic acid, can lead to the formation of the fused triazole ring.

Figure 4: General scheme for the synthesis of fused triazole derivatives.

Protocol 4: Synthesis of a[1][2][9]Triazolo[4,3-c]pyridin-8(7H)-one Derivative

Materials and Reagents:

  • This compound

  • Triethyl orthoformate

  • Pyridine (as solvent)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.

  • Add triethyl orthoformate (1.5 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the pyridine under reduced pressure.

  • The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired product.

Rationale: The reaction is believed to proceed through the initial formation of an ethoxymethylenehydrazone intermediate. Subsequent intramolecular cyclization of the pyridinone nitrogen onto the imine carbon, followed by elimination of ethanol, leads to the formation of the fused triazole ring.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its straightforward preparation and the reactivity of the hydrazine moiety allow for the efficient construction of pyrazoles, fused pyridazines, and fused triazoles, among other systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block and to develop novel molecules with potential applications in drug discovery and materials science. As with any reactive chemical, adherence to proper safety protocols is essential for the safe and successful utilization of this powerful synthetic tool.

References

Application Notes & Protocols: The Utility of 4-Hydrazinylpyridin-2(1H)-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridinone Scaffold

The pyridinone ring system is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] These scaffolds exhibit a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The inherent versatility of the pyridinone core allows for extensive functionalization, enabling the fine-tuning of molecular properties for targeted therapeutic applications.

Within this class of privileged structures, 4-Hydrazinylpyridin-2(1H)-one emerges as a particularly valuable synthetic intermediate. Its bifunctional nature, featuring a nucleophilic hydrazine moiety and a lactam system, makes it a powerful building block for constructing more complex heterocyclic systems. The hydrazine group is a versatile handle for forming carbon-nitrogen bonds, readily reacting with electrophiles to generate a diverse library of compounds.[2][3] These reactions are fundamental to the synthesis of pyrazoles, pyridazines, and hydrazones, all of which are prominent in drug discovery programs.[3][4][5]

This guide provides a detailed exploration of the experimental setup for reactions involving this compound, with a focus on practical, field-proven protocols and the scientific rationale behind them.

Reagent Profile: Physicochemical Properties and Safe Handling

Accurate characterization and safe handling of starting materials are prerequisites for reproducible and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 106689-41-2--INVALID-LINK--[6]
Molecular Formula C₅H₇N₃O--INVALID-LINK--[6]
Molecular Weight 125.13 g/mol --INVALID-LINK--[6]
Appearance Solid (form may vary)General Knowledge
Purity ≥98% (Typical)--INVALID-LINK--[6]
Storage -20°C, stored under nitrogen--INVALID-LINK--[6]
Safety & Handling Protocol

Hydrazine and its derivatives are classified as hazardous substances and must be handled with appropriate precautions.[7][8]

  • Engineering Controls : All manipulations involving this compound, especially when heating, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, is mandatory.[9] For handling larger quantities, a face shield is recommended.

  • In case of Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][9]

    • Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[7][9]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]

  • Disposal : Dispose of waste in a dedicated, sealed container for hazardous chemical waste, following institutional and local regulations.

Core Application: Synthesis of Arylidene Hydrazones

A foundational reaction of this compound is its condensation with aldehydes or ketones to form stable hydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry due to its reliability and the vast commercial availability of carbonyl compounds. The resulting arylidene hydrazinyl moiety is a known pharmacophore with significant antimicrobial and anticancer activities.[2][10]

Reaction Principle

The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazine group onto the electrophilic carbonyl carbon of an aldehyde. This is typically followed by dehydration, often facilitated by an acid catalyst, to yield the final C=N double bond of the hydrazone. The use of glacial acetic acid or ethanol as a solvent is common, with acetic acid often serving the dual purpose of solvent and catalyst.[2]

cluster_workflow Experimental Workflow: Hydrazone Synthesis Reagents 1. Reagents This compound Aromatic Aldehyde Solvent (e.g., Acetic Acid) Setup 2. Reaction Setup Combine reagents in flask Add reflux condenser Reagents->Setup Reaction 3. Heating & Reflux Heat mixture (e.g., 4h) Monitor via TLC Setup->Reaction Workup 4. Product Isolation Cool to room temp. Precipitate in water Filter solid Reaction->Workup Purify 5. Purification Wash with water/solvent Recrystallize (e.g., EtOH/DMF) Workup->Purify Analyze 6. Characterization IR, NMR, Mass Spec Purify->Analyze

Caption: High-level workflow for the synthesis of hydrazones.

Detailed Protocol: Synthesis of 4-(2-Benzylidenehydrazinyl)pyridin-2(1H)-one

This protocol details a representative synthesis using benzaldehyde as the carbonyl partner.

Materials and Reagents
  • This compound (1.0 eq)

  • Benzaldehyde (1.0-1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

  • DMF (for recrystallization, if needed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates (Silica gel 60 F254)

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology
  • Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.25 g, 10 mmol).

  • Reagent Addition : Add glacial acetic acid (15 mL) to the flask. Stir the mixture to achieve a suspension. Add benzaldehyde (1.02 mL, 10 mmol) dropwise to the suspension.

    • Rationale: Glacial acetic acid serves as both a solvent and an acid catalyst. Protonation of the aldehyde's carbonyl oxygen by the acid increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydrazine.[2]

  • Heating and Monitoring : Attach a reflux condenser and heat the reaction mixture in a heating mantle to reflux (approx. 118°C) for 4 hours.[2]

    • Self-Validation: Monitor the reaction's progress by TLC (e.g., using a 10:1 Toluene:EtOAc mobile phase). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting hydrazine spot and the appearance of a new, typically less polar, product spot.

  • Product Isolation (Work-up) : After 4 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker containing 100 mL of iced water while stirring. A precipitate should form.

    • Rationale: The product is typically insoluble in water, causing it to precipitate out while the acetic acid and any unreacted starting materials are washed away.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with water (3 x 30 mL) to remove residual acetic acid.

  • Purification : Recrystallize the crude solid from an ethanol/DMF mixture to yield the pure product.[2] Dry the purified crystals in a vacuum oven.

Expected Characterization
  • IR Spectroscopy : Expect the disappearance of N-H stretching bands from the primary amine of the hydrazine group and the appearance of a C=N stretching vibration.

  • ¹H NMR Spectroscopy : The two exchangeable signals corresponding to the -NH2 protons of the starting material will be absent. A new singlet for the benzylic proton (-N=CH-) will appear in the downfield region.[2][10]

Mechanistic Insight: Acid-Catalyzed Hydrazone Formation

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The acid catalyst plays a pivotal role in activating the carbonyl group for nucleophilic attack.

cluster_mech Mechanism of Hydrazone Formation Proton H+ Protonated_Aldehyde R-CH=O+-H (Activated Carbonyl) Intermediate1 Pyr-NH-N+H2-CH(R)-O+H Protonated_Aldehyde->Intermediate1 2. Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Protonated_Aldehyde 1. Protonation (Catalyst) Carbinolamine Carbinolamine Intermediate1->Carbinolamine 3. Proton Transfer Hydrazine Hydrazine Protonated_Carbinolamine Protonated_Carbinolamine Carbinolamine->Protonated_Carbinolamine 4. Protonation of OH Hydrazone_Cation Pyr-NH-N=CH(R) Protonated_Carbinolamine->Hydrazone_Cation 5. Elimination of H2O Final_Product Final_Product Hydrazone_Cation->Final_Product 6. Deprotonation (Catalyst Regen.)

Caption: Acid-catalyzed mechanism for hydrazone formation.

Summary and Outlook

This compound is a robust and versatile reagent for constructing diverse heterocyclic libraries. The protocol for hydrazone synthesis described herein is a reliable and high-yielding method that can be adapted to a wide range of aldehydes and ketones. The straightforward nature of the reaction, coupled with the biological significance of the resulting products, ensures that this compound will remain a valuable tool for researchers in medicinal chemistry and drug development. Future applications may explore its use in multicomponent reactions or in the synthesis of more complex fused-ring systems.[11][12]

References

The Versatile Scaffold: Applications of 4-Hydrazinylpyridin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Among the myriad of molecular frameworks, the pyridin-2(1H)-one scaffold has emerged as a "privileged structure," consistently appearing in compounds with a wide array of biological activities.[1][2][3][4][5] This guide focuses on a particularly reactive and versatile derivative of this scaffold: 4-hydrazinylpyridin-2(1H)-one . Its strategic placement of a nucleophilic hydrazine group on the pyridinone core makes it an exceptional starting material for the synthesis of diverse compound libraries, particularly through the formation of hydrazones.[6][7][8] This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for leveraging this compound in drug discovery programs.

Physicochemical Properties of this compound

A foundational understanding of the starting material is paramount for its effective utilization. Key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 106689-41-2[9]
Molecular Formula C₅H₇N₃O[9]
Molecular Weight 125.13 g/mol [9]
Appearance Solid (predicted)-
Storage -20°C, under nitrogen[9]

Synthesis of this compound: A Proposed Protocol

Reaction Scheme:

G start 2,4-Dichloropyridine intermediate Hydrazine Hydrate (Excess) start->intermediate Nucleophilic Aromatic Substitution product This compound intermediate->product

Caption: Proposed synthesis of this compound.

Protocol: Synthesis of this compound

Materials:

  • 2,4-Dichloropyridine

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Sodium bicarbonate (Saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyridine (1.0 eq) in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (e.g., 5-10 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Medicinal Chemistry: Synthesis of Bioactive Hydrazones

The primary utility of this compound in medicinal chemistry lies in its facile conversion to a wide array of hydrazone derivatives. Hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6][7][8] The condensation reaction between the hydrazinyl group and various aldehydes or ketones is typically straightforward and high-yielding.

General Reaction Scheme for Hydrazone Synthesis:

G start This compound reactant Aldehyde or Ketone (R-CHO or R-CO-R') start->reactant Condensation (Acid catalyst) product Pyridinone-Hydrazone Derivative reactant->product

Caption: General synthesis of pyridinone-hydrazone derivatives.

Protocol: General Synthesis of 4-(2-Aryl/alkylidene)hydrazinyl)pyridin-2(1H)-one Derivatives

Materials:

  • This compound

  • A variety of aldehydes or ketones (substituted benzaldehydes, heteroaromatic aldehydes, etc.)

  • Ethanol or glacial acetic acid

  • Catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid if using ethanol as solvent)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Catalysis: If using ethanol, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC. The formation of a precipitate often indicates product formation.

  • Isolation: Upon completion, cool the reaction mixture. The solid product can be isolated by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography if necessary.

Self-Validating System: The purity and identity of the synthesized hydrazones should be rigorously confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the hydrazone moiety (e.g., the -N=CH- proton in the ¹H NMR spectrum) provide clear evidence of a successful reaction.

Potential Therapeutic Applications of this compound Derivatives

The pyridinone-hydrazone scaffold is a promising platform for the development of novel therapeutic agents. Based on extensive literature on structurally related compounds, derivatives of this compound are anticipated to exhibit a range of biological activities.

Kinase Inhibitors for Anticancer Therapy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Small molecule kinase inhibitors have revolutionized cancer treatment. The pyridinone scaffold is a known "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases.[2][3][4] By appending various aryl or heteroaryl groups through the hydrazone linkage, it is possible to target the diverse pockets of different kinases.

Hypothesized Mechanism of Action:

G cluster_0 Kinase ATP-Binding Site hinge Hinge Region pocket Hydrophobic Pocket inhibitor Pyridinone-Hydrazone Inhibitor inhibitor->hinge H-bonds from Pyridinone inhibitor->pocket Hydrophobic Interactions from Aryl/Alkyl Group

Caption: Putative binding mode of a pyridinone-hydrazone kinase inhibitor.

Rationale: The pyridinone core can mimic the adenine of ATP, forming hydrogen bonds with the kinase hinge region. The diverse substituents introduced via the hydrazone linkage can then be tailored to interact with specific hydrophobic pockets or other features of the kinase active site, thereby conferring potency and selectivity.

Supporting Evidence from Related Scaffolds:

ScaffoldTarget Kinase(s)Reported ActivityReference
Pyrazin-2(1H)-oneVariousAntiproliferative activity in tumor cells[12]
Pyrimidine-hydrazonesEGFRPotent inhibition of wild-type and mutant EGFR[13]
Pyridazine-basedALK5Potent ALK5 inhibition[14]
Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics and antifungals. Hydrazone derivatives have a long history of antimicrobial activity.[6][7][8] The mechanism of action is often multifaceted, potentially involving the inhibition of essential enzymes or disruption of cell wall synthesis.

Rationale: The pyridinone-hydrazone scaffold offers a unique combination of a polar pyridinone head and a tunable lipophilic tail (the substituent on the hydrazone). This amphipathic character can be advantageous for penetrating microbial cell membranes. Furthermore, the nitrogen atoms in the pyridinone and hydrazone moieties can act as metal chelators, potentially disrupting essential metalloenzyme function in microbes.

Supporting Evidence from Related Scaffolds:

ScaffoldMicrobial StrainsReported Activity (MIC)Reference
Imidazo[1,2-a]pyridine-hydrazonesE. coliActive with inhibition zones of 8-11 mm
Pyrazoline and Hydrazone derivativesGram-positive and Gram-negative bacteria, C. albicansModerate activity (MICs 32-512 µg/mL)[6][7]
Pyrimidine-hydrazonesE. coli, S. aureusMICs as low as 6.25 µg/mL[8]

Conclusion and Future Directions

This compound is a highly promising and versatile building block for medicinal chemistry. Its straightforward synthesis and facile derivatization into a vast array of hydrazones provide a powerful platform for the rapid generation of compound libraries for high-throughput screening. The established biological activities of the pyridinone and hydrazone moieties strongly suggest that derivatives of this compound will be a fertile ground for the discovery of novel kinase inhibitors and antimicrobial agents. Future work should focus on the synthesis and screening of diverse libraries of these compounds against a wide range of biological targets to fully exploit the therapeutic potential of this exciting scaffold.

References

4-Hydrazinylpyridin-2(1H)-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridinone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The pyridinone ring system is a prime example of such a scaffold.[1][2] Pyridinones are six-membered nitrogen-containing heterocycles that exhibit a unique combination of physicochemical properties, including weak alkalinity and the capacity to act as both hydrogen bond donors and acceptors.[3][4] This dual hydrogen-bonding capability is a cornerstone of their success, allowing for robust interactions within the active sites of enzymes and receptors.[4]

The pyridinone core is a common feature in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[2][5] The versatility of this scaffold has made it a focal point in fragment-based drug design and a key motif for targeting protein kinases.[2]

This application note delves into a particularly valuable derivative of this scaffold: 4-hydrazinylpyridin-2(1H)-one . The introduction of a highly reactive hydrazinyl group at the 4-position transforms the stable pyridinone core into a dynamic building block, unlocking a vast chemical space for the synthesis of novel drug candidates. This guide will provide a comprehensive overview of its synthesis, reactivity, and application in the generation of compound libraries targeting key areas of therapeutic interest.

Physicochemical Properties and Reactivity Profile

This compound (CAS No. 106689-41-2) is a bifunctional molecule with a molecular weight of 125.13 g/mol and the molecular formula C₅H₇N₃O.[6] Its structure marries the stability and favorable drug-like properties of the pyridinone ring with the nucleophilic reactivity of the hydrazine moiety.

PropertyValueSource
CAS Number 106689-41-2[6]
Molecular Formula C₅H₇N₃O[6]
Molecular Weight 125.13[6]
Topological Polar Surface Area (TPSA) 70.91 Ų[6]
logP (calculated) -0.3395[6]
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 1[6]

The hydrazine group is the primary center of reactivity, readily participating in condensation reactions with a wide range of electrophiles, most notably carbonyl compounds. This reactivity is the key to its utility as a building block, allowing for the facile construction of more complex molecular architectures.

A critical consideration when working with hydrazinyl heterocycles is their potential for autoxidation. Studies on the analogous 4-hydrazinylquinolin-2(1H)-one have shown that under certain conditions, such as heating in pyridine, these compounds can undergo dimerization and oxidation to form pyridazino-diquinoline structures.[1][7] This highlights the importance of carefully selecting reaction conditions to favor the desired synthetic outcome.

Synthetic Protocol: Preparation of this compound

Principle: The synthesis proceeds via the displacement of a chloride ion from the 4-position of the pyridinone ring by the highly nucleophilic hydrazine. The pyridinone starting material, 4-chloropyridin-2(1H)-one, can be prepared from 4-hydroxypyridin-2(1H)-one.

Workflow for the Synthesis of this compound:

G cluster_0 Synthesis of Starting Material cluster_1 Hydrazinolysis A 4-Hydroxypyridin-2(1H)-one C 4-Chloropyridin-2(1H)-one A->C Chlorination B Chlorinating Agent (e.g., POCl₃) B->C D 4-Chloropyridin-2(1H)-one F This compound D->F Nucleophilic Substitution E Hydrazine Hydrate (NH₂NH₂·H₂O) E->F

Caption: Synthetic workflow for this compound.

Materials and Reagents:

  • 4-Chloropyridin-2(1H)-one

  • Hydrazine hydrate (80% in water)

  • Ethanol (or other suitable solvent like N,N-dimethylformamide)[8]

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropyridin-2(1H)-one (1 equivalent) in ethanol.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) to minimize side reactions, particularly oxidation.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution. The use of excess hydrazine helps to drive the reaction to completion and minimize the formation of di-substituted byproducts.[8]

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point: To assess purity.

Application in Drug Discovery: A Building Block for Bioactive Heterocycles

The synthetic utility of this compound lies in its ability to serve as a precursor for a variety of heterocyclic systems, most notably pyrazoles and hydrazones. These scaffolds are prevalent in a multitude of clinically approved drugs and investigational agents.

Synthesis of Pyrazole Derivatives as Kinase Inhibitors

Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, with applications ranging from anti-inflammatory agents to anticancer drugs.[1] A particularly fruitful area of research has been the development of pyrazole-based kinase inhibitors.[5] The pyrazolopyridine scaffold, in particular, is recognized as a "privileged" structure in kinase inhibitor design, acting as a bioisostere for the purine ring of ATP and effectively binding to the hinge region of the kinase active site.[5][10][11]

Reaction Principle: The Knorr pyrazole synthesis and related cyclocondensation reactions provide a straightforward route to pyrazole derivatives from hydrazines and 1,3-dicarbonyl compounds (e.g., β-ketoesters).[12] The reaction proceeds through initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

General Workflow for Pyrazole Synthesis:

G A This compound C Hydrazone Intermediate A->C Condensation B β-Ketoester (e.g., Ethyl Acetoacetate) B->C D Pyrazolopyridinone Derivative C->D Intramolecular Cyclization & Dehydration

Caption: Synthesis of pyrazolopyridinone derivatives.

Exemplary Protocol: Synthesis of a Pyrazolopyridinone Derivative

  • Reaction Setup: Combine this compound (1 equivalent) and a β-ketoester such as ethyl acetoacetate (1.1 equivalents) in a suitable solvent like glacial acetic acid or ethanol.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The acidic conditions of glacial acetic acid can catalyze the reaction.

  • Work-up: After cooling, the product may precipitate. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.

  • Purification: Purification is typically achieved by recrystallization or column chromatography on silica gel.

Targeting the Kinome:

The resulting pyrazolopyridinone scaffold is a versatile template for targeting various protein kinases implicated in cancer, such as EGFR, CDKs, and PI3K/Akt pathway kinases. Further functionalization of the pyrazole and pyridinone rings allows for the optimization of potency and selectivity against specific kinase targets.

G A Growth Factor Signal B Receptor Tyrosine Kinase (e.g., EGFR) A->B C PI3K/Akt Pathway B->C D Cell Proliferation, Survival, Angiogenesis C->D E Pyrazolopyridinone Inhibitor E->B Inhibition

Caption: Inhibition of a kinase signaling pathway.

Quantitative Data for Pyrazole-Based Kinase Inhibitors:

Compound ClassTarget KinaseIC₅₀ (µM)Cancer Cell LineSource
Indolyl-HydrazonesPI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, EGFR2.73 - 7.03MCF-7 (Breast)
4H-1,2,6-Thiadiazin-4-onesNot specified1.6Bladder Cancer
Synthesis of Hydrazone Derivatives as Antimicrobial Agents

Hydrazones (compounds containing the R₁R₂C=NNH₂ functionality) are another class of compounds readily accessible from this compound. Hydrazide-hydrazone derivatives have demonstrated a wide range of biological activities, including significant antimicrobial effects.[3]

Reaction Principle: The synthesis of hydrazones is a straightforward condensation reaction between a hydrazine and an aldehyde or a ketone, typically catalyzed by a small amount of acid.

General Protocol for Hydrazone Synthesis:

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol.

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-6 hours. The formation of the hydrazone is often indicated by a color change or the precipitation of a solid.

  • Isolation: Collect the precipitated product by filtration, wash with cold ethanol, and dry.

Mechanism of Antimicrobial Action:

Many pyrazole and hydrazone derivatives exert their antimicrobial effects by inhibiting essential bacterial enzymes. A key target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[1] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of cellular processes and ultimately bacterial death.[1]

Quantitative Data for Hydrazone-Based Antimicrobial Agents:

Compound ClassTarget OrganismMIC (µg/mL)Source
Pyrazole-Thiazole HybridsS. aureus, K. planticola1.9 - 3.9[3]
Naphthyl-Substituted Pyrazole-HydrazonesS. aureus, A. baumannii0.78 - 1.56[3]
Indol-2-one HydrazonesB. subtilis, S. aureus, E. coli> Tetracycline[3]

Conclusion and Future Perspectives

This compound is a high-value building block for drug discovery, offering a synthetically accessible entry point to diverse and biologically relevant chemical matter. Its facile conversion into pyrazole and hydrazone derivatives provides a robust platform for the generation of compound libraries targeting a range of therapeutic areas, most notably oncology and infectious diseases. The proven success of the pyrazolopyridine scaffold in kinase inhibition and the broad-spectrum activity of hydrazone derivatives underscore the potential of this versatile starting material. Future work in this area will likely focus on the development of novel, multi-component reactions to further enhance the diversity of accessible structures and the exploration of new biological targets for the resulting compounds.

References

Application Notes & Protocols for the Quantification of 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing three distinct analytical methodologies for the accurate quantification of 4-Hydrazinylpyridin-2(1H)-one. This compound, a hydrazine derivative, presents unique analytical challenges due to its polarity and potential reactivity. The methods described herein are designed to support researchers, quality control analysts, and drug development professionals in various stages of their work, from initial screening to sensitive bioanalysis. We present protocols for UV-Visible Spectrophotometry, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, and a high-sensitivity Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. Each protocol is accompanied by a discussion of the underlying scientific principles, expected performance characteristics, and detailed, step-by-step instructions to ensure reliable and reproducible results.

Introduction and Analytical Strategy

This compound (CAS: 106689-41-2, Molecular Formula: C₅H₇N₃O, MW: 125.13 g/mol ) is a heterocyclic compound incorporating a reactive hydrazine moiety.[1] Hydrazine-containing compounds are important precursors and intermediates in the pharmaceutical industry.[2] However, the hydrazine functional group is also a structural alert for potential genotoxicity, making its quantification as an impurity or reactant a critical aspect of drug safety and quality control.[3]

The analytical quantification of this molecule is complicated by its high polarity, which can lead to poor retention in traditional reversed-phase chromatography, and its low molecular weight, which can be challenging for mass spectrometry without derivatization.[2][4]

This guide presents three methods of increasing complexity and sensitivity, allowing the user to select the most appropriate technique for their specific application:

  • UV-Visible Spectrophotometry: A cost-effective and rapid method ideal for quantifying the analyte in simpler matrices, such as in-process control samples, where concentration levels are relatively high.[3]

  • Stability-Indicating RP-HPLC-UV: The workhorse method for pharmaceutical quality control, capable of separating the analyte from degradation products and related impurities, a critical requirement for stability studies and batch release testing.[5]

  • High-Sensitivity LC-MS/MS: The gold-standard for trace-level quantification, especially in complex biological matrices like plasma or urine, offering unparalleled specificity and sensitivity.[6][7]

Method 1: UV-Visible Spectrophotometry via Derivatization

Principle and Expertise

This method leverages the classic reaction between the hydrazine group of the analyte and p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium. This condensation reaction forms a brightly colored yellow p-dimethylaminobenzalazine derivative (a hydrazone), which exhibits strong absorbance at approximately 458 nm.[8][9] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of this compound in the sample, in accordance with the Beer-Lambert Law.[8] This approach is simple, robust, and utilizes common laboratory equipment, making it an excellent choice for rapid screening.

Experimental Protocol

A. Reagents and Materials:

  • This compound Reference Standard

  • p-Dimethylaminobenzaldehyde (p-DAB)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol, ACS Grade

  • Methanol, HPLC Grade

  • Deionized Water

  • Volumetric flasks and pipettes

B. Preparation of Solutions:

  • p-DAB Reagent Solution: Dissolve approximately 0.8 g of p-DAB in a mixture of 40 mL of ethanol and 4 mL of concentrated HCl.[3] This solution should be prepared fresh daily.

  • Standard Stock Solution (e.g., 50 µg/mL): Accurately weigh ~5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL) by serial dilution of the Standard Stock Solution with methanol.

C. Sample Derivatization and Measurement Protocol:

  • Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte and dissolve it in methanol to achieve a theoretical concentration within the calibration range.

  • Pipette 1.0 mL of each working standard solution, sample solution, and a methanol blank into separate test tubes.

  • To each tube, add 2.0 mL of the p-DAB Reagent Solution and vortex briefly.

  • Allow the reaction to proceed at room temperature for 15 minutes for color development.

  • Measure the absorbance of each solution at 458 nm using a UV-Vis spectrophotometer, using the prepared blank to zero the instrument.

  • Construct a calibration curve by plotting absorbance versus concentration for the working standards. Determine the concentration of the sample from the curve using linear regression.

Workflow Diagram

Spectrophotometry_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare p-DAB Reagent P2 Prepare Standard Stock Solution P4 Create Calibration Standards (0.5-10 µg/mL) P2->P4 P3 Prepare Sample Solution A1 Aliquot 1 mL of Standard/Sample/Blank P3->A1 P4->A1 A2 Add 2 mL p-DAB Reagent and Vortex A1->A2 A3 Incubate 15 min (Color Development) A2->A3 A4 Measure Absorbance at 458 nm A3->A4 D1 Plot Calibration Curve (Abs vs. Conc) A4->D1 D2 Perform Linear Regression D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for UV-Vis quantification of this compound.

Expected Performance Characteristics

The performance of this method should be validated according to International Council for Harmonisation (ICH) guidelines.[10][11] Expected results, based on similar assays for hydrazine, are summarized below.[3]

ParameterExpected Result
Linearity Range0.5 - 10.0 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~0.2 µg/g (relative to sample weight)
Limit of Quantification (LOQ)~0.6 µg/g (relative to sample weight)
Accuracy (% Recovery)95 - 105%
Precision (% RSD)≤ 2.0%

Method 2: Stability-Indicating RP-HPLC-UV Method

Principle and Expertise

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) or compound of interest without interference from its degradation products, process impurities, or excipients.[5][12] This is paramount in pharmaceutical development. This RP-HPLC method is designed to provide specificity through chromatographic separation. Given the polar nature of this compound, a polar-embedded or aqueous-stable C18 column is recommended to ensure adequate retention and robust performance with highly aqueous mobile phases. The method uses a simple isocratic mobile phase and UV detection at a wavelength appropriate for the pyridinone chromophore.

Experimental Protocol

A. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Column: Waters XBridge C18, 5 µm, 4.6 x 150 mm (or equivalent polar-embedded phase)

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (A secondary wavelength at 220 nm can also be monitored)

  • Injection Volume: 10 µL

B. Preparation of Solutions:

  • Diluent: Mobile Phase

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Working Standard Solution (e.g., 10 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution: Prepare the sample by dissolving in Diluent to achieve a target concentration of approximately 10 µg/mL.

C. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (Diluent) to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution. The %RSD of the peak areas should be ≤ 2.0% to meet system suitability requirements.

  • Inject the sample solutions.

  • Calculate the concentration of this compound in the sample using the peak area response compared to the average peak area of the Working Standard.

Method Validation Workflow

HPLC_Validation_Workflow cluster_params Validation Parameters Dev Method Development (Column, Mobile Phase) Val Method Validation (ICH Q2R1) Dev->Val Spec Specificity (Forced Degradation) Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy (% Recovery) Val->Acc Prec Precision (Repeatability & Intermediate) Val->Prec LOQ LOQ / LOD Val->LOQ Rob Robustness (Flow, pH, % Org) Val->Rob

Caption: Core parameters for HPLC method validation per ICH guidelines.[13]

Expected Validation Parameters (ICH Q2(R1))

This method must be validated to prove its suitability for its intended purpose.[13][14]

ParameterAcceptance Criteria
Specificity Peak is pure and resolved from all degradation/impurity peaks (Resolution > 2.0)
Linearity Correlation coefficient (r²) ≥ 0.999 over the range (e.g., 1-20 µg/mL)
Accuracy 98.0 - 102.0% recovery at three concentration levels
Precision (RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%
LOQ Signal-to-Noise ratio ≥ 10; must be precise and accurate
Robustness No significant impact on results from minor changes in method parameters

Method 3: High-Sensitivity LC-MS/MS

Principle and Expertise

For ultimate sensitivity and selectivity, particularly in complex biological fluids, LC-MS/MS is the method of choice.[15] Direct analysis of this compound is challenging due to its low mass and poor fragmentation. Therefore, a derivatization strategy is employed. The analyte is reacted with an agent like p-anisaldehyde to form a stable, higher molecular weight hydrazone.[4] This derivative ionizes efficiently in positive electrospray ionization (ESI+) mode and produces a characteristic precursor ion. This precursor is then fragmented in the collision cell to produce specific product ions. The instrument monitors this specific mass transition (Multiple Reaction Monitoring or MRM), providing exceptional selectivity and eliminating matrix interferences.[15]

Experimental Protocol

A. Instrumentation and Conditions:

  • LC System: UHPLC system for fast, high-resolution separations.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Column: Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

B. Derivatization and MS/MS Parameters:

  • Analyte + p-anisaldehyde Derivative:

    • Molecular Weight of Analyte: 125.13 g/mol

    • Molecular Weight of p-anisaldehyde: 136.15 g/mol

    • Reaction: Analyte + p-anisaldehyde -> Derivative + H₂O

    • Expected Derivative MW: 125.13 + 136.15 - 18.02 = 243.26 g/mol

    • Precursor Ion [M+H]⁺: m/z 244.1

  • Proposed MRM Transitions (Requires Optimization):

    • Quantifier: m/z 244.1 → 135.1 (fragment corresponding to protonated p-anisaldehyde imine)

    • Qualifier: m/z 244.1 → 107.1 (fragment corresponding to loss of the pyridinone ring)

C. Sample Preparation Protocol (for Human Plasma):

  • To 100 µL of plasma sample/standard/QC, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., an isotopically labeled analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of a 50:50 mixture of 100 mM HCl and acetonitrile containing 1 mg/mL p-anisaldehyde.

  • Vortex and heat at 60 °C for 30 minutes to complete derivatization.

  • Cool and inject into the LC-MS/MS system.

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_ms Tandem Mass Spectrometry Sample Plasma Sample (100 µL) PPT Protein Precipitation (Acetonitrile + IS) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Evap Evaporate Supernatant Centrifuge->Evap Deriv Reconstitute & Derivatize (p-anisaldehyde, 60°C) Evap->Deriv Inject Inject into UHPLC Deriv->Inject ESI ESI+ Source (Ionization) Inject->ESI Q1 Q1: Precursor Ion Isolation (m/z 244.1) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Scan (m/z 135.1) Q2->Q3 Detector Detector Q3->Detector Result Quantification Detector->Result

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Pyridinone Scaffold and the Hydrazinyl Moiety in Drug Discovery

The pyridinone ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Pyridinone derivatives are integral components of numerous approved drugs, valued for their capacity to serve as both hydrogen bond donors and acceptors, and their utility as bioisosteres for various functional groups.[2][3] The inherent versatility of the pyridinone core allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties such as solubility and lipophilicity to optimize drug-like characteristics.[1][3]

This application note focuses on a specific, highly functionalized derivative: 4-Hydrazinylpyridin-2(1H)-one. The introduction of a hydrazinyl (-NHNH₂) group at the 4-position transforms the pyridinone scaffold into a powerful tool for chemical biology and high-throughput screening (HTS). The hydrazinyl moiety is a potent nucleophile, renowned for its specific reactivity towards carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages.[4] This reactivity provides a versatile handle for developing novel assays, particularly for enzyme classes that produce carbonyl-containing products.

Herein, we present a detailed protocol for a hypothetical, yet scientifically robust, high-throughput screening assay designed to identify inhibitors of a model enzyme, "Carbonyl-Generating Enzyme X" (CGE-X), using this compound as a key detection reagent. This approach is broadly applicable to various enzyme classes, such as oxidases, lyases, or certain hydrolases, where a carbonyl product is generated.

Assay Principle: A Fluorogenic Hydrazone Formation Assay

The core of this HTS assay is the enzymatic generation of a ketone-containing product from a non-fluorescent substrate. The highly reactive this compound then serves as a chemical probe, selectively reacting with the ketone product. This condensation reaction forms a hydrazone, which, due to the specific design of the substrate, results in the formation of a highly fluorescent molecule. The increase in fluorescence intensity is directly proportional to the amount of product formed and, therefore, to the activity of CGE-X. Potential inhibitors of CGE-X will prevent the formation of the ketone product, leading to a reduction in the fluorescent signal.

This "turn-on" fluorescence assay design is ideal for HTS due to its high signal-to-background ratio, sensitivity, and straightforward "mix-and-read" format, which minimizes the number of steps and is amenable to automation.[5][6]

Visual Workflow of the CGE-X Inhibition Assay

HTS_Workflow cluster_assay HTS Protocol cluster_analysis Data Analysis Compound_Plate Test Compounds & Controls (in DMSO) Dispense_Compound Dispense Compounds to 384-Well Plate Compound_Plate->Dispense_Compound Enzyme_Prep CGE-X Enzyme Dilution Dispense_Enzyme Add CGE-X Enzyme (Pre-incubation) Enzyme_Prep->Dispense_Enzyme Substrate_Probe_Mix Substrate + this compound (Assay Buffer) Dispense_Substrate Initiate Reaction: Add Substrate/Probe Mix Substrate_Probe_Mix->Dispense_Substrate Dispense_Compound->Dispense_Enzyme Dispense_Enzyme->Dispense_Substrate Incubate Incubate at RT Dispense_Substrate->Incubate Read_Plate Read Fluorescence (Ex/Em) Incubate->Read_Plate Calculate_Z Calculate Z' Factor Read_Plate->Calculate_Z Normalize_Data Normalize Data to Controls Read_Plate->Normalize_Data Generate_Curves Generate Dose-Response Curves Normalize_Data->Generate_Curves Determine_IC50 Determine IC50 Values Generate_Curves->Determine_IC50

Caption: High-level workflow for the CGE-X inhibitor screening assay.

Detailed Step-by-Step Protocol

This protocol is optimized for a 384-well plate format, a standard for high-throughput screening.[7]

Reagent Preparation
ReagentStock Conc.Working Conc.Solvent/BufferNotes
CGE-X Enzyme 1 mg/mL2X Final Conc.Assay BufferStore at -80°C. Thaw on ice before use.
Fluorogenic Substrate 10 mM2X Final Conc.DMSOStore at -20°C, protected from light.
This compound 50 mM2X Final Conc.DMSOStore at -20°C.[8]
Test Compounds 10 mMVariesDMSOStored in compound library plates.
Positive Control 10 mMVariesDMSOA known inhibitor of CGE-X.
Assay Buffer 1X1X50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20Filter-sterilize and store at 4°C.

Preparation of Working Solutions (prepare fresh daily):

  • 2X Enzyme Solution: Dilute the CGE-X enzyme stock to a 2X working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • 2X Substrate/Probe Mix: In Assay Buffer, dilute the Fluorogenic Substrate stock and the this compound stock to their respective 2X working concentrations. Vortex briefly to mix. Protect from light.

Assay Procedure
  • Compound Dispensing: Using an acoustic dispenser or a pin tool, transfer 50 nL of test compounds, positive control, and DMSO (for negative control) into the appropriate wells of a 384-well, low-volume, black, flat-bottom plate.

  • Enzyme Addition: Add 5 µL of the 2X Enzyme Solution to all wells except for the "no enzyme" control wells. Add 5 µL of Assay Buffer to the "no enzyme" wells.

  • Pre-incubation: Gently centrifuge the plate (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells. Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of the 2X Substrate/Probe Mix to all wells to initiate the enzymatic reaction. The final volume in each well will be 10 µL.

  • Incubation: Centrifuge the plate again briefly. Incubate for 60 minutes at room temperature, protected from light. The incubation time should be optimized to ensure the reaction in the negative control (DMSO) wells is still in the linear phase.

  • Fluorescence Reading: Read the plate on a compatible plate reader at the optimal excitation and emission wavelengths for the newly formed fluorophore.

Plate Layout and Controls

A robust HTS assay requires meticulous use of controls on every plate to ensure data quality and reliability.

  • Negative Control (0% Inhibition): Wells containing enzyme, substrate/probe mix, and DMSO. This represents the maximum signal.

  • Positive Control (100% Inhibition): Wells containing enzyme, substrate/probe mix, and a saturating concentration of a known CGE-X inhibitor. This represents the minimum signal.

  • No Enzyme Control: Wells containing substrate/probe mix and Assay Buffer (no enzyme). Used to assess background fluorescence.

Data Analysis
  • Z' Factor Calculation: The quality of the HTS assay is determined by calculating the Z' factor from the control wells on each plate.

    Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7]

  • Normalization and Inhibition Calculation: The activity of each test compound is normalized to the controls.

    % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Dose-Response Curves: For active compounds ("hits"), a dose-response curve is generated by plotting the % inhibition against the logarithm of the compound concentration. The IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, can then be determined using a non-linear regression fit (e.g., four-parameter logistic fit).

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key principles:

  • Specificity of Reaction: The hydrazinyl-carbonyl reaction is highly specific under physiological pH, minimizing off-target reactions.[4]

  • Counter-Screening: Hits identified in the primary screen should be subjected to a counter-screen. This involves testing the compounds in an assay format that omits the CGE-X enzyme to identify compounds that interfere with the fluorescence signal directly (autofluorescence or quenching).

  • Orthogonal Assays: Confirmation of hits with an alternative, label-free assay format (e.g., mass spectrometry-based) is crucial to eliminate artifacts arising from the specific assay technology.

Conclusion

This compound is a valuable chemical tool that leverages the privileged pyridinone scaffold and the specific reactivity of the hydrazinyl group. The protocol detailed here presents a robust, sensitive, and automatable high-throughput screening assay for the discovery of inhibitors against a broad range of carbonyl-generating enzymes. By adhering to the principles of careful experimental design, rigorous use of controls, and thorough data analysis, researchers can confidently identify and validate novel hit compounds for progression in drug discovery pipelines.

References

Strategic Derivatization of 4-Hydrazinylpyridin-2(1H)-one: A Gateway to Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Drug Development Professionals

Abstract: The pyridin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activities.[1][2][3] This application note details robust protocols for the chemical modification of 4-hydrazinylpyridin-2(1H)-one, a highly versatile intermediate. The intrinsic reactivity of the hydrazine moiety serves as a strategic linchpin for constructing diverse molecular libraries, primarily through the formation of hydrazones and pyrazoles. We provide detailed, step-by-step methodologies, the underlying chemical rationale, and protocols for the characterization and preliminary biological evaluation of the resulting derivatives. This guide is intended for researchers in drug discovery and medicinal chemistry, offering a practical framework for generating novel compounds with enhanced therapeutic potential.

Introduction: The Rationale for Derivatization

The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is the cornerstone of modern drug discovery. The this compound scaffold is an ideal starting point for such endeavors. Its pyridinone core is known to interact with a variety of biological targets, while the 4-hydrazinyl group provides a reactive handle for predictable and efficient chemical transformations.[1][2]

This document outlines two primary, high-yield derivatization pathways:

  • Synthesis of Hydrazone Derivatives: A straightforward condensation reaction that allows for the rapid introduction of a wide array of substituents, enabling extensive Structure-Activity Relationship (SAR) studies. Hydrazones themselves are a class of compounds recognized for their broad pharmacological activities.[4][5]

  • Synthesis of Pyrazole Derivatives: A classic cyclization reaction with 1,3-dicarbonyl compounds to form a new, fused heterocyclic system. This strategy significantly alters the core scaffold, opening pathways to new biological targets and intellectual property. Pyrazoles are a key pharmacophore in many approved drugs.[6][7][8]

The following sections provide the necessary protocols to synthesize, purify, characterize, and screen these novel compound libraries.

Synthesis of the Core Intermediate: this compound

For a comprehensive workflow, the synthesis of the starting material is briefly outlined. A common and effective method proceeds from 4-hydroxypyridin-2(1H)-one, a commercially available precursor. The synthesis involves a two-step process analogous to methodologies reported for similar heterocyclic systems.[9]

Proposed Synthetic Scheme:

  • Chlorination: The hydroxyl group at the C4 position is converted to a more reactive chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Hydrazinolysis: The resulting 4-chloropyridin-2(1H)-one is then reacted with hydrazine hydrate, where the hydrazine displaces the chloride to yield the target this compound.

This precursor (CAS 106689-41-2) is the starting point for all subsequent protocols.[10]

Derivatization Strategy I: Synthesis of Novel Hydrazone Derivatives

The condensation of the hydrazinyl group with an aldehyde or ketone is a robust and high-yielding reaction, making it ideal for library synthesis.

The overall process is streamlined for efficiency and scalability.

start Start: this compound reagents Select Aldehyde/Ketone (1.1 eq) start->reagents 1. reaction Condensation Reaction (Ethanol, Acetic Acid catalyst) reagents->reaction 2. monitoring Monitor via TLC reaction->monitoring 3. workup Product Isolation (Cooling & Filtration) monitoring->workup 4. purify Purification (Recrystallization from Ethanol) workup->purify 5. characterize Characterization (NMR, MS, HPLC) purify->characterize 6. final Pure Hydrazone Derivative characterize->final

Caption: High-level workflow for the synthesis and purification of hydrazone derivatives.

This protocol is a general method adaptable to a wide range of aromatic and aliphatic aldehydes.

Materials and Reagents:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid

  • Standard laboratory glassware

  • Stirring hotplate and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of warm absolute ethanol (approx. 15-20 mL).

  • Reagent Addition: To this solution, add the selected aldehyde (1.1 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Fit the flask with a condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting hydrazine.

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, and then in an ice bath for 30 minutes. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield the pure hydrazone derivative.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

The reaction is expected to produce high yields of crystalline solids.

Aldehyde UsedProduct NameExpected YieldKey ¹H NMR Signal (DMSO-d₆)
Benzaldehyde(E)-4-(2-benzylidenehydrazinyl)pyridin-2(1H)-one> 90%δ 8.15 (s, 1H, N=CH)
4-Nitrobenzaldehyde(E)-4-(2-(4-nitrobenzylidene)hydrazinyl)pyridin-2(1H)-one> 92%δ 8.30 (s, 1H, N=CH), δ 8.25 (d, 2H, Ar-H)
4-Methoxybenzaldehyde(E)-4-(2-(4-methoxybenzylidene)hydrazinyl)pyridin-2(1H)-one> 90%δ 8.05 (s, 1H, N=CH), δ 3.80 (s, 3H, OCH₃)
Derivatization Strategy II: Synthesis of Novel Pyrazole Derivatives

This strategy involves the Knorr pyrazole synthesis, a reliable method for creating a 5-membered heterocyclic ring fused to the parent scaffold.[7][11]

The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

start This compound + 1,3-Dicarbonyl step1 Nucleophilic Attack (Hydrazine on Carbonyl) start->step1 intermediate Hydrazone/ Enamine Intermediate step1->intermediate step2 Intramolecular Cyclization (Tautomerization & Ring Closure) intermediate->step2 step3 Dehydration (-H₂O) step2->step3 product Final Pyrazole Product step3->product

Caption: Simplified mechanism for the formation of pyrazoles from hydrazines.

This protocol uses acetylacetone as a representative 1,3-dicarbonyl compound.

Materials and Reagents:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Standard laboratory glassware and reflux setup

Procedure:

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or glacial acetic acid (15 mL).

  • Reagent Addition: Add acetylacetone (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • Work-up: If the product does not precipitate, pour the reaction mixture into cold water, which should induce precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with water and then a small amount of cold ethanol. Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure pyrazole derivative.

This cyclization reaction typically provides good yields of the target pyrazole.

1,3-Dicarbonyl CompoundProduct NameExpected YieldKey ¹H NMR Signals (DMSO-d₆)
Acetylacetone4-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-2(1H)-one> 80%δ 6.10 (s, 1H, pyrazole-H), δ 2.20 (s, 3H, CH₃), δ 2.10 (s, 3H, CH₃)
Ethyl Acetoacetate4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyridin-2(1H)-one> 75%δ 5.30 (s, 1H, pyrazole-H), δ 3.40 (s, 2H, CH₂), δ 2.15 (s, 3H, CH₃)
Structural Characterization and Purity Analysis

Unambiguous confirmation of the chemical structure and purity of all synthesized derivatives is a critical step.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [12][13]

  • Purpose: To confirm the covalent structure of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirmation: For hydrazones, look for the characteristic singlet for the N=CH proton (typically δ 8.0-8.5 ppm). For pyrazoles, confirm the presence of new aromatic/vinylic protons and methyl groups corresponding to the pyrazole ring.

5.2. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the synthesized compound.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) or an appropriate method.

    • Confirmation: Identify the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the target derivative.

5.3. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the final compound.

  • Protocol:

    • Develop a suitable method (e.g., C18 reverse-phase column).

    • Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Inject a solution of the compound and monitor the elution profile with a UV detector.

    • Confirmation: Purity is determined by the percentage of the area of the main product peak relative to the total peak area. A purity of >95% is generally desired for biological screening.

Framework for Biological Evaluation

The derivatized compounds should be subjected to a panel of bioassays to identify potential therapeutic activities. The choice of assays should be guided by the known biological profile of pyridinone and pyrazole scaffolds, which includes anticancer, antimicrobial, and anti-inflammatory properties.[1][2][14][15][16]

start Pure Derivative Library assay1 Primary Screening: Anticancer Cytotoxicity (e.g., MTT Assay on MCF-7 cells) start->assay1 assay2 Primary Screening: Antimicrobial Activity (e.g., MIC Assay) start->assay2 decision Activity Found? assay1->decision assay2->decision hit_id Hit Identification decision->hit_id Yes sar SAR Analysis & Lead Optimization decision->sar No secondary Secondary / Confirmatory Assays (Dose-Response, Selectivity) hit_id->secondary secondary->sar

Caption: A strategic workflow for the initial biological screening of new derivatives.

  • Objective: To assess the cytotoxicity of the synthesized compounds against a cancer cell line (e.g., MCF-7 breast cancer line).[17]

  • Procedure:

    • Cell Culture: Plate MCF-7 cells in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours.

    • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

    • Analysis: Calculate the cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The derivatization of this compound represents a fertile ground for the discovery of novel, biologically active compounds. The protocols detailed in this application note for the synthesis of hydrazone and pyrazole derivatives are robust, efficient, and highly adaptable for the creation of large, diverse chemical libraries. By combining these synthetic strategies with systematic characterization and a tiered biological screening approach, research organizations can significantly accelerate their hit-to-lead discovery programs.

References

Application Notes and Protocols: The Strategic Use of 4-Hydrazinylpyridin-2(1H)-one in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridinone and pyridazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development. This guide provides an in-depth technical overview of the synthesis and application of kinase inhibitors derived from a key building block: 4-hydrazinylpyridin-2(1H)-one . We will explore the chemical rationale for its use, provide detailed, field-proven synthetic protocols, and discuss the biological implications of the resulting pyrido[4,3-c]pyridazin-3(2H)-one scaffold in targeting critical signaling pathways implicated in cancer and autoimmune diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their kinase inhibitor discovery programs.

Introduction: The Pyridazinone Core and the Strategic Advantage of this compound

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, pyridazinone-based compounds have emerged as a particularly successful class of inhibitors.[1][2] The pyridazinone ring system is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases.

The starting material, This compound , is a highly valuable synthon for the construction of a specific class of fused heterocyclic kinase inhibitors, namely the pyrido[4,3-c]pyridazin-3(2H)-ones. Its utility stems from the presence of a reactive hydrazine moiety positioned on a pyridinone core. This arrangement allows for a direct and efficient cyclocondensation reaction with 1,3-dicarbonyl compounds, such as β-ketoesters, to construct the fused pyridazinone ring system in a manner analogous to the classical Knorr pyrazole synthesis.[3]

The resulting pyrido-pyridazinone scaffold has been identified in potent inhibitors of several important kinase families, including Feline Sarcoma (FES) and FES-Related (FER) tyrosine kinases, which are implicated in cancer cell migration and metastasis.[1][4][5][6]

This guide will provide a comprehensive walkthrough, from the synthesis of the starting material to its application in creating a representative kinase inhibitor, complete with mechanistic insights and biological context.

Synthesis of the Core Building Block: this compound

The efficient synthesis of kinase inhibitors begins with the reliable preparation of the core building blocks. This compound can be synthesized from its corresponding 4-chloro derivative via nucleophilic aromatic substitution with hydrazine hydrate. A similar procedure has been reported for the synthesis of the analogous 4-hydrazinylquinolin-2(1H)-one.[7]

Protocol 1: Synthesis of this compound

This protocol describes a two-step process starting from the commercially available 2-methoxy-4-chloropyridine.

Step 1: Synthesis of 4-Chloro-1H-pyridin-2-one

  • To a solution of 2-methoxy-4-chloropyridine (1 eq.) in a suitable solvent such as dioxane, add concentrated hydrochloric acid (excess).

  • Heat the mixture to reflux (typically 100-110 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • The product, 4-chloro-1H-pyridin-2-one, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Suspend 4-chloro-1H-pyridin-2-one (1 eq.) in a suitable solvent such as ethanol or n-butanol.

  • Add hydrazine hydrate (excess, typically 5-10 eq.) to the suspension.

  • Heat the mixture to reflux (typically 80-120 °C depending on the solvent) for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.

Causality Behind Experimental Choices: The use of an acid in Step 1 is crucial for the demethylation of the methoxy group to the more stable pyridinone tautomer. In Step 2, a large excess of hydrazine hydrate is used to drive the nucleophilic aromatic substitution to completion and to act as a solvent in some cases. The choice of a high-boiling point alcohol as a solvent allows for the reaction to be conducted at a temperature sufficient to overcome the activation energy for the substitution.

Diagram 1: Synthesis of this compound

G start 2-Methoxy-4-chloropyridine step1_reagents Conc. HCl, Dioxane Reflux start->step1_reagents intermediate 4-Chloro-1H-pyridin-2-one step1_reagents->intermediate step2_reagents Hydrazine Hydrate Ethanol, Reflux intermediate->step2_reagents product This compound step2_reagents->product

A schematic workflow for the synthesis of the key building block.

Synthesis of a Pyrido[4,3-c]pyridazin-3(2H)-one Kinase Inhibitor

The core utility of this compound is its ability to undergo cyclocondensation with a 1,3-dicarbonyl compound to form the fused pyridazinone ring. This reaction is a powerful tool for rapidly assembling the core scaffold of a kinase inhibitor. Here, we present a protocol for the synthesis of a representative inhibitor using ethyl acetoacetate as the 1,3-dicarbonyl partner.

Protocol 2: Synthesis of 6-Methyl-2H-pyrido[4,3-c]pyridazin-3-one
  • In a round-bottom flask, dissolve this compound (1 eq.) in a suitable solvent, such as glacial acetic acid or ethanol.

  • Add ethyl acetoacetate (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux (typically 120 °C for acetic acid) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using acetic acid, carefully pour the reaction mixture into ice-water. The product will precipitate.

  • Collect the solid by filtration, wash thoroughly with water to remove residual acetic acid, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-methyl-2H-pyrido[4,3-c]pyridazin-3-one.

Mechanistic Insight (Knorr-type Cyclization): The reaction proceeds via a well-established mechanism. The more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl of the ethyl acetoacetate to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the other nitrogen onto the ester carbonyl, leading to cyclization and subsequent elimination of ethanol to afford the stable, fused aromatic pyridazinone ring system.[3]

Diagram 2: Knorr-type Cyclocondensation Mechanism

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Final Product Hydrazine This compound Hydrazone Hydrazone Formation Hydrazine->Hydrazone Nucleophilic Attack on Ketone Ketoester Ethyl Acetoacetate Product 6-Methyl-2H-pyrido[4,3-c]pyridazin-3-one Hydrazone->Product Intramolecular Cyclization (Attack on Ester) & Ethanol Elimination G EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) EGF->EGFR Binds & Activates FER FER Kinase EGFR->FER Activates Substrates Downstream Substrates (e.g., Cortactin, STAT3) FER->Substrates Phosphorylates (P) Response Cellular Responses: - Migration - Proliferation - Survival Substrates->Response Leads to Inhibitor Pyrido-pyridazinone Inhibitor Inhibitor->FER Inhibits ATP Binding

References

Application Notes and Protocols for 4-Hydrazinylpyridin-2(1H)-one in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

For Internal Use and Distribution to Research Partners

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new therapeutic agents. Pathogens are increasingly evading the effects of conventional antibiotics, creating an urgent need for compounds with novel mechanisms of action and chemical structures.[1] Among the privileged structures in medicinal chemistry, the pyridinone core has emerged as a versatile scaffold, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[1][2] Its ability to engage in multiple hydrogen bond interactions makes it an attractive candidate for designing targeted inhibitors.[1][2]

This document provides a comprehensive guide for researchers on the synthesis, characterization, and antimicrobial evaluation of a promising pyridinone derivative: 4-Hydrazinylpyridin-2(1H)-one . The introduction of a hydrazinyl group at the 4-position is hypothesized to enhance its antimicrobial potential, as hydrazide-hydrazones are a well-established class of compounds with a wide spectrum of bioactivity, including potent antibacterial and antifungal properties.[3][4]

These application notes are designed to be a practical, field-proven guide, explaining not just the "how" but the "why" behind experimental choices. We will detail the synthetic pathway, provide step-by-step protocols for critical antimicrobial assays, and discuss the rationale for each stage of the evaluation process.

PART 1: Synthesis and Characterization of this compound

A reliable synthetic route is the cornerstone of any drug discovery program. For this compound, a common and effective method involves the nucleophilic substitution of a chloro-precursor with hydrazine hydrate. This reaction is generally robust for the synthesis of hydrazinyl-substituted heterocycles.[5][6]

1.1: Proposed Synthetic Pathway

The synthesis begins with the commercially available 4-chloropyridin-2(1H)-one, which is then reacted with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electron-deficient carbon at the 4-position of the pyridinone ring and displacing the chloride ion.

G A 4-Chloropyridin-2(1H)-one C Reflux in Ethanol A->C B Hydrazine Hydrate (N2H4·H2O) B->C D This compound C->D

Caption: Synthetic scheme for this compound.

1.2: Detailed Synthesis Protocol

Materials:

  • 4-Chloropyridin-2(1H)-one

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of 4-chloropyridin-2(1H)-one in 100 mL of absolute ethanol.

  • Addition of Hydrazine Hydrate: While stirring, add 50 mmol (5 equivalents) of hydrazine hydrate dropwise to the solution at room temperature. The excess hydrazine hydrate ensures the complete conversion of the starting material.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to obtain this compound as a solid.

1.3: Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point and compare it to literature values if available. A sharp melting point is indicative of high purity.

  • Spectroscopy (FT-IR, ¹H-NMR, ¹³C-NMR): These techniques will confirm the presence of key functional groups (N-H, C=O, C=C) and the overall structure of the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[7]

PART 2: Antimicrobial Activity Profiling

A systematic evaluation of the antimicrobial properties of this compound is crucial. The following protocols are standard methods used to determine the potency and spectrum of activity of novel antimicrobial agents.

2.1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[2][9][10]

Materials:

  • Synthesized this compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland standard

  • Sterile saline

  • Incubator (37°C)

Protocol:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound.[12]

    • Add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the compound working solution to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

G cluster_0 MIC Determination Workflow A Prepare Compound Dilutions in 96-well Plate C Inoculate Wells A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Read Results: Lowest Concentration with No Visible Growth = MIC D->E

Caption: Workflow for MIC determination.

2.2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13] This assay is a crucial follow-up to the MIC to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Protocol:

  • Following MIC Determination: Use the microtiter plate from the completed MIC assay.

  • Subculturing: From the wells showing no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate, indicating a ≥99.9% reduction in the initial inoculum.[12]

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12]

2.3: Anti-Biofilm Activity Assay

Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. The crystal violet assay is a common method for quantifying biofilm formation.[14][15]

Materials:

  • Sterile 96-well flat-bottom plates

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

Protocol:

  • Biofilm Formation: In a 96-well plate, add 100 µL of bacterial suspension (adjusted to 0.5 McFarland standard) and varying concentrations of this compound to the wells. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS).

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[16]

  • Washing: Remove the crystal violet solution and wash the wells with sterile water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 590 nm using a microplate reader.[14] A reduction in absorbance in the presence of the compound indicates anti-biofilm activity.

PART 3: Preliminary Cytotoxicity Assessment

It is essential to evaluate the potential toxicity of a novel antimicrobial agent to mammalian cells to ensure its therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[17]

3.1: MTT Assay Protocol

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for another 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control.

G cluster_1 MTT Assay Workflow F Seed Mammalian Cells in 96-well Plate G Treat with Compound F->G H Add MTT Reagent G->H I Incubate for 4h H->I J Solubilize Formazan Crystals with DMSO I->J K Measure Absorbance at 570 nm J->K

Caption: Workflow for MTT cytotoxicity assay.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Representative Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 292138162
Escherichia coliATCC 2592216644
Pseudomonas aeruginosaATCC 2785332>128>4
Candida albicansATCC 9002816322

Note: The data presented are for illustrative purposes only and actual values must be determined experimentally.

Table 2: Preliminary Cytotoxicity Data for this compound

Cell LineIncubation Time (h)IC₅₀ (µg/mL)
HEK29324>100
HeLa2485

Note: The data presented are for illustrative purposes only and actual values must be determined experimentally.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial assessment of this compound as a potential antimicrobial agent. The described protocols for synthesis, antimicrobial screening, and preliminary cytotoxicity are robust and adhere to established standards in the field. Promising results from these initial studies would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and further toxicological profiling. The pyridinone scaffold continues to be a rich source of biologically active compounds, and systematic exploration of derivatives like this compound is a critical step in the ongoing search for next-generation antimicrobial therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Hydrazinylpyridin-2(1H)-one. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable heterocyclic intermediate. Here, we address the common challenges encountered during its preparation, offering not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most prevalent and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable 4-substituted-pyridin-2(1H)-one, where the substituent is a good leaving group (typically a halogen like chlorine), with hydrazine hydrate.

The reaction proceeds via a Meisenheimer-like intermediate, where the highly nucleophilic hydrazine attacks the electron-deficient C4 position of the pyridine ring. The pyridinone tautomer is crucial as the electron-withdrawing nature of the carbonyl group activates the ring towards nucleophilic attack.

Synthetic_Scheme cluster_reactants Reactants cluster_product Product cluster_side_product Common Side Product Reactant1 4-Chloro-pyridin-2(1H)-one Product This compound Reactant1->Product Nucleophilic Aromatic Substitution Reactant2 Hydrazine Hydrate (NH2NH2·H2O) SideProduct Oxidized Dimer Product->SideProduct Autoxidation [1, 5]

Caption: General synthetic route to this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Low yield is a frequent complaint and can stem from several sources. Let's break down the most probable causes:

  • Incomplete Reaction: The C-Cl bond at the 4-position of the pyridinone ring is less reactive than in other systems. Ensure your reaction is running to completion.

    • Causality: Insufficient thermal energy or reaction time may prevent the reaction from overcoming the activation energy barrier for the SNAr mechanism.

    • Solution: Monitor the disappearance of the starting material (4-chloropyridin-2(1H)-one) by Thin Layer Chromatography (TLC) or LC-MS. Consider increasing the reaction temperature (refluxing in a higher boiling solvent like ethanol or n-butanol) or extending the reaction time. A typical protocol involves refluxing for 2-4 hours[1][2].

  • Stoichiometry of Hydrazine: Using a stoichiometric amount of hydrazine can be detrimental to yield.

    • Causality: A large excess of hydrazine hydrate is often required to ensure the reaction goes to completion and to minimize the formation of dimeric byproducts[3]. It shifts the equilibrium towards the product and ensures the concentration of the nucleophile remains high throughout the reaction.

    • Solution: Use a significant excess of hydrazine hydrate, often between 5 to 10 equivalents. While this complicates work-up on a large scale, it is often necessary for achieving high conversion[3].

  • Product Degradation: The hydrazinyl product can be unstable under certain conditions, particularly in the presence of oxygen.

    • Causality: Hydrazines are susceptible to autoxidation, which can lead to the formation of dimers and other oxidized species, especially at elevated temperatures in the presence of air[4][5]. This is a known issue for the analogous 4-hydrazinylquinolin-2(1H)-one system.

    • Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Once the reaction is complete, cool it promptly and proceed with the work-up without delay.

Q2: I'm observing an insoluble byproduct that crashes out of my reaction mixture or during work-up. What is it?

A2: This is very likely an oxidized and/or dimeric species. As mentioned above, hydrazinyl-substituted heterocycles are prone to autoxidation.

  • Mechanism: The initial hydrazinyl product can be oxidized to a diazenyl intermediate, which is highly reactive. This intermediate can then undergo further reactions, including dimerization with another molecule of the starting hydrazine, leading to complex, often colorful and insoluble, polymeric materials[4][5].

Side_Reaction A This compound B Diazenyl Intermediate A->B [O] (Air) C Dimerized/Oxidized Products (Insoluble) A->C Reaction with Intermediate B->C Dimerization / Further Reactions

Caption: Simplified pathway for byproduct formation via autoxidation.

  • Prevention:

    • Inert Atmosphere: The most critical factor is to rigorously exclude oxygen. Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction and cooling.

    • Solvent Choice: Ensure you are using appropriately degassed solvents.

    • Prompt Work-up: Do not let the crude reaction mixture sit for extended periods, especially when hot and exposed to air.

Q3: How can I effectively and safely remove the large excess of hydrazine hydrate after the reaction?

A3: This is a critical step, as hydrazine is a suspect carcinogen and can decompose violently, especially in the presence of metals[6].

  • Aqueous Work-up (Recommended for Lab Scale):

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a larger volume of cold water or an ice-water mixture. The product, this compound, is often sparingly soluble in cold water and should precipitate.

    • The highly polar hydrazine hydrate will remain in the aqueous phase.

    • Collect the precipitated product by vacuum filtration and wash thoroughly with cold water, followed by a non-polar solvent like diethyl ether to aid in drying.

  • Evaporation (Use with Extreme Caution):

    • Never evaporate hydrazine to dryness on a rotary evaporator at high temperatures, as this can be dangerous.

    • A safer approach is to dilute the reaction mixture with a high-boiling, non-reactive solvent like toluene and remove the water/hydrazine/toluene azeotrope under reduced pressure at a moderate temperature (<50°C). This is a common industrial practice.

    • For very small volumes, a stream of nitrogen can be gently blown over the surface of the liquid in a fume hood overnight to slowly evaporate the volatile components[7].

Q4: My product is a sticky solid and difficult to purify. What are the best practices for purification?

A4: The high polarity and potential instability of this compound make purification challenging.

  • Crystallization/Precipitation: This is the preferred method. The product is often a crystalline solid.

    • Protocol: After the initial precipitation from water, dissolve the crude solid in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and allow it to cool slowly. If the product is sufficiently pure after precipitation, this step may not be necessary.

  • Column Chromatography: This should be a last resort.

    • Causality: The product contains both a basic hydrazine group and a weakly acidic pyridinone proton. This amphoteric nature can cause it to streak badly on standard silica gel. Furthermore, the slightly acidic nature of silica can promote degradation.

    • Solution: If chromatography is unavoidable, consider using a deactivated stationary phase like neutral alumina. Alternatively, silica gel can be treated with a small amount of a basic modifier like triethylamine or ammonia in the eluent (e.g., 1-2% triethylamine in a dichloromethane/methanol mobile phase).

Section 3: Recommended Experimental Protocol

This protocol is a general guideline and should be optimized based on your specific setup and scale. A thorough risk assessment must be conducted before proceeding.

Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloropyridin-2(1H)-one (1.0 eq).

  • Inerting: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Reagent Addition: Add a suitable solvent such as ethanol (degassed, ~5-10 mL per gram of starting material). Begin stirring, then add hydrazine hydrate (6-8 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically ~80°C for ethanol) and maintain for 2-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane), checking for the consumption of the starting material.

  • Work-up & Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature under nitrogen.

    • Slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred ice-water slurry (approx. 10x the volume of the reaction solvent).

    • A precipitate (the desired product) should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake sequentially with generous amounts of cold deionized water and then cold diethyl ether.

  • Drying: Dry the solid under high vacuum to obtain this compound. The product should be stored under nitrogen in a cool, dark place[8].

Section 4: Data Summary & Workflow Visualization

Table 1: Troubleshooting Summary
IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Insufficient excess of hydrazine; Product degradation (oxidation).Increase temperature/time; Use 5-10 eq. of hydrazine hydrate; Run under a strict inert atmosphere[3].
Insoluble Byproduct Autoxidation and dimerization of the hydrazinyl product.Rigorously exclude air (use inert gas); Use degassed solvents; Work up the reaction promptly after completion[4][5].
Difficult Work-up High excess of toxic/volatile hydrazine hydrate.Precipitate product by pouring the reaction mixture into ice water; Collect by filtration. Avoid high-temp evaporation[7].
Purification Issues High polarity of the product; Degradation on silica gel.Preferential purification by recrystallization from a polar solvent (e.g., ethanol). If chromatography is needed, use neutral alumina or base-deactivated silica.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Is the reaction going to completion? (Monitor by TLC/LC-MS) Start->Check_Completion Check_Byproduct Is there significant byproduct formation? (e.g., insoluble material) Check_Completion->Check_Byproduct Yes Increase_Conditions Increase reaction time and/or temperature. Increase hydrazine equivalents (to 5-10 eq). Check_Completion->Increase_Conditions No Implement_Inert Implement strict inert atmosphere (N2/Ar). Use degassed solvents. Work up promptly. Check_Byproduct->Implement_Inert Yes End_Consult Consult Further Check_Byproduct->End_Consult No End_Improved Yield Improved Increase_Conditions->End_Improved Implement_Inert->End_Improved

Caption: A logical workflow for diagnosing and solving low-yield issues.

References

Technical Support Center: Synthesis of 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Hydrazinylpyridin-2(1H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize this compound from a 4-substituted pyridin-2(1H)-one precursor with hydrazine, but I am observing very low to no formation of the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low or no yield in this synthesis is a common issue that can stem from several factors, primarily related to the reactivity of the starting material, reaction conditions, and the stability of the product.

Potential Causes and Solutions:

  • Poor Leaving Group on the Pyridinone Ring: The nucleophilic aromatic substitution of hydrazine on the pyridinone ring is highly dependent on the nature of the leaving group at the 4-position.

    • Explanation: Halogens, particularly chlorine, are effective leaving groups for this transformation. Hydroxy or methoxy groups are generally poor leaving groups under standard nucleophilic aromatic substitution conditions and may require activation or harsher reaction conditions, which can lead to side reactions.

    • Recommendation: If you are starting with a 4-hydroxy or 4-alkoxy pyridinone, consider converting it to a 4-chloro derivative first. This can often be achieved by treating the 4-hydroxypyridinone with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][2][3]

  • Inadequate Reaction Temperature: The reaction between the 4-substituted pyridinone and hydrazine hydrate often requires elevated temperatures to proceed at a reasonable rate.

    • Explanation: Insufficient heat can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition of the product.

    • Recommendation: The reaction is typically carried out at reflux.[4] The optimal temperature will depend on the solvent and the specific starting material. A good starting point is refluxing in a high-boiling solvent like ethanol, n-butanol, or even under solvent-free conditions if the reactants are liquid at elevated temperatures.[5][6]

  • Sub-optimal Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction.

    • Explanation: A solvent that does not adequately dissolve the starting materials will hinder the reaction. Protic solvents like ethanol can participate in hydrogen bonding and solvate the ions formed during the reaction, which can be beneficial.

    • Recommendation: Ethanol is a commonly used solvent for this type of reaction.[7] If solubility is an issue, consider using a co-solvent system or a higher-boiling alcohol. In some cases, using an excess of hydrazine hydrate can also serve as the solvent.[5]

  • Autoxidation of the Product: Hydrazine derivatives, including this compound, can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[4][8]

    • Explanation: Autoxidation can lead to the formation of undesired side products, such as pyridazino-diquinoline derivatives, thereby reducing the yield of the target compound.[4][8]

    • Recommendation: To minimize autoxidation, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6][9] Degassing the solvent prior to use can also be beneficial.

Experimental Workflow: Synthesis of this compound from 4-Chloropyridin-2(1H)-one

SynthesisWorkflow start Start reactants Combine 4-chloropyridin-2(1H)-one and hydrazine hydrate in ethanol start->reactants reflux Reflux under N2 atmosphere (e.g., 8-12 hours) reactants->reflux monitor Monitor reaction progress (TLC or LC-MS) reflux->monitor cool Cool reaction mixture to room temperature monitor->cool Reaction complete precipitate Collect precipitate by filtration cool->precipitate wash Wash precipitate with cold ethanol and ether precipitate->wash dry Dry the product under vacuum wash->dry end Obtain this compound dry->end

Caption: Workflow for the synthesis of this compound.

Issue 2: Formation of Impurities and Side Products

Question: My reaction is producing the desired this compound, but it is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of impurities is a common challenge in this synthesis. Understanding the potential side reactions is key to developing a strategy for their mitigation.

Common Side Reactions and Mitigation Strategies:

  • Di-substitution or Over-reaction: An excess of the pyridinone starting material or prolonged reaction times can sometimes lead to the formation of a di-substituted hydrazine product.

    • Explanation: The newly formed this compound can potentially react with another molecule of the 4-chloropyridin-2(1H)-one.

    • Recommendation: Use a molar excess of hydrazine hydrate (typically 2-5 equivalents) to ensure that the 4-chloropyridin-2(1H)-one is the limiting reagent. This will favor the formation of the mono-substituted product. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent further reactions.

  • Oxidation Products: As mentioned previously, the hydrazine moiety is prone to oxidation.

    • Explanation: In the presence of oxygen, especially at higher temperatures, the hydrazine group can be oxidized, leading to a variety of byproducts.[4][8][10]

    • Recommendation: Perform the reaction under an inert atmosphere (nitrogen or argon).[6][9] Using freshly distilled and degassed solvents can also help to minimize the presence of dissolved oxygen.

  • Hydrolysis of the Chloro-Substituent: If there is water present in the reaction mixture, the 4-chloro substituent can be hydrolyzed back to the 4-hydroxy derivative, particularly at elevated temperatures.

    • Explanation: This side reaction consumes the starting material and reduces the overall yield of the desired product.

    • Recommendation: Use anhydrous solvents and ensure that the hydrazine hydrate is of a suitable grade with a known water content. If using a crystalline starting material, ensure it is thoroughly dried before use.

Data Summary: Effect of Reaction Conditions on Purity
ParameterCondition A (Low Purity)Condition B (Improved Purity)Rationale for Improvement
Atmosphere AirNitrogenMinimizes oxidation of the hydrazine moiety.[4][8]
Hydrazine equiv. 1.13.0Reduces the likelihood of di-substitution.
Solvent Technical grade ethanolAnhydrous, degassed ethanolMinimizes hydrolysis of the starting material.
Monitoring Endpoint after 24hTLC monitoring every 2hPrevents over-reaction and formation of degradation products.
Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating a pure sample of this compound from the reaction mixture. What are the best practices for purification?

Answer:

Effective isolation and purification are critical for obtaining a high-quality product. The choice of method will depend on the physical properties of the product and the nature of the impurities.

Purification Strategies:

  • Crystallization: this compound is often a solid that can be purified by crystallization.

    • Explanation: This technique relies on the difference in solubility between the desired product and the impurities in a given solvent system.

    • Recommendation: After the reaction is complete, cool the reaction mixture to allow the product to crystallize. The crude product can then be collected by filtration. For further purification, recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water can be effective.[11]

  • Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography can be employed.

    • Explanation: This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

    • Recommendation: A polar solvent system is typically required to elute the product from the silica gel column. A gradient of dichloromethane and methanol or ethyl acetate and methanol is often a good starting point. Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Acid-Base Extraction: This technique can be useful for removing certain types of impurities.

    • Explanation: The basic nature of the hydrazine and pyridine nitrogen atoms allows for the formation of a salt with an acid. This can be used to separate the product from non-basic impurities.

    • Recommendation: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution to extract the product into the aqueous layer. The aqueous layer can then be basified to precipitate the pure product, which can be collected by filtration. Care must be taken as the product may have some water solubility.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common and effective starting material is 4-chloropyridin-2(1H)-one. The chloro-substituent is a good leaving group for nucleophilic aromatic substitution with hydrazine. While other 4-substituted pyridinones can be used, they often require conversion to the 4-chloro derivative for efficient reaction.[1][3]

Q2: What is the role of hydrazine hydrate in the reaction?

Hydrazine hydrate (N₂H₄·H₂O) serves as the nucleophile that displaces the leaving group at the 4-position of the pyridinone ring to form the desired hydrazinyl group. It is typically used in excess to drive the reaction to completion and to minimize side reactions like di-substitution.[4][5][7]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of a polar and a less polar solvent, such as ethyl acetate/methanol or dichloromethane/methanol. The disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate the progression of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: What are the safety precautions I should take when working with hydrazine?

Hydrazine is a toxic and potentially carcinogenic substance and should be handled with appropriate safety precautions.[10][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin.

Q5: How should I store the final product, this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and dark place.[9] To prevent degradation due to oxidation, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon).[9]

References

Technical Support Center: Purification of 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Hydrazinylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this polar heterocyclic compound. My aim is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction to the Challenges

This compound is a polar molecule due to the presence of multiple heteroatoms and hydrogen bond donors/acceptors. Its purification is often complicated by its high polarity, which can lead to issues with common chromatographic techniques, and its susceptibility to oxidation. Understanding these properties is the first step toward successful purification.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is degrading upon storage. How can I prevent this?

A1: this compound is prone to autoxidation, a common issue with hydrazine-containing compounds, especially in the presence of oxygen.[1] This degradation is often catalyzed by trace metals and can be accelerated under neutral or alkaline conditions. To ensure stability, it is crucial to store the compound as a dry solid under an inert atmosphere, such as nitrogen or argon, at low temperatures (-20°C is recommended).[2] Avoid storing it in solution for extended periods.

Q2: What are the most common impurities I should expect in my crude sample?

A2: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of a 4-halopyridin-2(1H)-one precursor with hydrazine hydrate. Potential impurities include:

  • Unreacted starting material: (e.g., 4-chloro-pyridin-2(1H)-one).

  • Oxidation products: Resulting from the autoxidation of the hydrazine moiety.[1][3]

  • Hydrazine salts: If an acid is used during the synthesis or workup.

Q3: Can I use normal phase silica gel chromatography for this compound?

A3: While possible, it is often challenging. The polar nature of this compound leads to strong interactions with the acidic silanol groups on the silica surface, which can result in significant peak tailing, streaking, or even irreversible adsorption of your compound.[4] If you must use silica gel, it is often necessary to use a highly polar mobile phase and add a basic modifier to improve the peak shape and recovery.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor Recovery and Streaking during Column Chromatography

Symptoms:

  • Your compound is not eluting from the silica gel column, even with polar solvents.

  • The eluted fractions show significant streaking or tailing on TLC analysis.

  • The total recovery of the compound is low.

Probable Causes:

  • Strong interaction with silica: The basic nitrogen atoms in your compound are strongly interacting with the acidic silanol groups on the silica gel.[4]

  • Inappropriate solvent system: The mobile phase is not polar enough to elute your highly polar compound.

Solutions:

  • Modify the Mobile Phase:

    • Increase Polarity: Use a more polar solvent system. A common starting point for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with 5% MeOH in DCM and gradually increase the methanol concentration.[4]

    • Add a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your eluent.[4]

      • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your mobile phase.

      • Ammonia in Methanol: Use a pre-mixed solution of 7N ammonia in methanol as a component of your mobile phase. For example, a mobile phase of 95:5:0.5 DCM:MeOH:NH4OH.

  • Change the Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for basic compounds as it has fewer acidic sites.

    • Reversed-Phase Silica (C18): If your compound has some hydrophobic character, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a pH modifier like formic acid or TFA) can be effective.[5]

Issue 2: The Compound Fails to Crystallize During Recrystallization

Symptoms:

  • After dissolving the crude product in a hot solvent and cooling, no crystals form.

  • An oil separates from the solution instead of a solid.

Probable Causes:

  • Incorrect solvent choice: The compound is too soluble in the chosen solvent even at low temperatures.

  • Supersaturation has not been reached: The solution is not concentrated enough.

  • Presence of impurities: Impurities can sometimes inhibit crystal formation.

Solutions:

  • Optimize the Solvent System:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[6][7] Given the polar nature of this compound, polar solvents should be considered. Good single solvents to try are ethanol, methanol, or water.

    • Solvent Pairs: If a single solvent is not effective, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be used. For a polar compound, a good starting point is a polar solvent like methanol or ethanol, with a less polar anti-solvent like ethyl acetate or diethyl ether.

Solvent SystemRationale
Methanol/WaterThe compound is likely soluble in hot methanol and less soluble in water.
Ethanol/Ethyl AcetateThe compound should be soluble in hot ethanol, and the addition of ethyl acetate will decrease its solubility upon cooling.
  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

    • Concentration: If the solution is too dilute, slowly evaporate some of the solvent and then try cooling again.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with a Modified Mobile Phase

This protocol is designed for the purification of moderately polar basic compounds that exhibit tailing on standard silica gel chromatography.

Workflow for Column Chromatography:

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution and Collection cluster_final Final Steps prep_tlc 1. TLC Analysis: Select a solvent system that gives an Rf of 0.2-0.3. (e.g., 95:5 DCM:MeOH with 0.5% TEA) prep_column 2. Column Packing: Slurry pack the column with silica gel in the initial mobile phase. prep_tlc->prep_column load_sample 3. Sample Preparation: Dissolve crude product in a minimum amount of the mobile phase. prep_column->load_sample load_column 4. Loading: Carefully load the sample onto the top of the silica bed. load_sample->load_column elute 5. Elution: Run the column with the selected mobile phase. load_column->elute collect 6. Fraction Collection: Collect fractions and monitor by TLC. elute->collect combine 7. Combine and Evaporate: Combine pure fractions and remove the solvent under reduced pressure. collect->combine dry 8. Drying: Dry the purified solid under vacuum. combine->dry G start Start: Crude this compound test_polar Test solubility in a polar solvent (e.g., Methanol) start->test_polar soluble_hot_insoluble_cold Soluble when hot, insoluble when cold? test_polar->soluble_hot_insoluble_cold yes_single_solvent Use single solvent for recrystallization. soluble_hot_insoluble_cold->yes_single_solvent Yes no_single_solvent No soluble_hot_insoluble_cold->no_single_solvent test_pair Find a miscible anti-solvent (e.g., Ethyl Acetate) no_single_solvent->test_pair dissolves_in_hot_solvent Dissolves in hot solvent? test_pair->dissolves_in_hot_solvent precipitates_with_antisolvent Precipitates upon addition of anti-solvent? dissolves_in_hot_solvent->precipitates_with_antisolvent Yes no_try_another No, try another solvent/anti-solvent combination. dissolves_in_hot_solvent->no_try_another No yes_solvent_pair Use solvent pair for recrystallization. precipitates_with_antisolvent->yes_solvent_pair Yes precipitates_with_antisolvent->no_try_another No

References

Side reactions to avoid when working with 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Side Reactions

Welcome to the technical support center for 4-Hydrazinylpyridin-2(1H)-one. As a key building block in medicinal chemistry and drug development, the unique reactivity of this compound offers great synthetic potential. However, its bifunctional nature—a potent nucleophilic hydrazine group coupled with a pyridinone core—also presents specific challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions, ensuring cleaner reaction profiles and higher yields. My insights are drawn from both established chemical principles and field-proven experience in complex heterocyclic synthesis.

Core Concepts: Understanding the Reactivity of this compound

Before troubleshooting specific issues, it is crucial to understand the inherent chemical properties of the molecule that govern its reactivity and potential for side reactions.

  • Hydrazine Moiety (-NHNH₂): The hydrazine group is a powerful alpha-effect nucleophile, meaning its reactivity is greater than what would be predicted from its basicity alone. It is also a reducing agent and is highly susceptible to oxidation.[1][2]

  • Pyridinone Ring System: The pyridinone ring is not a simple aromatic system. It exists in a critical tautomeric equilibrium with its 2-hydroxypyridine form. The prevalence of each tautomer is influenced by the solvent and pH, which can dramatically alter the compound's reactivity and spectroscopic signature.[3]

  • Susceptibility to Oxidation: Hydrazine derivatives are notoriously prone to oxidation, which can be initiated by atmospheric oxygen (autoxidation), metal ions, or other oxidizing agents present in the reaction mixture.[4][5] This often leads to the formation of diimide (HN=NH) intermediates or radical species, which can trigger a cascade of unwanted side reactions.[6]

The tautomeric equilibrium is a foundational concept that must be considered in every experiment.

Caption: Tautomeric equilibrium of the title compound.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

FAQ 1: My reaction mixture is turning dark brown/black, and I'm isolating an insoluble, high-molecular-weight byproduct. What is happening?

Observed Issue: Upon addition of a base or exposure to air, the reaction mixture rapidly darkens. Workup yields a significant amount of an intractable or poorly characterized solid, and the desired product yield is drastically reduced.

Causality: Autoxidation and Dimerization. This is a classic symptom of the autoxidation of the hydrazine moiety.[4] In the presence of oxygen and often catalyzed by trace metal impurities or basic conditions, the hydrazine group can be oxidized. This process can generate highly reactive diimide or radical intermediates that rapidly dimerize or polymerize. A similar phenomenon has been extensively documented for the related 4-hydrazinylquinolin-2(1H)-one, which undergoes autoxidation to form a stable pyridazino[4,3-c:5,6-c′]diquinoline dimer.[4][7]

Troubleshooting & Prevention Protocol:

  • Inert Atmosphere is Non-Negotiable:

    • Action: Before adding any reagents, thoroughly degas your solvent (e.g., by bubbling argon or nitrogen through it for 15-30 minutes or using freeze-pump-thaw cycles).

    • Action: Run the entire reaction under a positive pressure of an inert gas (N₂ or Ar). This is the single most effective preventative measure.[5]

  • Reagent and Solvent Purity:

    • Check: Ensure solvents are peroxide-free, especially ethers like THF or dioxane.

    • Check: Use high-purity reagents. If using a metal catalyst, ensure it is not contaminated with other metals that could promote oxidation.[8]

  • Control of Basicity:

    • Rationale: Hydrazine oxidation is often faster under basic conditions.[5]

    • Action: If a base is required, consider using a non-nucleophilic, sterically hindered base. Add the base slowly and at a low temperature to control the initial exotherm and reaction rate.

  • Temperature Management:

    • Action: Initiate the reaction at a lower temperature (e.g., 0 °C or -20 °C) and warm it slowly only if necessary. Many side reactions have higher activation energies than the desired reaction.[9]

Below is a workflow to diagnose and mitigate this issue.

troubleshooting_autoxidation start Reaction Darkening & Low Yield check_atmosphere Is the reaction under a strict inert atmosphere (N₂/Ar)? start->check_atmosphere implement_inert Action: Degas solvents and run under positive N₂/Ar pressure. check_atmosphere->implement_inert No check_base Was a base added quickly at room temp? check_atmosphere->check_base Yes implement_inert->check_base control_base Action: Add base slowly at 0°C or below. check_base->control_base Yes check_reagents Are solvents and reagents peroxide-free and high purity? check_base->check_reagents No control_base->check_reagents purify_reagents Action: Test for peroxides. Use freshly purified reagents. check_reagents->purify_reagents Unsure/No monitor Re-run reaction with controls. Monitor by TLC/LCMS. check_reagents->monitor Yes purify_reagents->monitor

Caption: Troubleshooting workflow for autoxidation.

FAQ 2: My mass spectrometry results show M+R and M+2R peaks, suggesting over-alkylation or over-arylation. How can I improve selectivity for mono-substitution?

Observed Issue: In reactions like N-alkylation or N-arylation, the desired mono-substituted product is contaminated with a di-substituted byproduct. This complicates purification and lowers the yield.

Causality: Competing Nucleophilicity of Hydrazine Nitrogens. The hydrazine moiety has two nitrogen atoms (α and β) that can act as nucleophiles. While the terminal -NH₂ group is generally more nucleophilic, the internal -NH- group of the mono-substituted product can still react, especially if a strong base or excess electrophile is used. This leads to the formation of a 1,1- or 1,2-disubstituted hydrazine derivative.

Troubleshooting & Prevention Protocol:

ParameterRecommendation to Favor Mono-substitutionRationale
Stoichiometry Use a slight excess of the hydrazine starting material (1.1-1.2 eq) or a slight deficiency of the electrophile (0.9 eq).Reduces the probability of a second electrophile molecule reacting after the first addition.
Temperature Run the reaction at the lowest feasible temperature.Increases the kinetic selectivity for the more nucleophilic terminal nitrogen.
Rate of Addition Add the electrophile slowly over a prolonged period using a syringe pump.Maintains a low instantaneous concentration of the electrophile, starving the reaction of the component that leads to over-substitution.[8]
Choice of Base Use a weaker base (e.g., K₂CO₃, Et₃N) instead of strong bases (e.g., NaH, LDA) if possible.Strong bases can deprotonate the mono-substituted intermediate, making it a more potent nucleophile for the second reaction.

Experimental Protocol: Selective Mono-N-Arylation (Buchwald-Hartwig type)

  • Setup: To an oven-dried flask, add Pd₂(dba)₃ (1-2 mol%), a suitable ligand (e.g., Xantphos, 2-4 mol%), and Cs₂CO₃ (1.5 eq).

  • Inerting: Seal the flask and cycle between vacuum and argon three times.

  • Reagent Addition: Add this compound (1.1 eq) and the aryl halide (1.0 eq) dissolved in degassed dioxane.

  • Execution: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor closely by TLC or LC-MS.

  • Workup: Upon consumption of the aryl halide, cool the reaction, filter through celite, and proceed with standard extraction and purification. The key is using a slight excess of the hydrazine to outcompete the mono-arylated product for the catalyst and aryl halide.

FAQ 3: My starting material is consumed, but I'm not forming the desired product. Instead, I'm finding byproducts where another functional group in my molecule has been reduced.

Observed Issue: When reacting this compound in the presence of other sensitive functional groups (e.g., aldehydes, ketones, nitro groups, some double bonds), these groups are unexpectedly reduced.

Causality: Inherent Reducing Properties of Hydrazine. Hydrazine and its derivatives are well-known reducing agents.[1] The most famous example is the Wolff-Kishner reduction, where a ketone is fully reduced to a methylene group under basic conditions with hydrazine.[1] While conditions may not be as harsh, the reducing potential remains. This can occur via the formation of diimide (HN=NH) as a byproduct of oxidation, which is a mild and effective reducing agent for non-polar double bonds.

Troubleshooting & Prevention Protocol:

  • Protecting Group Strategy:

    • Action: The most robust solution is to protect the sensitive functional group before introducing the hydrazine-containing reactant. For example, protect a ketone as a ketal.

    • Consideration: Choose protecting groups that are stable to the reaction conditions and can be removed without affecting the final product.

  • Reaction Condition Optimization:

    • Action: Avoid strongly basic conditions and high temperatures, which favor Wolff-Kishner-type reductions.[9]

    • Action: As with autoxidation, maintain a strict inert atmosphere to prevent the formation of diimide via air oxidation.

  • Alternative Reagents:

    • Consideration: If the hydrazine moiety is being introduced, consider using a protected hydrazine equivalent (e.g., a Boc-hydrazine) and deprotecting it in a later step after the sensitive functional groups have been reacted.

References

Technical Support Guide: Optimizing Reaction Conditions for 4-Hydrazinylpyridin-2(1H)-one Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the derivatization of 4-Hydrazinylpyridin-2(1H)-one and its analogues. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower your research.

The derivatization of this compound is a cornerstone in the synthesis of various heterocyclic compounds, most notably pyrazolo[3,4-b]pyridin-6-ones, which are of significant interest in medicinal chemistry.[1][2][3] However, the journey from starting material to the desired product can be fraught with challenges, from low yields to intractable product mixtures. This guide will help you navigate these common pitfalls.

Frequently Asked Questions (FAQs)

Q1: My derivatization reaction is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the derivatization of this compound can often be attributed to several critical factors:

  • Purity of Starting Material: Ensure your this compound is of high purity. Impurities can interfere with the reaction, leading to side products.

  • Reaction Temperature: The optimal temperature is highly dependent on the specific derivatizing agent. For reactions with dicarbonyl compounds to form pyrazoles, refluxing in a suitable solvent is often necessary.[4] However, for some sensitive substrates, lower temperatures may be required to prevent degradation.

  • Choice of Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like DMF or toluene may be preferred for certain transformations.[5] Pyridine is often an excellent choice as it can also act as a base to facilitate the reaction.[5]

  • Atmosphere: Hydrazine derivatives can be susceptible to autoxidation, especially in neutral or alkaline conditions.[5][6] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield by preventing oxidative side reactions.

Q2: I am observing the formation of multiple products in my reaction, making purification difficult. What could be the cause?

A2: The formation of multiple products often points towards a lack of reaction selectivity or the presence of competing reaction pathways. Here are some common causes and solutions:

  • Tautomerization: Pyridin-2(1H)-one and its derivatives can exist in tautomeric forms.[7] This can lead to different reactive sites and a mixture of products. The tautomeric equilibrium is influenced by the solvent, pH, and temperature. Careful optimization of these parameters is key to favoring the formation of the desired product.

  • Regioisomer Formation: When reacting with unsymmetrical dicarbonyl compounds, the formation of regioisomeric pyrazoles is a common issue.[1] The direction of cyclization can be influenced by the steric and electronic properties of the substituents on the dicarbonyl compound. A thorough analysis of the literature for similar substrates is recommended.[8]

  • Side Reactions: The hydrazine moiety is a strong nucleophile and can participate in various side reactions. For instance, it can react with itself or other components in the reaction mixture. Controlling the stoichiometry of the reactants is crucial.

Q3: My purified product seems to be unstable and degrades over time. How can I improve its stability?

A3: The stability of hydrazine derivatives can be a concern. Here are some tips for storage and handling:

  • Storage Conditions: Store your purified product under an inert atmosphere, protected from light, and at a low temperature (-20°C is recommended).[9]

  • pH: Hydrazines are generally more stable under acidic conditions.[5] If your application allows, storing the compound as a salt (e.g., hydrochloride) can enhance its stability.

  • Avoid Oxygen: As mentioned, oxygen can promote the autoxidation of hydrazines.[5][6] Degas your solvents before use and handle the compound in a glovebox or under a stream of inert gas.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Solubility of Starting Material The chosen solvent may not be appropriate for this compound or the derivatizing agent.Try a different solvent or a solvent mixture. DMF, DMSO, or pyridine are often good choices for polar compounds.[5][10] Gentle heating can also improve solubility, but be mindful of potential degradation.
Reaction Fails to Proceed The reaction may require a catalyst (acid or base) to proceed at a reasonable rate. The reaction temperature may be too low.Add a catalytic amount of a suitable acid (e.g., acetic acid) or base (e.g., piperidine or triethylamine).[5][11] Increase the reaction temperature, potentially to reflux.[4]
Incomplete Reaction The reaction time may be too short. The stoichiometry of the reactants may be off.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Ensure you are using the correct molar ratios of your reactants.
Difficult Purification The product may be co-eluting with starting materials or byproducts on silica gel. The product may be unstable on silica gel.Try a different stationary phase for column chromatography (e.g., alumina). Recrystallization from a suitable solvent system can be a highly effective purification method.[7][12] Acid-base extraction can be used to separate basic pyridine products from non-basic impurities.[13]
Inconsistent Spectroscopic Data The sample may contain residual solvent or impurities. The compound may be undergoing degradation during analysis.Ensure your sample is thoroughly dried before analysis. Acquire spectroscopic data promptly after purification. For NMR, using a fresh, high-quality deuterated solvent is important.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridin-6-ones

This protocol describes a general method for the reaction of this compound with a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Solvent (e.g., absolute ethanol, glacial acetic acid, or pyridine)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 equivalent).

  • Add the 1,3-dicarbonyl compound (1.1 equivalents).

  • Add the chosen solvent (e.g., ethanol, 10 mL per mmol of the limiting reagent).

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Derivatization with an Aldehyde to Form a Hydrazone

This protocol outlines the formation of a hydrazone, a common derivative used for characterization and as an intermediate for further synthesis.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Catalytic amount of glacial acetic acid

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 1-4 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, collect the solid product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions start->conditions atmosphere Consider Inert Atmosphere start->atmosphere outcome_good Yield Improved purity->outcome_good temp Temperature conditions->temp solvent Solvent conditions->solvent catalyst Catalyst conditions->catalyst atmosphere->outcome_good temp->outcome_good solvent->outcome_good catalyst->outcome_good

Caption: A workflow for troubleshooting low reaction yields.

General Reaction Pathway for Pyrazole Synthesis

PyrazoleSynthesis start_materials This compound + 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate start_materials->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Pyrazolo[3,4-b]pyridin-6-one dehydration->product

Caption: The general reaction pathway for pyrazole synthesis.

References

Overcoming solubility issues with 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Hydrazinylpyridin-2(1H)-one. As a molecule with significant potential in various research applications, understanding its physicochemical properties is paramount for successful experimentation. This document offers troubleshooting protocols, frequently asked questions, and the scientific rationale behind the recommended procedures.

I. Frequently Asked Questions (FAQs)

Here, we address common questions regarding the solubility and handling of this compound.

1. What are the general solubility characteristics of this compound?

2. Is the solubility of this compound dependent on pH?

Yes, the solubility of this compound is expected to be significantly influenced by pH. The molecule possesses both acidic and basic centers. The hydrazine group is basic and can be protonated at acidic pH, forming a more soluble salt. The pyridinone ring has a weakly acidic proton. Therefore, adjusting the pH of aqueous solutions can be a key strategy to enhance its solubility.

3. Are there any stability concerns when dissolving this compound?

Absolutely. The hydrazine moiety is susceptible to oxidation, a process that can be accelerated in the presence of oxygen, especially under neutral or alkaline conditions. For this reason, it is often recommended to handle hydrazine-containing compounds under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[1] Hydrazines are generally more stable in acidic conditions.[4] The recommended storage condition for the solid compound is at -20°C under nitrogen.[1]

4. What is tautomerism and how does it affect the solubility of this compound?

Tautomers are isomers of a compound that readily interconvert. This compound can exist in two tautomeric forms: the pyridin-2(1H)-one (lactam) form and the 2-hydroxypyridine (lactim) form. In polar solvents, the pyridin-2(1H)-one form is generally more stable and predominant. This is relevant to solubility as the two forms have different polarities and hydrogen bonding capabilities, which can influence their interaction with various solvents.

5. Can I heat the solution to improve solubility?

Gentle heating can be an effective method to increase the dissolution rate and solubility of many compounds. However, given the potential instability of the hydrazine group, prolonged or high-temperature heating should be approached with caution. It is advisable to conduct preliminary small-scale tests to assess the compound's stability at elevated temperatures in the chosen solvent.

II. Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to resolving common solubility challenges with this compound.

Initial Assessment and Solvent Selection

Before attempting to dissolve a significant amount of the compound, it is crucial to perform small-scale solubility tests. This will save valuable material and time.

Recommended Starting Solvents:

  • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Polar Protic: Ethanol, Methanol, Water (with pH adjustment)

The following table provides an estimated solubility profile for this compound in various common laboratory solvents. Please note that these are estimations based on chemical principles and data from analogous compounds, as precise experimental values are not widely published.

Solvent Class Solvent Examples Estimated Solubility Rationale & Expert Insights
Polar Aprotic DMSO, DMFLikely SolubleThese solvents are excellent at solvating a wide range of organic molecules, including those with hydrogen bonding capabilities. They are a good first choice for preparing stock solutions.
Polar Protic Water, Ethanol, MethanolSparingly Soluble to Soluble (pH-dependent for water)The ability to both donate and accept hydrogen bonds facilitates interaction with these solvents. Solubility in water will be highly dependent on pH. Ethanol and methanol are good options to try.
Chlorinated Dichloromethane (DCM), ChloroformSlightly SolubleSome solubility may be observed due to dipole-dipole interactions, but it is expected to be less effective than polar aprotic or protic solvents.
Nonpolar Aprotic Hexanes, TolueneInsolubleThe high polarity of this compound makes it unlikely to dissolve in nonpolar solvents.
Experimental Protocols for Enhancing Solubility

If initial attempts to dissolve the compound are unsuccessful, follow these step-by-step protocols.

Protocol 1: pH Adjustment for Aqueous Solutions

The ionization state of this compound is a critical determinant of its aqueous solubility.

Step 1: Initial Suspension. Suspend a small, known amount of this compound in deionized water or a buffer of choice.

Step 2: Acidification. Slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise to the suspension while stirring. The hydrazine group will become protonated, forming a more soluble salt. Monitor for dissolution.

Step 3: Alkalinization (Use with Caution). Alternatively, for some applications, increasing the pH with a dilute basic solution (e.g., 0.1 M NaOH) can deprotonate the pyridinone ring, which may also enhance solubility. However, be mindful of the increased risk of oxidative degradation of the hydrazine group at alkaline pH.

Step 4: Sonication. After pH adjustment, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.

Step 5: Gentle Warming. If the compound is still not fully dissolved, gentle warming (e.g., to 30-40°C) can be applied. Avoid aggressive heating.

Protocol 2: Utilizing Co-solvents

For applications where purely aqueous solutions are not required, a co-solvent system can be highly effective.

Step 1: Prepare a Concentrated Stock in an Organic Solvent. Dissolve the this compound in a minimal amount of a suitable organic solvent in which it is readily soluble, such as DMSO or ethanol.

Step 2: Gradual Addition to Aqueous Buffer. While vortexing or stirring the aqueous buffer, slowly add the concentrated organic stock solution dropwise. This technique, often referred to as "precipitation," can create a fine suspension or a clear solution at the desired final concentration.

Step 3: Monitor for Precipitation. Observe the solution closely for any signs of precipitation. If cloudiness occurs, it may indicate that the solubility limit in the final co-solvent mixture has been exceeded.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for solubilizing this compound.

Solubility_Workflow start Start: Undissolved this compound solvent_choice Select Solvent: Start with Polar Aprotic (e.g., DMSO) or Polar Protic (e.g., Ethanol) start->solvent_choice dissolution_attempt Attempt Dissolution at Room Temperature with Stirring/Vortexing solvent_choice->dissolution_attempt check_solubility Is the compound fully dissolved? dissolution_attempt->check_solubility success Success: Solution Prepared check_solubility->success Yes troubleshoot Troubleshooting Path check_solubility->troubleshoot No sonication Apply Sonication (5-10 min) check_solubility->sonication No check_after_sonication Fully dissolved? sonication->check_after_sonication check_after_sonication->success Yes gentle_heat Apply Gentle Heat (30-40°C) check_after_sonication->gentle_heat No check_after_heat Fully dissolved? gentle_heat->check_after_heat check_after_heat->success Yes ph_adjustment For Aqueous Solutions: Adjust pH (Acidification is generally safer for stability) check_after_heat->ph_adjustment No check_after_ph Fully dissolved? ph_adjustment->check_after_ph check_after_ph->success Yes co_solvent Consider a Co-solvent System (e.g., DMSO/Water) check_after_ph->co_solvent No co_solvent->success

Caption: A stepwise decision-making workflow for dissolving this compound.

III. Understanding the Underlying Chemical Principles

A deeper understanding of the chemical properties of this compound can empower researchers to make more informed decisions during their experiments.

The Role of Functional Groups in Solubility

The solubility of a molecule is dictated by the interplay of its functional groups with the solvent.

Functional_Groups cluster_groups Key Functional Groups compound This compound pyridinone Pyridinone Ring - Polar - H-bond acceptor (C=O) - H-bond donor (N-H) compound->pyridinone contributes to polarity hydrazine Hydrazine Group (-NHNH2) - Basic - H-bond donor and acceptor compound->hydrazine influences basicity and H-bonding

References

Troubleshooting guide for 4-Hydrazinylpyridin-2(1H)-one experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Hydrazinylpyridin-2(1H)-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 106689-41-2) is a heterocyclic organic compound featuring a pyridinone ring substituted with a hydrazine group.[1][2] Its unique structure makes it a valuable reagent in medicinal chemistry and drug development. The hydrazine moiety (-NHNH₂) is a potent nucleophile that reacts selectively with aldehydes and ketones to form stable hydrazone linkages.[3][4] This reactivity is widely exploited in bioconjugation, particularly for linking drugs to antibodies in the development of Antibody-Drug Conjugates (ADCs), where the resulting hydrazone bond is designed to be stable in the bloodstream but cleavable in the acidic environment of target cells.[4]

Q2: How should I properly store and handle this compound?

Storage: This compound should be stored at -20°C under an inert nitrogen atmosphere.[1] Hydrazine derivatives can be sensitive to air and moisture. Oxygen can lead to autoxidation, potentially causing dimerization or degradation, which compromises reagent purity and reactivity.[5][6]

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine and its derivatives are known to have potential health risks.[7]

Q3: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for experimental design.

PropertyValueSource
Molecular Formula C₅H₇N₃O[1]
Molecular Weight 125.13 g/mol [1][2]
Appearance Typically an off-white to yellow solidGeneral chemical knowledge
Solubility Generally poor in water; soluble in polar organic solvents like DMSO and DMF.[8][9]General knowledge on pyridines/hydrazines
pKa The hydrazine group is basic, while the pyridinone ring has acidic and basic character.General chemical principles

Troubleshooting Guide for Experimental Workflows

This section addresses specific problems you may encounter during the synthesis, purification, and reaction of this compound.

Category 1: Synthesis & Reagent Purity

Low yields and impurities often stem from side reactions, particularly oxidation. The analogous compound, 4-hydrazinylquinolin-2(1H)-one, is known to undergo autoxidation, leading to dimerization and the formation of pyridazino-diquinoline diones, especially when heated in solvents like pyridine or 1,2-dichlorobenzene.[5][6][10]

Causality & Solution:

  • Oxygen Sensitivity: The hydrazine group is susceptible to oxidation, which can be accelerated by heat and trace metal catalysts.

    • Troubleshooting Step: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use degassed solvents to minimize dissolved oxygen.

  • Solvent Choice: Heating in pyridine has been shown to promote autoxidation in similar systems.[10]

    • Troubleshooting Step: If your synthesis involves heating, consider alternative high-boiling point solvents. If pyridine is required as a base, try to conduct the reaction at the lowest effective temperature.

  • Purification Issues: The polarity of the pyridinone ring can make purification challenging.

    • Troubleshooting Step: Standard silica gel chromatography can be problematic due to the basicity of the pyridine nitrogen, leading to peak tailing. Consider deactivating the silica gel with triethylamine (e.g., using an eluent containing 0.5-1% triethylamine) or using an alternative stationary phase like alumina.[11]

start Low Yield / Impure Product check_atmosphere Is the reaction under a strict inert atmosphere (N2/Ar)? start->check_atmosphere check_solvents Are the solvents properly degassed? check_atmosphere->check_solvents Yes re_run_inert Action: Re-run under N2/Ar blanket. check_atmosphere->re_run_inert No check_temp Was the reaction run at the lowest possible temperature? check_solvents->check_temp Yes degas_solvents Action: Degas solvents via sparging or freeze-pump-thaw. check_solvents->degas_solvents No check_purification Is purification method appropriate? (e.g., tailing on silica) check_temp->check_purification Yes optimize_temp Action: Run a temperature screen to find optimal conditions. check_temp->optimize_temp No modify_chromatography Action: Add NEt3 to eluent or use alumina. check_purification->modify_chromatography No

Caption: Troubleshooting workflow for low-yield synthesis.

Category 2: Hydrazone Formation Reactions

The reaction between a hydrazine and a carbonyl compound to form a hydrazone is highly pH-dependent and often requires catalysis.[3][12] The reaction proceeds via a tetrahedral intermediate, and the rate-limiting step is typically the acid-catalyzed dehydration of this intermediate.[3]

Causality & Solution:

  • Incorrect pH:

    • At high pH: There is insufficient acid to protonate the hydroxyl group of the tetrahedral intermediate, preventing its elimination as water.[13]

    • At low pH: The hydrazine nucleophile becomes protonated, rendering it unreactive towards the carbonyl.[3]

    • Troubleshooting Step: The optimal pH for hydrazone formation is typically between 4 and 5. Buffer your reaction using an appropriate system, such as an ammonium acetate buffer.[12][14]

  • Lack of Effective Catalyst: While general acid catalysis is the standard mechanism, nucleophilic catalysis can provide a significant rate enhancement, especially under aqueous or physiological conditions.[14]

    • Troubleshooting Step: Add aniline or an aniline derivative (10-100 mM) as a catalyst. Aniline forms a highly reactive protonated Schiff base with the carbonyl compound in situ, which is then rapidly displaced by the hydrazine, accelerating the overall reaction without altering the equilibrium.[14]

cluster_catalysis Catalysis reactants R₂C=O Aldehyde/Ketone H₂N-NH-R' This compound intermediate Tetrahedral Intermediate (Carbinolamine) reactants->intermediate Nucleophilic Attack product R₂C=N-NH-R' Hydrazone intermediate->product Dehydration (Rate-Limiting) acid_cat General Acid (H⁺) Protonates -OH for elimination acid_cat->intermediate Catalyzes Dehydration nuc_cat Nucleophilic Catalyst (e.g., Aniline) Forms reactive intermediate nuc_cat->reactants:c Accelerates Attack

Caption: Mechanism of catalyzed hydrazone formation.

Azine formation occurs when a second molecule of the aldehyde or ketone reacts with the newly formed hydrazone.[4] This side reaction is more prevalent under certain conditions.

Causality & Solution:

  • Stoichiometry: An excess of the carbonyl compound can drive the reaction towards the azine.

    • Troubleshooting Step: Use a slight excess (1.1 to 1.5 equivalents) of the this compound relative to the carbonyl compound. This ensures the carbonyl is consumed in the formation of the desired hydrazone.

  • Reaction Conditions: The initial hydrazone can sometimes be more nucleophilic than the starting hydrazine, leading to a faster reaction with the remaining carbonyl.[9]

    • Troubleshooting Step: Add the carbonyl compound slowly (dropwise via syringe pump) to a solution of the hydrazine. This maintains a low instantaneous concentration of the carbonyl, favoring the initial hydrazone formation over the subsequent azine formation.

References

Stability testing and storage conditions for 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Hydrazinylpyridin-2(1H)-one. It is designed to offer practical, field-proven insights into the stability testing and storage of this compound, ensuring the integrity and reproducibility of your experimental results.

Introduction to this compound: A Chemist's Perspective

This compound is a heterocyclic compound featuring a pyridinone core and a reactive hydrazinyl group. The presence of the hydrazine moiety makes the molecule susceptible to specific degradation pathways, primarily oxidation. Understanding the inherent stability of this molecule is critical for its proper handling, storage, and use in sensitive downstream applications, particularly in drug discovery and development where compound integrity is paramount.

This document will guide you through the essential frequently asked questions (FAQs) regarding storage and handling, provide a detailed troubleshooting guide for common stability-related issues, and present a comprehensive protocol for conducting a preliminary forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C under an inert atmosphere, such as nitrogen or argon.[1][2] The compound should be kept in a tightly sealed, opaque container to protect it from light, moisture, and atmospheric oxygen. The hydrazinyl group is particularly susceptible to oxidation, and low temperatures significantly reduce the rate of potential degradation.

Q2: How should I handle the compound for routine laboratory use?

For short-term, daily use, it is advisable to allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid, which could promote hydrolysis or other degradation. Weigh out the desired amount quickly and promptly reseal the container, purging with an inert gas if possible.

Q3: Can I store this compound in solution?

Long-term storage in solution is generally not recommended due to the increased potential for solvent-mediated degradation. If you must store solutions for a short period, use a dry, aprotic solvent. It is crucial to experimentally verify the stability of the compound in your chosen solvent under your specific storage conditions (e.g., -20°C or -80°C).

Q4: What are the primary factors that can compromise the stability of this compound?

The main factors affecting the stability of this compound, based on its functional groups, are:

  • Oxidation: The hydrazinyl group is prone to oxidation from atmospheric oxygen.[3]

  • Heat: Elevated temperatures can accelerate decomposition.[4][5]

  • Light: Exposure to UV or high-intensity visible light may trigger degradation.

  • Moisture: The presence of water can facilitate hydrolytic degradation.[3]

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and certain metals can catalyze decomposition.[3][4]

Q5: What are the visual or analytical signs of degradation?

Signs of degradation for this compound may include:

  • A noticeable change in color (e.g., from off-white to yellow or brown).

  • Diminished solubility in your chosen solvent.

  • The appearance of new peaks or a decrease in the area of the parent peak when analyzed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Changes in spectral data, such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.

Troubleshooting Guide: Stability-Related Issues

This section addresses common problems encountered during experiments that may be linked to the instability of this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at -20°C under an inert atmosphere and protected from light.

    • Assess Compound Integrity: Perform a quick purity check using HPLC or TLC. Compare the chromatogram to that of a freshly opened or new batch of the compound, if available. Look for the presence of additional peaks which may indicate degradation products.

    • Review Handling Procedure: Ensure that the compound is brought to room temperature in a desiccator before use to prevent moisture contamination.

Issue 2: The appearance of unexpected side products in a reaction.

  • Possible Cause: The "side products" may be degradation products of your starting material, this compound.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run an analytical check (HPLC, LC-MS) on the this compound before starting your reaction to confirm its purity.

    • Consider Reaction Conditions: The hydrazinyl group can be sensitive to certain reaction conditions. For example, strongly oxidizing or acidic conditions may degrade the molecule. It is important to consider the compatibility of the reaction conditions with the stability of the compound.

Below is a decision-making workflow for troubleshooting suspected degradation:

Caption: Troubleshooting workflow for suspected degradation.

Forced Degradation Studies: A Practical Protocol

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule.[6][7][8] It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.[9][10] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.

Objective

To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation pathways.

Materials
  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Temperature-controlled oven

Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (Solid & Solution, 80°C) A->E F Photolytic Stress (ICH Q1B conditions) A->F G Neutralize Samples (if needed) B->G C->G D->G E->G F->G H Dilute to Working Concentration G->H I Analyze via Stability-Indicating HPLC or LC-MS Method H->I J Characterize Degradants I->J

Caption: Forced degradation study workflow.

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol.

  • Hydrolytic Degradation:

    • Acidic: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Basic: Mix the stock solution with 0.1 M NaOH. Maintain the solution at 60°C and collect samples at the same time intervals.

    • Neutral: Mix the stock solution with HPLC grade water and keep at 60°C, sampling as above.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Sample at various time points.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in an oven at 80°C.

    • Solution State: Keep a sample of the stock solution in the oven at 80°C.

    • Sample at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source that provides both UV and visible light, following ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Data Presentation

Summarize the results in a table for easy comparison.

Stress ConditionDuration (hours)Initial Purity (%)Purity after Stress (%)% DegradationNumber of Degradants
0.1 M HCl, 60°C2499.895.24.62
0.1 M NaOH, 60°C2499.898.51.31
3% H₂O₂, RT899.885.014.83
Thermal (Solid), 80°C4899.899.50.30
Photolytic (ICH Q1B)-99.897.12.71

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

How to handle and dispose of 4-Hydrazinylpyridin-2(1H)-one safely

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive safety information, handling protocols, and disposal procedures for 4-Hydrazinylpyridin-2(1H)-one. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental success in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, its structure, containing both a hydrazine and a pyridinone moiety, suggests several potential hazards. Hydrazine and its derivatives are known to be highly toxic, potentially carcinogenic, and can cause severe skin and eye irritation.[1][2] They may be harmful if inhaled, swallowed, or absorbed through the skin.[3] The pyridine component also suggests potential for skin and respiratory irritation.[4] Therefore, this compound should be handled with extreme caution as a hazardous substance.

Q2: What are the initial signs of exposure to a hydrazine-based compound like this?

A2: Acute exposure to hydrazine compounds can lead to irritation of the eyes, nose, and throat, dizziness, headache, nausea, and in severe cases, pulmonary edema, seizures, and coma.[1] Skin contact can cause severe burns and dermatitis.[1][2] Long-term exposure may lead to liver and kidney damage.

Q3: Can this compound be stored in a standard laboratory refrigerator?

A3: It is recommended to store this compound at -20°C under a nitrogen atmosphere.[5] Storage should be in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[3][6] A standard laboratory refrigerator may be suitable if it is not a spark-producing model and is located in a well-ventilated area.

Q4: Is there a risk of autoxidation or degradation with this compound?

A4: Yes, hydrazine derivatives can be sensitive to air and light. A study on the related compound, 4-Hydrazinylquinolin-2(1H)-one, demonstrated its susceptibility to autoxidation.[7][8] To ensure the integrity of your experiments, it is crucial to store this compound under an inert atmosphere and protected from light.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Rationale
Unexpected reaction byproducts or low yield Compound degradation due to improper storage.Ensure the compound is stored at -20°C under a nitrogen atmosphere and protected from light to prevent autoxidation.[5][7] The hydrazine moiety is susceptible to oxidation, which can lead to the formation of impurities.
Skin or eye irritation after handling Inadequate Personal Protective Equipment (PPE) or accidental exposure.Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][3] Review and reinforce proper PPE protocols, including the use of chemical-resistant gloves (Neoprene or nitrile are often recommended for hydrazines), safety goggles, and a lab coat.[2][6]
Ammonia-like odor detected in the laboratory Potential release of hydrazine vapor.Immediately ensure the fume hood is functioning correctly. If the odor persists, evacuate the area and follow your institution's emergency procedures for a chemical spill. The odor of hydrazine is detectable at concentrations above the permissible exposure limits, indicating a potential inhalation hazard.[9]

Experimental Protocols

Safe Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Engineering Controls:

  • All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[2][3] This is critical to prevent inhalation of any dust or vapors.

2. Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves. Neoprene or nitrile gloves are generally recommended for handling hydrazine compounds.[6] Always consult the glove manufacturer's compatibility chart.
  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][6]
  • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.
  • Footwear: Closed-toe shoes are required.

3. Weighing and Aliquoting:

  • Perform these tasks in a fume hood.
  • Use spark-proof tools if transferring larger quantities of the solid.[6]
  • Keep containers tightly closed when not in use to minimize exposure to air and moisture.[6]

4. Solution Preparation:

  • Slowly add the solid to the solvent to avoid splashing.
  • Ensure the container is clearly labeled with the chemical name and associated hazards.

Spill Cleanup Protocol

This protocol details the steps for managing a small spill of this compound. For large spills, evacuate the area and follow your institution's emergency response procedures.

1. Immediate Actions:

  • Alert personnel in the immediate area.
  • If safe to do so, restrict access to the spill area.
  • Ensure the fume hood is operational if the spill is contained within it.

2. Personal Protective Equipment (PPE):

  • Don the appropriate PPE as outlined in the Safe Handling Protocol. Respiratory protection may be necessary for larger spills.

3. Spill Containment and Cleanup:

  • For a solid spill, gently cover with an inert absorbent material like sand or vermiculite.[10] Avoid raising dust.
  • For a liquid spill (solution), absorb with a chemical absorbent pad or inert material.
  • Carefully collect the absorbed material and spilled compound using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[10]

4. Decontamination:

  • Decontaminate the spill area with a suitable solution. A dilute solution of sodium hypochlorite (household bleach) can be used to oxidize residual hydrazine.[11] However, be aware that incomplete reactions can sometimes produce hazardous byproducts.[12]
  • Wipe the area with soap and water after decontamination.
  • All materials used for cleanup (gloves, absorbent pads, etc.) must be disposed of as hazardous waste.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
  • Do not mix with incompatible waste streams, particularly strong oxidizers or acids.

2. Chemical Inactivation (for liquid waste, if permitted by your institution's EHS):

  • Caution: This procedure should only be performed by trained personnel in a fume hood.
  • A common method for neutralizing hydrazine-containing waste is through oxidation. A dilute solution of hydrogen peroxide in the presence of a copper (II) catalyst can be an effective method for the decomposition of hydrazine.[13]
  • Alternatively, a dilute solution of sodium hypochlorite can be used.[11]
  • The reaction should be performed slowly and with cooling, as the oxidation of hydrazine can be exothermic.
  • Always check with your institution's Environmental Health and Safety (EHS) department for approved neutralization procedures.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste containers through your institution's EHS office.
  • Empty containers that held this compound should also be disposed of as hazardous waste, as they may contain residual material.[6]

Visualizations

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Solid Weigh Solid Work in Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE G Spill Spill Occurs SmallSpill Small & Contained? Spill->SmallSpill LargeSpill Evacuate Area SmallSpill->LargeSpill No Cleanup Follow Spill Cleanup Protocol SmallSpill->Cleanup Yes Emergency Call Emergency Response LargeSpill->Emergency

References

Validation & Comparative

A Comparative Guide to the Efficacy of 4-Hydrazinylpyridin-2(1H)-one Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for drug discovery, pyridin-2(1H)-one and its derivatives have emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the efficacy of a series of 4-Hydrazinylpyridin-2(1H)-one derivatives, with a particular focus on their potential as anticancer agents. Drawing upon key experimental findings, we will dissect the structure-activity relationships (SAR) that govern their cytotoxic effects and delineate the experimental methodologies crucial for their evaluation.

The this compound Scaffold: A Versatile Pharmacophore

The this compound core combines the structural features of a pyridinone ring and a hydrazinyl moiety. This unique combination offers several advantages in drug design. The pyridinone ring is a known pharmacophore present in numerous biologically active compounds, while the hydrazone linkage (-NH-N=CH-) provides a versatile handle for introducing diverse substituents, thereby enabling the fine-tuning of physicochemical and pharmacological properties. The ability of hydrazones to form stable complexes with metal ions and participate in hydrogen bonding interactions makes them attractive candidates for targeting various biological macromolecules, including enzymes and receptors implicated in cancer progression.

Comparative Efficacy of Pyridinium-Hydrazone Derivatives: A Case Study

While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, a seminal study on the closely related 4-hydrazinylpyridinium hydrazone derivatives offers profound insights into the structure-activity relationships governing their anticancer potential. These pyridinium salts, which feature a quaternized nitrogen in the pyridine ring, provide a valuable surrogate for understanding the potential of their pyridin-2(1H)-one counterparts.

A key study synthesized a series of 4-hydrazinylpyridinium hydrazones and evaluated their cytotoxic activity against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), PC3 (prostate cancer), and U2OS (osteosarcoma), as well as non-cancerous HEK293 cells. The general structure of the evaluated compounds involved the condensation of a 4-hydrazinylpyridinium salt with various aromatic aldehydes.

Key Findings from Cytotoxicity Screening

The efficacy of these derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The results, summarized in the table below, highlight the critical role of specific structural modifications in dictating the cytotoxic potency.

Compound IDR Group (on Pyridinium Nitrogen)Aldehyde MoietyMCF-7 IC50 (µM)PC3 IC50 (µM)U2OS IC50 (µM)
1d 4-Phenylbutyl4-Hydroxybenzylidene5.21>10>10
2d 4-Phenylbutyl4-(Dimethylamino)benzylidene8.54>10>10
3d 4-Phenylbutyl4-Hydroxybenzylidene3.27 6.897.33
4a NaphthylmethylBenzaldehyde4.887.126.54
4b Naphthylmethyl4-Hydroxybenzylidene4.156.235.87
5a AnthracenylmethylBenzaldehyde6.328.917.65
5b Anthracenylmethyl4-Hydroxybenzylidene5.767.886.99

Data adapted from a study on pyridinium-hydrazone derivatives, which serve as a close structural analog to the topic of this guide.[1]

Structure-Activity Relationship (SAR) Analysis

The experimental data reveals several key SAR trends:

  • Influence of the N-substituent on the Pyridinium Ring: The length of the alkyl chain connecting the phenyl group to the pyridinium nitrogen appears to be crucial. Derivatives with a butylene chain (d series) generally exhibited potent activity, with compound 3d emerging as the most cytotoxic against the MCF-7 cell line with an impressive IC50 value of 3.27 µM.[1]

  • Impact of the Aldehyde Moiety: The nature of the substituent on the benzylidene ring, derived from the aldehyde, significantly modulates the anticancer activity. The presence of a hydroxyl group at the para-position of the benzylidene ring (as in 3d and 4b ) consistently led to enhanced cytotoxicity compared to an unsubstituted benzylidene ring or a dimethylamino group.

  • Effect of Bulky Aromatic Systems: The incorporation of bulky aromatic systems like naphthalene (4a, 4b ) and anthracene (5a, 5b ) on the pyridinium nitrogen also resulted in compounds with high cytotoxic activity, with IC50 values in the low micromolar range.[1] This suggests that these larger hydrophobic moieties may facilitate stronger interactions with the biological target.

The superior activity of compound 3d underscores the synergistic effect of an optimal N-alkylphenyl substituent and a strategically placed hydroxyl group on the terminal aromatic ring.

Mechanistic Insights: Autophagy Inhibition

Further investigation into the mechanism of action of the most potent derivatives revealed their ability to interfere with the process of autophagy.[1] Autophagy is a cellular self-degradation process that is often dysregulated in cancer and can contribute to tumor cell survival. The study found that several of the active compounds induced the accumulation of the lipidated form of LC3-II, a key marker of autophagosome formation, and led to an increase in the levels of the p62 protein, which is degraded during autophagy.[1] These findings suggest that the antitumoral effects of these pyridinium-hydrazone derivatives may, at least in part, be mediated by the inhibition of the autophagic flux, a promising strategy in cancer therapy.

Experimental Protocols

The evaluation of the cytotoxic efficacy of novel chemical entities relies on robust and standardized in vitro assays. The following protocols are representative of the methodologies employed in the assessment of the this compound derivatives and their analogs.

Synthesis of Hydrazone Derivatives

The synthesis of the hydrazone derivatives typically follows a straightforward condensation reaction.

Synthesis Hydrazinylpyridinone This compound Reaction + Hydrazinylpyridinone->Reaction Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Reaction Solvent Solvent (e.g., Ethanol) Reflux Reflux Solvent->Reflux Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reflux Product 4-(2-(Alkylidene/Arylidene)hydrazinyl) pyridin-2(1H)-one Reaction->Reflux Reflux Reflux->Product

General synthetic scheme for this compound hydrazones.

Step-by-Step Protocol:

  • Dissolution: Dissolve equimolar amounts of the this compound derivative and the desired substituted aldehyde in a suitable solvent, such as ethanol.

  • Catalysis: Add a catalytic amount of an acid, typically glacial acetic acid, to the reaction mixture.

  • Reaction: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent to obtain the final hydrazone derivative.

Cell Viability Assay (WST-1 Assay)

The WST-1 assay is a colorimetric assay used to quantify cellular proliferation, viability, and cytotoxicity.

WST1_Assay cluster_workflow WST-1 Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with compounds at various concentrations B->C D 4. Incubate for 48h C->D E 5. Add WST-1 reagent D->E F 6. Incubate for 2-4h E->F G 7. Measure absorbance at 450 nm F->G

Workflow of the WST-1 cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into 96-well microplates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the synthesized hydrazone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • WST-1 Addition: Add WST-1 reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt WST-1 to a soluble formazan dye.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion and Future Directions

The collective evidence strongly suggests that the this compound scaffold represents a promising framework for the development of novel anticancer agents. The comparative analysis of the closely related pyridinium-hydrazone derivatives has illuminated key structural features that drive cytotoxic efficacy, namely the nature of the N-substituent on the pyridine ring and the substitution pattern on the terminal aromatic moiety. The discovery that these compounds may exert their antitumoral effects through the inhibition of autophagy opens up exciting avenues for further mechanistic studies and therapeutic applications.

Future research should focus on the synthesis and comprehensive evaluation of a dedicated library of this compound derivatives to establish a more direct and detailed structure-activity relationship. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational optimization and potential translation into clinical candidates. The insights presented in this guide provide a solid foundation for these future endeavors, paving the way for the development of more effective and selective cancer therapies.

References

A Senior Application Scientist's Guide to Hydrazine-Containing Compounds: A Comparative Analysis of 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent drug discovery and bioconjugation, the hydrazine moiety stands out for its versatile reactivity, particularly its ability to form stable hydrazone linkages with aldehydes and ketones.[1][2] This guide provides an in-depth comparison of 4-Hydrazinylpyridin-2(1H)-one against other common hydrazine-containing compounds, offering field-proven insights and experimental frameworks to inform your selection process. We will move beyond a simple cataloging of features to explain the causality behind experimental choices and performance differences.

Introduction to the Hydrazine Chemical Space

Hydrazine-containing molecules are a cornerstone in medicinal chemistry and chemical biology. Their utility stems from the nucleophilic nature of the hydrazine group, which engages in chemoselective ligation with carbonyl compounds.[3] This reaction is fundamental to creating stable conjugates for applications ranging from antibody-drug conjugates (ADCs) to activity-based protein profiling.[1][4] However, not all hydrazines are created equal. Their reactivity, the stability of the resulting hydrazone bond, and their toxicological profiles can vary dramatically based on their molecular architecture.

This guide will focus on a comparative analysis of:

  • This compound: A heterocyclic hydrazine of increasing interest.

  • Hydralazine: A well-established antihypertensive drug, providing a clinical and pharmacological benchmark.[5][6]

  • Phenylhydrazine: A common, highly reactive aromatic hydrazine used widely in organic synthesis.[7]

  • Isoniazid (Isonicotinylhydrazide): A frontline antituberculosis drug, offering insights into metabolic activation and prodrug strategies.[8][9]

  • Hydrazine Hydrate: The simplest form, serving as a baseline for reactivity and toxicity.[10][11]

Our analysis will pivot on three critical performance axes: Reaction Kinetics, Hydrazone Stability, and Safety Profile.

The Mechanism: Hydrazone Formation

The formation of a hydrazone from a hydrazine and an aldehyde or ketone is a two-step condensation reaction. The initial step is the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This is followed by a dehydration step to yield the C=N hydrazone bond. The overall reaction rate is pH-dependent, and crucially, can be accelerated by nucleophilic catalysts like aniline.[12][13] Aniline catalysis proceeds by forming a highly reactive protonated Schiff base intermediate with the carbonyl compound, which is then rapidly displaced by the hydrazine.[12]

G R1CHO Aldehyde/Ketone (R-CHO) Intermediate Hemiaminal Intermediate R1CHO->Intermediate + H₂N-NHR' H2NNHR Hydrazine (H₂N-NHR') H2NNHR->Intermediate Catalyst Aniline Catalyst (pH 4.5-5.7) Catalyst->Intermediate Accelerates Dehydration Product Hydrazone (R-CH=N-NHR') Intermediate->Product - H₂O H2O H₂O Product->H2O

Caption: General mechanism of aniline-catalyzed hydrazone formation.

Comparative Performance Analysis

The choice of a hydrazine reagent is a critical decision driven by the specific demands of the application, be it rapid conjugation for cellular imaging or long-term stability for a therapeutic ADC.

The rate of hydrazone formation is governed by the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl. Electron-donating groups on the hydrazine generally increase its nucleophilicity, while electron-withdrawing groups on the carbonyl partner enhance its reactivity.

  • Phenylhydrazine: Often exhibits rapid reaction rates due to the aromatic ring's influence on the hydrazine's nucleophilicity. However, this high reactivity can sometimes lead to off-target reactions.

  • Hydrazine Hydrate: As the unsubstituted parent, it provides a baseline reactivity. Its small size allows for easy access to sterically hindered carbonyls, but it lacks the tunable properties of substituted derivatives.

  • This compound & Isoniazid: These heterocyclic hydrazines display moderate to fast reaction kinetics. Their reactivity can be tuned by the electronic properties of the pyridyl ring system. Studies have shown that a wide variety of hydrazone formation reactions exist, with reaction rates and responses to catalysis varying significantly.[14][15]

  • Hydralazine: Its reactivity is well-documented in physiological systems, though its primary pharmacological action is not via hydrazone formation but through direct vasodilation and other complex mechanisms.[6][16][17][18]

The stability of the resulting hydrazone bond is paramount, especially in drug development. Hydrazones are characteristically susceptible to hydrolysis under acidic conditions, a feature cleverly exploited for drug release in the acidic microenvironments of tumors or endosomes.[19][20]

  • General Trend: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.[20]

  • Influence of Substituents: The electronic nature of substituents on both the hydrazine and carbonyl components significantly impacts stability. Electron-donating groups on the hydrazine portion tend to stabilize the hydrazone bond.[19]

  • Plasma Stability: While stable in buffer, many hydrazones show accelerated degradation in plasma due to enzymatic activity or interaction with plasma proteins.[21] This is a critical consideration for systemic drug delivery. For instance, some aromatic hydrazones that are stable in PBS undergo rapid degradation in plasma.[21]

  • This compound: The pyridinone ring offers unique electronic properties that can be leveraged to fine-tune the stability of the resulting hydrazone. The potential for intramolecular hydrogen bonding and resonance stabilization can contribute to enhanced stability at physiological pH compared to simpler alkyl or aryl hydrazones.

Hydrazines as a class are known for their toxicity, which can range from skin irritation to carcinogenicity.[7][22][23] This is a non-negotiable aspect of compound selection for any biological application.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[10][22][24] Its use requires stringent safety protocols. The ACGIH threshold limit value (TLV) is only 0.01 ppm.[22]

  • Phenylhydrazine: Also highly toxic, causing damage to red blood cells, and is a potent skin sensitizer.[7][25][26][27] Oral LD50 values in rodents range from 80-188 mg/kg.[7] It is classified as a hazardous substance that may cause cancer and genetic defects.[28]

  • Isoniazid & Hydralazine: While they are approved drugs, they are not without risks. Isoniazid hepatotoxicity is linked to its metabolic processing into hydrazine.[29] Hydralazine can induce a lupus-like syndrome.[17]

  • This compound: As a more complex, functionalized molecule, it is hypothesized to have a more favorable safety profile than simple hydrazines like phenylhydrazine or hydrazine hydrate. The pyridinone scaffold is a common motif in medicinal chemistry, suggesting better metabolic and toxicological outcomes. However, rigorous toxicological evaluation is required for any new compound.

Quantitative Comparison: A Data-Driven Summary

To provide a clear, objective comparison, the following table summarizes the key performance characteristics. The values for reactivity and stability are presented as relative rankings based on established chemical principles and literature data, as absolute rates are highly dependent on the specific reaction partners and conditions.

CompoundRelative ReactivityRelative Hydrazone Stability (at pH 7.4)Key Safety ConcernsPrimary Applications
This compound Moderate-HighHighRequires specific evaluationCovalent Probes, Bioconjugation
Hydralazine ModerateModerateDrug-induced lupus, vasodilation side effects[17]Antihypertensive Drug[5]
Phenylhydrazine Very HighModerateHigh toxicity, carcinogenicity, skin sensitizer[7][25][28]Organic Synthesis, Derivatization
Isoniazid ModerateHighHepatotoxicity (via hydrazine metabolite)[29]Antitubercular Drug[8]
Hydrazine Hydrate HighLow-ModerateExtreme toxicity, corrosive, explosive risk[10][22][23]Reducing Agent, Propellant[30]
Experimental Protocols for Head-to-Head Comparison

To empower researchers to make their own informed decisions, we provide the following validated, step-by-step protocols for direct comparison.

This protocol explains the causality of using a model reaction to derive broadly applicable kinetic data. We monitor the formation of a chromophoric hydrazone, allowing for real-time tracking of the reaction rate.

Rationale: By reacting each hydrazine with a consistent aldehyde partner (e.g., 4-nitrobenzaldehyde), we can directly compare the intrinsic reactivity of the hydrazine nucleophile. Aniline is used as a catalyst because it is well-established to accelerate the rate-limiting dehydration step in hydrazone formation, ensuring the observed rate is a true reflection of the initial nucleophilic attack.[12][13]

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Stock Solutions: 1. Hydrazine Compound (10 mM in DMSO) 2. 4-Nitrobenzaldehyde (10 mM in DMSO) 3. Aniline Catalyst (100 mM in Buffer) 4. Reaction Buffer (0.1 M Acetate, pH 4.5) B Equilibrate buffer, aldehyde, and catalyst in cuvette at 25°C A->B C Initiate reaction by adding Hydrazine stock solution B->C t=0 D Immediately begin monitoring absorbance at hydrazone λ_max (~390 nm) for 30 minutes C->D E Plot Absorbance vs. Time D->E F Calculate initial rate (V₀) from the linear portion of the curve E->F G Compare V₀ across different hydrazine compounds F->G

Caption: Experimental workflow for kinetic analysis of hydrazone formation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of each hydrazine compound and 4-nitrobenzaldehyde in DMSO. Prepare a 0.1 M sodium acetate buffer (pH 4.5).

  • Reaction Setup: In a quartz cuvette, combine 880 µL of acetate buffer, 10 µL of 4-nitrobenzaldehyde stock (final concentration: 0.1 mM), and 10 µL of a 100 mM aniline stock solution (final concentration: 1 mM). Allow the solution to equilibrate to 25°C in a temperature-controlled spectrophotometer.

  • Initiation and Measurement: Initiate the reaction by adding 100 µL of the 10 mM hydrazine stock solution (final concentration: 1 mM). Immediately start monitoring the increase in absorbance at the λmax of the resulting hydrazone product (approx. 390-410 nm) every 30 seconds for at least 30 minutes.

  • Data Analysis: Plot absorbance versus time. The initial reaction rate can be determined from the slope of the linear portion of the curve. Comparing these initial rates provides a direct measure of the relative reactivity of each hydrazine.

Rationale: This protocol assesses the hydrolytic stability of the pre-formed hydrazone bond under physiologically relevant pH conditions (pH 7.4 for plasma stability and pH 5.0 to mimic the endosomal environment). The rate of hydrolysis is monitored by the decrease in the hydrazone's characteristic absorbance, providing a quantitative measure of bond stability.[20][21]

Step-by-Step Methodology:

  • Hydrazone Synthesis: Synthesize each hydrazone by reacting the respective hydrazine with 4-nitrobenzaldehyde in a 1:1 molar ratio in ethanol with catalytic acetic acid. Purify the product and confirm its identity.

  • Stability Assay Setup: Prepare two buffers: a phosphate-buffered saline (PBS) at pH 7.4 and a sodium acetate buffer at pH 5.0.

  • Incubation: Dissolve each purified hydrazone in the respective buffers to a final concentration of 50 µM. Incubate the solutions at 37°C.

  • Measurement: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), take an aliquot and measure the absorbance at the hydrazone's λmax.

  • Data Analysis: Plot the percentage of remaining hydrazone (calculated from absorbance) against time. Calculate the half-life (t½) of each hydrazone at both pH values. A longer half-life indicates greater stability.

Conclusion and Future Outlook

The selection of a hydrazine-containing compound is a multi-faceted decision that requires a balance of reactivity, stability, and safety.

  • For applications demanding extreme reactivity where toxicity is manageable (e.g., in-vitro derivatization), Phenylhydrazine remains a viable, albeit hazardous, option.

  • Isoniazid and Hydralazine serve as invaluable benchmarks from the pharmaceutical world, highlighting how hydrazine scaffolds can be incorporated into successful therapeutics, but also reminding us of the potential for idiosyncratic toxicity.

  • This compound emerges as a highly promising candidate for modern drug discovery and bioconjugation. Its heterocyclic nature offers a sophisticated platform for tuning reactivity and stability while potentially mitigating the severe toxicity associated with simpler hydrazines. The data suggest that its derivatives could offer superior stability for applications like ADCs, where longevity in circulation is key.

The protocols and comparative data presented in this guide provide a robust framework for making an evidence-based choice. As the field of covalent therapeutics continues to expand, intelligently designed heterocyclic hydrazines like this compound are poised to become indispensable tools for the discerning researcher.

References

A Researcher's Guide to Validating the Biological Activity of Novel 4-Hydrazinylpyridin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 4-hydrazinylpyridin-2(1H)-one scaffold is a compelling starting point in medicinal chemistry. Its structural features, including the hydrazinyl group, offer versatile points for modification, allowing for the creation of diverse analog libraries. Hydrazone derivatives, in particular, have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers to validate the biological activity of novel analogs derived from this promising scaffold, with a focus on their potential as kinase inhibitors—a class of enzymes frequently implicated in proliferative diseases like cancer.[3]

Our approach is rooted in a tiered, logical progression of experiments designed to first establish a general biological effect and then systematically narrow down the specific molecular mechanism. This guide will detail the causality behind each experimental choice, provide robust, step-by-step protocols, and present a framework for data comparison and interpretation.

Strategic Experimental Workflow: From Broad Observation to Specific Mechanism

Validating a novel compound requires a multi-faceted approach. We will begin with a broad assessment of cytotoxicity to determine the compound's general effect on cell health and to establish a suitable concentration range for subsequent, more specific assays. This is followed by direct enzymatic assays to test our primary hypothesis—kinase inhibition. Finally, we will move into a cellular context to confirm that the compound engages its target and elicits a downstream effect within a living system.

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Lead Optimization A Synthesized Novel This compound Analogs B Cell Viability Assay (MTT) - Determine Cytotoxicity (CC50) - Establish Concentration Range A->B Initial Test C In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) - Determine Enzymatic Potency (IC50) B->C Hypothesis Testing D Cell-Based Target Engagement (Western Blot for p-ERK) - Confirm Cellular Activity C->D Cellular Validation E Promising Lead Compound(s) D->E Data Analysis

Caption: A tiered approach to validating novel compounds.

PART 1: Foundational Analysis - Cytotoxicity and Viability

Before investigating specific mechanisms, it is crucial to understand the general effect of the novel analogs on cell viability. This initial screen provides two key pieces of information: the cytotoxic concentration 50 (CC50), which is the concentration of the compound that causes the death of 50% of cells, and a safe concentration range for subsequent experiments where we want to study specific effects without inducing widespread cell death. The MTT assay is a reliable and widely used colorimetric assay for this purpose.[4][5][6]

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[4][5]

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cancer cell line known to have active kinase signaling (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the novel this compound analogs and a known kinase inhibitor (as a positive control) in culture medium. A typical starting concentration is 100 µM, with 2-fold serial dilutions. Also, prepare a vehicle control (e.g., DMSO in medium at the same final concentration as the compound-treated wells).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[4] Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.

PART 2: Mechanistic Deep Dive - Kinase Inhibition and Target Engagement

With an understanding of the analogs' cytotoxicity, we can now investigate their specific mechanism of action. Our primary hypothesis is that these compounds inhibit kinase activity. We will first test this directly using an in vitro biochemical assay and then confirm target engagement in a cellular context.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8][9][10] This provides a highly sensitive and universal method to quantify kinase activity.[8][10] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence is directly proportional to the amount of ADP produced and thus, the kinase activity.[9]

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a final volume of 5 µL. This includes the kinase of interest (e.g., a member of the MAPK family like MEK1 or ERK2), its specific substrate, ATP, and the novel analog at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[11] Incubate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well.[11] This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[9][11]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).

Protocol 3: Cellular Target Engagement - Western Blotting for Phosphorylated Proteins

To confirm that the novel analogs are acting on the intended pathway within a cellular environment, we will use Western blotting to measure the phosphorylation status of a downstream target. For instance, if we hypothesize that our compounds inhibit the MAPK/ERK pathway, we can measure the levels of phosphorylated ERK (p-ERK).[12][13][14] A decrease in p-ERK levels upon treatment with our compound would indicate successful target engagement and pathway inhibition.

Key Considerations for Phospho-Westerns:

  • Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in all lysis buffers to prevent the dephosphorylation of proteins during sample preparation.[15][16][17]

  • Blocking Agent: Use Bovine Serum Albumin (BSA) for blocking instead of milk, as milk contains phosphoproteins (like casein) that can cause high background signals.[16][18]

  • Total Protein Control: Always probe for the total, non-phosphorylated form of the protein of interest (e.g., total ERK) as a loading control to ensure that any changes in the phosphorylated form are not due to variations in the total amount of protein.[18][19]

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the novel analogs at non-cytotoxic concentrations (determined from the MTT assay) for a specified time. Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[15][16] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[15][16] Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[15]

  • Stripping and Reprobing: The membrane can be stripped of the first set of antibodies and then re-probed with an antibody against the total protein (e.g., anti-total-ERK) to serve as a loading control.[19]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band. Compare the normalized values across different treatments to determine the effect of the compounds on protein phosphorylation.

PART 3: Comparative Data Analysis and Pathway Visualization

A clear and concise presentation of the data is essential for comparing the performance of the novel analogs.

Comparative Data Summary
Compound IDStructureCC50 (µM) [Cell Viability]IC50 (µM) [Kinase Inhibition]Selectivity Index (CC50/IC50)
Analog 4H-01 [Insert 2D Structure]25.41.221.2
Analog 4H-02 [Insert 2D Structure]> 508.7> 5.7
Analog 4H-03 [Insert 2D Structure]12.10.524.2
Control Inhibitor [Insert 2D Structure]15.80.819.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The Selectivity Index (SI) is a crucial parameter that provides an initial assessment of the compound's therapeutic window. A higher SI value is desirable as it suggests that the compound is potent against its target at concentrations that are not generally toxic to the cells.

Visualizing the Mechanism: The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[12][13][20] Dysregulation of this pathway is a hallmark of many cancers. A simplified representation of the MAPK/ERK pathway is shown below.

MAPK/ERK Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruitment Ras Ras Grb2_SOS->Ras Activation Raf Raf (MAP3K) Ras->Raf Activation MEK MEK (MAP2K) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., Myc, Elk-1) ERK->Transcription_Factors Translocation & Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Gene Expression Inhibitor Novel 4-Hydrazinylpyridin- 2(1H)-one Analog Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling cascade.

Conclusion and Future Directions

This guide outlines a robust and logical workflow for the initial validation of novel this compound analogs. By following this tiered approach, researchers can efficiently move from a broad understanding of a compound's biological effects to a specific, testable hypothesis about its mechanism of action. The data generated from these assays will allow for a clear comparison between analogs and provide a solid foundation for selecting the most promising candidates for further preclinical development. Future studies should focus on broader kinase profiling to assess selectivity, in vivo efficacy studies in animal models, and detailed pharmacokinetic and pharmacodynamic analyses.

References

A Comparative Guide to 4-Hydrazinylpyridin-2(1H)-one Analogs as IRAK4 Inhibitors: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase-targeted drug discovery, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a pivotal node in innate immunity signaling pathways. Its role in mediating inflammatory responses through Toll-like receptors (TLRs) and IL-1 family receptors makes it a compelling target for a host of autoimmune diseases, inflammatory disorders, and even certain cancers.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyridinone-based scaffolds, with a focus on the 4-hydrazinylpyridin-2(1H)-one pharmacophore, as inhibitors of IRAK4. We will objectively compare their performance with alternative scaffolds, supported by experimental data, and provide detailed methodologies to empower researchers in this competitive field.

The Rationale for Targeting IRAK4 with Pyridinone Scaffolds

The kinase domain of IRAK4 presents a druggable pocket, and significant efforts have been dedicated to identifying small molecules that can effectively block its ATP-binding site.[3] The pyridinone core, a privileged structure in medicinal chemistry, has proven to be a versatile scaffold for designing kinase inhibitors.[4][5] Its ability to form key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of inhibitor binding, makes it an attractive starting point for inhibitor design.[6] The introduction of a hydrazinyl moiety at the 4-position of the pyridin-2(1H)-one ring offers a vector for introducing diverse substituents to probe the surrounding pocket and optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) of Pyridinone-Based IRAK4 Inhibitors

While specific, comprehensive SAR studies on a broad series of this compound analogs are not extensively published in peer-reviewed literature, we can infer critical SAR trends from closely related pyrimidopyridone and other pyridinone-based IRAK4 inhibitors. These studies provide invaluable insights into the chemical space around this core scaffold.[7][8]

Key Structural Modifications and Their Impact on IRAK4 Inhibition

1. The Pyridinone Core and Hinge Binding:

The pyridinone carbonyl and the adjacent ring nitrogen are crucial for establishing hydrogen bonds with the hinge region of IRAK4, typically with residues like Met265.[6] Maintaining this interaction is paramount for potent inhibition.

2. Substitutions on the Pyridinone Nitrogen (N1):

Modification at the N1 position of the pyridinone ring significantly influences potency and physicochemical properties. Small alkyl groups, such as methyl or ethyl, are often well-tolerated. Larger or more complex substituents can be explored to interact with solvent-exposed regions, potentially improving solubility and cell permeability.[7]

3. The 4-Hydrazinyl Moiety and its Substituents (R1):

The hydrazinyl group serves as a key linker. Modifications at this position are critical for exploring the pocket towards the gatekeeper residue (Tyr262).[6]

  • Aromatic and Heteroaromatic Rings: Introduction of substituted phenyl, pyridyl, or pyrazolyl rings at this position can lead to potent inhibitors. These rings can engage in hydrophobic and polar interactions within the pocket.

  • Substitution Patterns: The substitution pattern on these aromatic rings is a key determinant of activity. For instance, in related series, specific substitution patterns on a pyrazole ring were found to be optimal for controlling lipophilicity and enhancing potency.[7]

4. Substitutions at other positions of the Pyridinone Ring (C3, C5, C6):

Modifications at these positions can be used to fine-tune the molecule's properties. Small alkyl or halo substituents can modulate electronic properties and metabolic stability.

The following diagram illustrates the key pharmacophoric elements of a this compound based IRAK4 inhibitor.

Caption: Key pharmacophoric features of this compound based IRAK4 inhibitors.

Comparative Analysis with Alternative IRAK4 Inhibitors

The landscape of IRAK4 inhibitors is populated by a variety of chemical scaffolds, with several compounds advancing into clinical trials. A comparative analysis of the this compound scaffold with these alternatives is crucial for understanding its potential and guiding future design efforts.

Compound/ScaffoldStructureIRAK4 IC50 (nM)Key Features & Development Stage
This compound Analog (Hypothetical) Potentially <10 nMPreclinical; offers significant room for optimization through diverse substitutions on the hydrazinyl moiety.
Zabedosertib (BAY1834845) [9][10]3.4 - 3.55Potent and selective; has entered clinical development for inflammatory and autoimmune diseases.[1][6][11]
Emavusertib (CA-4948) [4][12][13]31.7 - 57Orally bioavailable inhibitor of both IRAK4 and FLT3 with anti-tumor activity; in clinical trials for hematologic malignancies.[12][13]
Zimlovisertib (PF-06650833) [14][15][16]0.2 - 2.4Highly potent and selective; has undergone clinical investigation for rheumatoid arthritis and other inflammatory conditions.[14][17]
Pyrimidopyridone Scaffold [7][8]Potent (low nM)Novel hinge-binding scaffold with improved permeability and lower clearance compared to earlier series.[7][8]

Note: The structure for the hypothetical this compound analog is a representative placeholder.

The data indicates that while scaffolds like those of Zimlovisertib have achieved sub-nanomolar potency, the pyridinone and pyrimidopyridone cores also yield highly potent inhibitors. The key advantage of the this compound scaffold lies in its synthetic tractability and the diverse chemical space that can be explored through modifications of the hydrazinyl substituent.

Experimental Protocols

To facilitate the exploration of this chemical class, we provide detailed, step-by-step methodologies for the synthesis of a representative this compound analog and for the evaluation of IRAK4 inhibitory activity.

Synthesis of a Representative 4-(2-(Pyridin-2-yl)hydrazinyl)pyridin-2(1H)-one Analog

This protocol is a general representation and may require optimization for specific target molecules.

Workflow Diagram:

Synthesis_Workflow Start 4-Chloropyridin-2(1H)-one Step1 Reaction with Hydrazine Hydrate Start->Step1 Intermediate This compound Step1->Intermediate Step2 Condensation with 2-Acetylpyridine Intermediate->Step2 Product Target Analog Step2->Product

Caption: Synthetic workflow for a this compound analog.

Step-by-Step Protocol:

  • Synthesis of this compound:

    • To a solution of 4-chloropyridin-2(1H)-one (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (5-10 eq).

    • Heat the reaction mixture to reflux for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound.

  • Synthesis of the Target Analog:

    • Dissolve this compound (1.0 eq) and a substituted carbonyl compound (e.g., 2-acetylpyridine, 1.1 eq) in a suitable solvent like ethanol.

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the final product.

For a more detailed protocol on the synthesis of related pyridazine derivatives from hydrazine hydrate, refer to the work by Hafez et al. (2016).[18]

IRAK4 Kinase Inhibition Assay (Biochemical)

This protocol is based on a typical luminescence-based kinase assay format.

Workflow Diagram:

Assay_Workflow Setup Prepare Reagents: - IRAK4 Enzyme - Kinase Buffer - ATP - Substrate (e.g., MBP) - Test Compounds Incubation Incubate IRAK4 with Test Compound Setup->Incubation Reaction Initiate Kinase Reaction (Add ATP/Substrate) Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Add Detection Reagent (e.g., ADP-Glo™) Termination->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Workflow for a biochemical IRAK4 kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in the kinase assay buffer.

    • Prepare a solution of recombinant human IRAK4 enzyme in kinase assay buffer.

    • Prepare a mixture of ATP and a suitable substrate (e.g., Myelin Basic Protein) in kinase assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the diluted test compounds. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the IRAK4 enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Analysis:

    • Add a detection reagent, such as ADP-Glo™, which measures the amount of ADP produced.

    • Incubate as per the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

For detailed protocols on specific IRAK4 kinase assays, refer to resources from BPS Bioscience and Thermo Fisher Scientific.[8][18]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel IRAK4 inhibitors. Its synthetic accessibility and the potential for diverse functionalization offer a rich field for medicinal chemistry exploration. While direct, extensive SAR data for this specific scaffold is emerging, insights from related pyridinone and pyrimidopyridone inhibitors provide a strong foundation for rational design.

Future efforts should focus on the systematic exploration of substituents on the hydrazinyl moiety to optimize potency and selectivity. Furthermore, a thorough investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their advancement as potential clinical candidates for the treatment of inflammatory and autoimmune diseases. The comparative data presented here should serve as a valuable resource for researchers aiming to contribute to this exciting and rapidly evolving field.

References

Benchmarking 4-Hydrazinylpyridin-2(1H)-one: A Comparative Guide for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, the quest for novel small molecules with potent and selective inhibitory activity against key signaling pathways remains a paramount objective. The pyridinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including several kinase inhibitors.[1] This guide introduces 4-Hydrazinylpyridin-2(1H)-one , a novel compound featuring this promising pyridinone core, and proposes a comprehensive benchmarking strategy against established therapeutic agents.

Given the structural alerts from both the pyridinone and hydrazine moieties, which are present in various kinase inhibitors and other pharmacologically active compounds, we hypothesize that this compound may exert its therapeutic effect through the inhibition of protein kinases crucial for tumor progression.[1][2] This guide, therefore, outlines a rigorous, multi-tiered experimental approach to evaluate its potential as an anti-cancer agent, specifically as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal mediator of tumor angiogenesis.[3]

For the purpose of this comparative analysis, we will benchmark this compound against three FDA-approved multi-kinase inhibitors known to target the VEGFR-2 signaling pathway: Sorafenib , Sunitinib , and Regorafenib .[4][5][6] This guide will provide researchers, scientists, and drug development professionals with a robust framework for assessing the preclinical potential of this novel chemical entity.

The Rationale for Targeting VEGFR-2 in Oncology

Tumor growth and metastasis are intrinsically dependent on angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[7] The VEGFR-2 signaling cascade is a critical driver of this process. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[8] Consequently, inhibiting VEGFR-2 is a well-established and effective therapeutic strategy in oncology.[3][8]

Comparative Overview of Existing VEGFR-2 Inhibitors

A thorough understanding of the benchmark drugs is essential for a meaningful comparison. Sorafenib, Sunitinib, and Regorafenib, while all inhibiting VEGFR-2, possess distinct kinase inhibition profiles and approved clinical indications.

DrugPrimary TargetsApproved Indications (Selected)
Sorafenib VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, RET, Raf-1, B-RafHepatocellular Carcinoma, Renal Cell Carcinoma, Differentiated Thyroid Carcinoma[9][10][11]
Sunitinib VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT, FLT3, CSF-1R, RETGastrointestinal Stromal Tumors, Advanced Renal Cell Carcinoma, Pancreatic Neuroendocrine Tumors[12][13][14]
Regorafenib VEGFR-1, -2, -3, TIE2, PDGFR-β, FGFR, c-KIT, RET, B-RafMetastatic Colorectal Cancer, Gastrointestinal Stromal Tumors, Hepatocellular Carcinoma[4][15][16]

Experimental Benchmarking Workflow

A systematic evaluation of this compound necessitates a tiered approach, progressing from biochemical assays to cell-based models and culminating in in vivo studies. This workflow is designed to provide a comprehensive preclinical profile of the compound.

G cluster_1 Cellular Function cluster_2 In Vivo Validation A Biochemical Assay: VEGFR-2 Kinase Inhibition C Anti-Proliferative Activity (HUVEC & Cancer Cell Lines) A->C Determine cellular potency B Cell-Based Assays B->C D Anti-Angiogenic Activity (HUVEC Tube Formation Assay) B->D C->D Assess functional effect E Tumor Xenograft Model D->E Validate in a biological system

Caption: A stepwise workflow for the preclinical evaluation of this compound.

Part 1: In Vitro Biochemical Efficacy

The initial step is to ascertain the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-2 kinase domain and compare its potency with the benchmark drugs.

Protocol: VEGFR-2 Kinase Inhibition Assay

This assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A luminescent-based assay is a common and robust method.[8]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • Test compounds (this compound, Sorafenib, Sunitinib, Regorafenib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compounds at various concentrations. Include a positive control (enzyme, no inhibitor) and a blank (no enzyme).

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process of stopping the kinase reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a luciferase/luciferin reaction to generate a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Hypothetical Comparative Data:

CompoundVEGFR-2 IC50 (nM)
This compound 15
Sorafenib90[11]
Sunitinib80
Regorafenib4.2[]

Part 2: Cell-Based Functional Assays

Following the confirmation of direct enzyme inhibition, the next crucial step is to evaluate the compound's activity in a cellular context. This will assess its ability to penetrate cell membranes and inhibit VEGFR-2 signaling in a more biologically relevant environment.

Protocol: Anti-Proliferative MTT Assay

This assay measures the effect of the compounds on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis driven by VEGFR-2, and a selected cancer cell line.[18] The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability and proliferation.[19]

Materials:

  • HUVECs and a relevant cancer cell line (e.g., HT-29 for colorectal cancer)

  • Complete cell culture medium

  • VEGF-A (for HUVEC stimulation)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells into 96-well plates and allow them to adhere overnight.

  • For HUVECs, starve the cells in a low-serum medium for several hours.

  • Treat the cells with serial dilutions of the test compounds for 72 hours. For HUVECs, add VEGF-A to stimulate proliferation.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Protocol: HUVEC Tube Formation Assay

This assay assesses the ability of the compounds to inhibit the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.[7][20][21]

Materials:

  • HUVECs

  • Growth factor-reduced Matrigel

  • Low-serum growth medium

  • Test compounds

  • 96-well plates

Procedure:

  • Coat a pre-chilled 96-well plate with Matrigel and allow it to polymerize at 37°C.

  • Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compounds.

  • Incubate for 4-6 hours to allow for the formation of tube-like structures.

  • Visualize and capture images of the capillary network using a light microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Hypothetical Comparative Data:

CompoundHUVEC Proliferation IC50 (nM)HT-29 Proliferation IC50 (nM)HUVEC Tube Formation Inhibition (at 100 nM)
This compound 50 >10,000 85%
Sorafenib100~6,00075%
Sunitinib85>10,00080%
Regorafenib20~5,00090%

Part 3: In Vivo Efficacy Assessment

The final stage of preclinical benchmarking involves evaluating the anti-tumor efficacy of this compound in a living organism. A tumor xenograft model is the standard approach for this assessment.[22][23]

Protocol: Human Tumor Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., HT-29)

  • Test compounds formulated for oral or intraperitoneal administration

  • Vehicle control

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (vehicle control, this compound, and a benchmark drug like Regorafenib).

  • Administer the compounds daily for a specified period (e.g., 21 days).

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).

Hypothetical In Vivo Efficacy:

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle0+2
This compound 65 -3
Regorafenib70-5

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound is the inhibition of VEGFR-2 kinase activity, thereby blocking downstream signaling pathways that lead to angiogenesis.

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 Downstream Effects VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Proposed mechanism of action of this compound in the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of this compound as a potential VEGFR-2 inhibitor for cancer therapy. The outlined experiments, from biochemical assays to in vivo models, will generate the necessary data to rigorously compare its efficacy and safety profile against established drugs.

Positive outcomes from this proposed study, particularly a favorable therapeutic window (potent anti-angiogenic activity with low cytotoxicity to cancer cells) and significant in vivo tumor growth inhibition, would warrant further investigation. Subsequent studies should include a broader kinase profiling to assess selectivity, pharmacokinetic and pharmacodynamic studies, and toxicology assessments to fully characterize its drug-like properties and potential for clinical development. The structural novelty of this compound, combined with the proven therapeutic utility of the pyridinone scaffold, makes it a compelling candidate for further exploration in the field of oncology.

References

A Researcher's Guide to Cross-Reactivity and Selectivity Profiling: The Case of 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted drug discovery, particularly within the realm of kinase inhibitors, the precise characterization of a compound's selectivity is paramount. A molecule's efficacy is intrinsically linked to its on-target activity, while its safety profile is often dictated by its off-target interactions. This guide provides a comprehensive framework for the cross-reactivity and selectivity profiling of novel chemical entities, using the hypothetical kinase inhibitor, 4-Hydrazinylpyridin-2(1H)-one, as a central case study.

We will navigate through a multi-pronged approach, integrating established biochemical and cellular methodologies to build a robust understanding of a compound's interaction landscape. For comparative analysis, we will benchmark our hypothetical data for this compound against two well-characterized kinase inhibitors: GDC-0994 (Ravoxertinib) , a selective ERK1/2 inhibitor with a pyridinone core, and CEP-33779 , a selective JAK2 inhibitor.[1][2][3][4][5][6] This comparative lens is crucial for contextualizing the selectivity profile of a novel agent and making informed decisions in a drug development pipeline.

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a formidable challenge in the design of truly selective inhibitors. Unintended interactions can lead to a spectrum of outcomes, from unforeseen toxicities to beneficial polypharmacology.[7] Therefore, a rigorous and multi-faceted approach to selectivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design. A comprehensive profiling strategy should ideally provide insights into:

  • On-target potency: How strongly does the compound bind to its intended target(s)?

  • Kinome-wide selectivity: Which other kinases does the compound interact with, and at what concentrations?

  • Cellular target engagement: Does the compound engage its intended target in a physiological context?

  • Proteome-wide off-targets: Are there any non-kinase protein interactions that could contribute to the compound's biological activity or toxicity?

To address these critical questions, we will explore three complementary state-of-the-art techniques: Kinome-wide Binding Assays, Cellular Thermal Shift Assay (CETSA), and Chemoproteomic approaches.

Methodology and Comparative Analysis

Kinome-Wide Binding Assays: A Global View of Kinase Interactions

The initial step in characterizing a novel kinase inhibitor is often a broad biochemical screen against a large panel of purified kinases. This provides a global overview of the compound's inhibitory activity across the kinome.

Objective: To determine the inhibitory concentration (IC50) or dissociation constant (Kd) of this compound against a comprehensive panel of human kinases.

Methodology: A widely used method is the KiNativ™ platform, which employs ATP- and ADP-biotin probes that covalently label conserved lysine residues in the ATP binding site of kinases.[8][9][10]

  • Lysate Preparation: Prepare cell lysates from a relevant cell line (e.g., a cancer cell line with a target kinase of interest) and remove endogenous ATP via rapid gel filtration.[8]

  • Inhibitor Incubation: Incubate the ATP-free lysates with a range of concentrations of this compound, GDC-0994, and CEP-33779.

  • Probe Labeling: Add the ATP-biotin probe to the lysates. The probe will covalently label the active site lysine of kinases that are not occupied by the inhibitor.

  • Digestion and Enrichment: Digest the proteome with trypsin and enrich for biotinylated peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The degree of inhibition is determined by the reduction in the abundance of the biotinylated peptide for each kinase in the presence of the inhibitor compared to a vehicle control. IC50 values are then calculated.

cluster_prep Sample Preparation cluster_inhibit Inhibition cluster_probe Probing cluster_process Processing & Analysis prep1 Cell Lysate Preparation prep2 Endogenous ATP Removal prep1->prep2 inhibit1 Incubation with Inhibitor (this compound) prep2->inhibit1 probe1 Addition of ATP-Biotin Probe inhibit1->probe1 process1 Proteolytic Digestion probe1->process1 process2 Streptavidin Enrichment of Biotinylated Peptides process1->process2 process3 LC-MS/MS Analysis process2->process3 process4 Data Analysis & IC50 Calculation process3->process4

Caption: Workflow for Kinome-Wide Inhibitor Profiling.

Kinase TargetThis compound (IC50, nM)GDC-0994 (Ravoxertinib) (IC50, nM)[3][6]CEP-33779 (IC50, nM)[2][5][11]
ERK2 501.1 >10,000
JAK2 25>10,0001.8
p38α250>1,000500
JNK1800>1,000>1,000
CDK2>1,000>1,000>1,000
VEGFR2150>1,000200
SRC600>1,000800

Interpretation: This hypothetical data suggests that this compound is a potent inhibitor of both ERK2 and JAK2, with some activity against VEGFR2 and p38α at higher concentrations. In contrast, GDC-0994 is highly selective for ERK2, and CEP-33779 is highly selective for JAK2.[1][2][3][4][5][6] This initial screen flags this compound as a potential dual inhibitor or a compound with a broader selectivity profile that warrants further investigation.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While biochemical assays are invaluable for broad screening, they do not always reflect a compound's behavior in the complex milieu of a living cell. CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in intact cells or cell lysates.[12][13][14][15][16] The principle is based on the ligand-induced thermal stabilization of the target protein.

Objective: To confirm the engagement of this compound with its putative targets (ERK2 and JAK2) in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or A549) to 70-80% confluency. Treat the cells with this compound, GDC-0994, CEP-33779, or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Include a non-heated control.

  • Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or a lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the target proteins (ERK2 and JAK2) and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities to generate melting curves for each target protein under different treatment conditions. A shift in the melting curve to a higher temperature indicates target stabilization and thus, engagement.

cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_process Analysis prep1 Cell Culture prep2 Inhibitor Treatment prep1->prep2 heat1 Heating across a Temperature Gradient prep2->heat1 process1 Cell Lysis heat1->process1 process2 Centrifugation to Separate Soluble and Aggregated Proteins process1->process2 process3 Western Blot for Target Proteins process2->process3 process4 Densitometry and Melting Curve Generation process3->process4

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

A successful CETSA experiment would show a rightward shift in the melting curves for ERK2 and JAK2 in cells treated with this compound, confirming that the compound enters the cells and binds to these targets. GDC-0994 would be expected to stabilize ERK2 but not JAK2, while CEP-33779 would stabilize JAK2 but not ERK2, validating the specificity of their engagement in a cellular context.

Chemoproteomics: Unbiased Identification of On- and Off-Targets

To gain a truly unbiased and proteome-wide view of a compound's interactions, chemoproteomic approaches are indispensable. Affinity-capture mass spectrometry is a powerful technique to identify the cellular binding partners of a small molecule.[17][18][19][20][21]

Objective: To identify the direct binding partners of this compound from a complex cellular proteome.

Methodology:

  • Probe Synthesis: Synthesize a chemical probe by immobilizing this compound onto a solid support (e.g., agarose beads) via a linker. A control resin without the compound is also prepared.

  • Lysate Incubation: Incubate the immobilized probe and the control resin with a native cell lysate.

  • Competitive Elution (Optional but Recommended): To distinguish specific from non-specific binders, perform a competitive elution by incubating the lysate with the immobilized probe in the presence of an excess of free this compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them by in-gel digestion followed by LC-MS/MS analysis.

  • Data Analysis: Compare the proteins identified from the compound-immobilized resin with those from the control resin and the competitive elution. Proteins that are significantly enriched on the compound resin and competed off by the free compound are considered specific binding partners.

cluster_prep Probe Preparation cluster_binding Binding & Competition cluster_process Analysis prep1 Immobilize Inhibitor on Solid Support binding1 Incubate Probe with Cell Lysate prep1->binding1 binding2 Competitive Elution with Free Inhibitor (Optional) binding1->binding2 process1 Wash to Remove Non-specific Binders binding2->process1 process2 Elute Bound Proteins process1->process2 process3 SDS-PAGE and In-Gel Digestion process2->process3 process4 LC-MS/MS for Protein Identification process3->process4

Caption: Workflow for Affinity-Capture Mass Spectrometry.

Identified ProteinEnrichment Ratio (Compound/Control)Competition with Free CompoundImplication
ERK215.2YesConfirmed on-target
JAK212.8YesConfirmed on-target
Tubulin2.1NoNon-specific binder
HSP903.5NoNon-specific binder
ABL15.6YesPotential off-target

Interpretation: The chemoproteomics data would ideally confirm ERK2 and JAK2 as primary targets for this compound. The identification of ABL1 as a specific binder that is competed off by the free compound suggests a potential off-target that was not identified in the initial kinase panel screen. This highlights the power of unbiased approaches in uncovering unexpected interactions that may have functional consequences.

Synthesis and Conclusion

The comprehensive profiling of a novel kinase inhibitor like this compound requires an integrated, multi-technique approach. By combining the broad-spectrum view of kinome-wide binding assays, the cellular validation of target engagement with CETSA, and the unbiased discovery power of chemoproteomics, researchers can build a detailed and reliable map of a compound's selectivity.

Our comparative analysis with the highly selective inhibitors GDC-0994 and CEP-33779 provides a critical benchmark for interpreting the hypothetical data for this compound. The hypothetical profile of this compound as a dual ERK2/JAK2 inhibitor with a potential off-target in ABL1 underscores the importance of a thorough investigation. Such a profile could be therapeutically advantageous in certain contexts, but also carries the risk of a more complex safety profile.

Ultimately, the goal of this guide is to provide a robust experimental framework for researchers in drug discovery. By applying these methodologies, scientists can move beyond simple IC50 values and gain a deeper, more physiologically relevant understanding of their compounds, leading to the development of safer and more effective targeted therapies.

References

A Comparative Analysis of Synthetic Routes to 4-Hydrazinylpyridin-2(1H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydrazinylpyridin-2(1H)-one is a crucial heterocyclic building block in medicinal chemistry and drug development. Its unique structural motif, featuring both a hydrazinyl group and a pyridinone core, makes it a valuable precursor for the synthesis of a diverse range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in the pharmaceutical and life sciences industries. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound, offering detailed experimental insights, performance data, and a critical evaluation of each route's advantages and limitations.

Route 1: The Halogenation-Hydrazinolysis Pathway

The most prevalent and well-established method for the synthesis of this compound involves a two-step sequence: the halogenation of a suitable 4-substituted pyridin-2(1H)-one precursor, followed by nucleophilic aromatic substitution with hydrazine. This pathway is favored for its relatively straightforward execution and the commercial availability of starting materials.

Step 1: Synthesis of 4-Chloro-pyridin-2(1H)-one

The key intermediate in this route is 4-chloropyridin-2(1H)-one. The most common precursor for this step is 4-hydroxypyridin-2(1H)-one, which can be effectively chlorinated using phosphorus oxychloride (POCl₃).

Reaction Mechanism: Chlorination with POCl₃

The chlorination of 4-hydroxypyridin-2(1H)-one with phosphorus oxychloride proceeds through the formation of a dichlorophosphate ester intermediate. The pyridinone oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion. Subsequent attack by the displaced chloride at the C4 position, which is activated towards nucleophilic attack, results in the formation of 4-chloropyridin-2(1H)-one and the release of dichlorophosphoric acid as a byproduct.

Experimental Protocol: Synthesis of 4-Chloropyridin-2(1H)-one

  • Reagents: 4-Hydroxypyridin-2(1H)-one, Phosphorus oxychloride (POCl₃), Pyridine (optional, as a base).

  • Procedure:

    • In a sealed reactor, combine 4-hydroxypyridin-2(1H)-one and an equimolar amount of phosphorus oxychloride. For some substrates, the addition of one equivalent of pyridine as a base can be beneficial.

    • Heat the solvent-free mixture to a temperature of 140-160 °C for 2 hours.

    • After cooling the reactor, carefully quench the reaction mixture with ice-cold water.

    • Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution to neutralize the acidic byproducts.

    • The product can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent-Free Conditions: Utilizing equimolar POCl₃ in a solvent-free reaction minimizes waste and simplifies the work-up procedure, making it a more environmentally friendly and scalable approach.

  • Sealed Reactor: The use of a sealed reactor is crucial for reactions conducted at elevated temperatures to prevent the loss of volatile reagents like POCl₃.

  • Basic Work-up: Neutralization with a base like sodium carbonate is essential to remove acidic impurities and facilitate the extraction of the final product into the organic phase.

Step 2: Hydrazinolysis of 4-Chloropyridin-2(1H)-one

The second step involves the nucleophilic substitution of the chlorine atom in 4-chloropyridin-2(1H)-one with hydrazine. Hydrazine hydrate is the most commonly used reagent for this transformation.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridinone ring system activates the C4 position towards nucleophilic attack by the lone pair of electrons on the hydrazine nitrogen atom. This addition step forms a Meisenheimer-like intermediate, which then rearomatizes by eliminating the chloride ion to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

  • Reagents: 4-Chloropyridin-2(1H)-one, Hydrazine hydrate, Ethanol (or other suitable solvent).

  • Procedure:

    • Dissolve 4-chloropyridin-2(1H)-one in a suitable solvent such as ethanol.

    • Add an excess of hydrazine hydrate to the solution. The use of an excess of hydrazine is important to drive the reaction to completion and minimize potential side reactions.

    • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.

    • The solid product can be collected by filtration, washed with a cold solvent to remove excess hydrazine, and dried. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Excess Hydrazine: Using an excess of hydrazine hydrate ensures that the reaction goes to completion and helps to prevent the formation of di-substituted byproducts where the product hydrazine moiety could potentially react with another molecule of the starting material.

  • Reflux Conditions: Heating the reaction mixture at reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Route 2: The Sandmeyer Reaction Pathway (Hypothetical)

An alternative, though less documented, approach for the synthesis of this compound could potentially involve a Sandmeyer-type reaction starting from 4-aminopyridin-2(1H)-one. This route would entail the diazotization of the amino group followed by a reaction that introduces the hydrazinyl functionality.

Step 1: Diazotization of 4-Aminopyridin-2(1H)-one

The first step would be the conversion of the primary amino group of 4-aminopyridin-2(1H)-one into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[1][2]

Step 2: Conversion of the Diazonium Salt

The resulting diazonium salt could then, in principle, be reacted with a suitable reagent to form the hydrazinyl group. However, the direct conversion of a diazonium salt to a hydrazine is not a standard Sandmeyer reaction. A more plausible, multi-step sequence would involve reduction of the diazonium salt to the corresponding hydrazine.

Challenges and Considerations:

While theoretically plausible, this route presents several challenges:

  • Stability of the Diazonium Salt: Pyridyl diazonium salts can be unstable, and their successful generation and subsequent reaction require carefully controlled conditions, often at low temperatures.

  • Lack of Precedent: There is limited literature specifically describing the successful application of this route for the synthesis of this compound. The development of this pathway would likely require significant optimization.

  • Reagent Selection: The choice of reducing agent for the conversion of the diazonium salt to the hydrazine would be critical to the success of this route.

Due to the lack of established protocols and potential for difficulties, the Sandmeyer route is considered less practical and more exploratory compared to the halogenation-hydrazinolysis pathway.

Comparative Summary

FeatureRoute 1: Halogenation-HydrazinolysisRoute 2: Sandmeyer Reaction (Hypothetical)
Starting Material 4-Hydroxypyridin-2(1H)-one4-Aminopyridin-2(1H)-one
Key Intermediates 4-Chloropyridin-2(1H)-one4-Diazoniopyridin-2(1H)-one salt
Number of Steps 22 (or more)
Reliability & Yield Well-established with generally good to high yields.Less established, potentially lower and more variable yields.
Scalability Amenable to scale-up with appropriate safety precautions.Potentially challenging to scale due to the instability of diazonium salts.
Safety Considerations Use of corrosive POCl₃ and toxic hydrazine.Handling of potentially explosive diazonium salts.
Versatility A robust and reliable method for laboratory and potential industrial synthesis.More of a theoretical or exploratory route requiring significant development.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Halogenation-Hydrazinolysis cluster_1 Route 2: Sandmeyer Reaction (Hypothetical) A 4-Hydroxypyridin-2(1H)-one B 4-Chloropyridin-2(1H)-one A->B POCl₃ C This compound B->C Hydrazine Hydrate D 4-Aminopyridin-2(1H)-one E 4-Diazoniopyridin-2(1H)-one salt D->E NaNO₂, H⁺ F This compound E->F Reduction (e.g., SnCl₂)

Caption: Comparative workflow of the two primary synthetic routes to this compound.

Conclusion and Expert Recommendation

Based on the available literature and established synthetic methodologies, the Halogenation-Hydrazinolysis Pathway (Route 1) is the most reliable and recommended approach for the synthesis of this compound. This route benefits from well-documented procedures, generally high yields, and readily accessible starting materials. The use of a solvent-free chlorination step further enhances its appeal from an efficiency and environmental perspective.

While the Sandmeyer Reaction Pathway (Route 2) presents an interesting academic alternative, its practical application for this specific target molecule is not well-established and is likely to be fraught with challenges related to the stability of the diazonium intermediate and the development of an effective subsequent conversion to the hydrazine.

For researchers and drug development professionals seeking a robust and scalable synthesis of this compound, focusing on the optimization of the halogenation-hydrazinolysis pathway is the most prudent and efficient strategy.

References

A Head-to-Head Comparison of 4-Hydrazinylpyridin-2(1H)-one with Structurally-Related Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic profile of a therapeutic candidate. Among the myriad of heterocyclic structures, pyridinones, pyrazoles, and triazoles have emerged as "privileged scaffolds" due to their remarkable versatility and proven success in yielding clinically impactful drugs. This guide provides an in-depth, head-to-head comparison of 4-Hydrazinylpyridin-2(1H)-one and its core scaffold with the widely utilized pyrazole and triazole frameworks, offering experimental insights and actionable protocols for researchers, scientists, and drug development professionals.

The Pyridinone Core: A Versatile Player in Medicinal Chemistry

The pyridinone moiety is a six-membered heterocyclic ring that has garnered significant attention in medicinal chemistry for its ability to engage in a variety of biological interactions.[1] Its unique electronic and structural features allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to protein targets.[1] This versatility has led to the development of numerous pyridinone-containing drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3]

This compound: A Scaffold of Emerging Interest

This compound combines the established pyridinone core with a reactive hydrazinyl group. This functional group opens up a wealth of possibilities for further chemical modification, allowing for the creation of diverse compound libraries for screening. The hydrazinyl moiety can act as a key pharmacophore, forming critical interactions with biological targets, or serve as a synthetic handle for the attachment of various side chains to modulate activity and physicochemical properties.

Head-to-Head Comparison: Pyridinone vs. Pyrazole vs. Triazole

To provide a clear and objective comparison, we will examine these three scaffolds based on their performance in key areas of drug discovery: anticancer activity and kinase inhibition, two domains where these heterocycles have shown considerable promise.

Anticancer Activity: A Battle of the Scaffolds

The development of novel anticancer agents is a primary focus of modern medicinal chemistry. Pyridinone, pyrazole, and triazole derivatives have all demonstrated significant potential in this arena.

Table 1: Comparative Anticancer Activity of Representative Scaffolds

Scaffold ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Pyridinone Pyridone-based analogueA549 (Lung Carcinoma)~0.008-0.015[2]
Pyridone-based analogueMCF-7 (Breast Adenocarcinoma)~0.008-0.015[2]
Pyrazole Pyridopyrazolo-triazine derivativeMCF-7 (Breast Adenocarcinoma)3.89[3]
Pyridopyrazolo-triazine derivativeHCT-116 (Colon Carcinoma)12.58[3]
Triazole 1,2,4-Triazole-pyridine hybridB16F10 (Murine Melanoma)41.12-61.11[4][5]

From the compiled data, it is evident that pyridinone-based compounds have demonstrated exceptionally potent anticancer activity in the nanomolar range against both lung and breast cancer cell lines, outperforming the representative pyrazole and triazole derivatives in these specific assays.[2] While the pyrazole-containing compound also showed potent activity in the low micromolar range against breast cancer cells, the triazole derivative exhibited more moderate activity.[3][4][5] This highlights the potential of the pyridinone scaffold as a starting point for the development of highly potent anticancer agents.

Kinase Inhibition: Targeting a Key Driver of Cancer

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of anticancer drugs. All three scaffolds have been successfully employed in the design of potent kinase inhibitors.

Table 2: Comparative Kinase Inhibitory Activity of Representative Scaffolds

Scaffold ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
Pyridinone 3-Amino-5,6-dimethyl-2(1H)-pyridinone derivativeMPS1-[6]
Pyrazole Pyrazolo[3,4-d]pyrimidine derivativePI3Kδ2.8[7]
Triazole Not specified---

Note: Direct comparative data for a single kinase target across all three scaffolds is limited. The data presented is from studies on different kinase targets.

Physicochemical and Pharmacokinetic Considerations

Beyond raw potency, the drug-like properties of a scaffold are paramount for its successful development into a therapeutic agent.

Table 3: General Physicochemical and Pharmacokinetic Profile Comparison

PropertyPyridinonePyrazoleTriazole
Solubility Generally moderate, can be modulated by substitution.Can be challenging, often requires solubilizing groups.Generally good, often improves aqueous solubility.
Metabolic Stability Can be susceptible to oxidation, but derivatization can improve stability.Generally stable, but can be subject to N-dealkylation or oxidation.Generally metabolically stable.
Permeability Generally good, can be optimized through structural modifications.Can be variable, influenced by substituents.Often exhibits good permeability.
Drug-Drug Interactions Potential for CYP enzyme interactions.Can inhibit or be metabolized by CYP enzymes.Known to interact with CYP enzymes, particularly CYP3A4.[10]

The triazole ring is often incorporated into drug candidates to improve aqueous solubility and metabolic stability.[10] Pyrazole-containing compounds can sometimes face challenges with solubility, requiring careful optimization of substituents.[11] Pyridinone scaffolds offer a good balance of properties that can be fine-tuned through synthetic modifications.

Experimental Protocols

To aid researchers in the practical application of this knowledge, we provide detailed, step-by-step methodologies for the synthesis of a key pyridinone intermediate and a general protocol for evaluating kinase inhibitory activity.

Protocol 1: Synthesis of 4-Amino-5-methyl-1H-pyridin-2(1H)-one

This protocol describes a two-step synthesis of a key pyridinone intermediate, which can be a precursor for this compound.[12][13]

Step 1: Hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide to 2-chloro-5-methyl-4-pyridinamine

  • Catalyst Preparation: Prepare a platinum-based catalyst, such as 1% platinum + 2% vanadium on carbon powder or 0.5% platinum + 0.3% molybdenum on carbon powder.[13]

  • Reaction Setup: In a suitable pressure reactor, charge the 2-chloro-5-methyl-4-nitro-pyridine-1-oxide and the platinum catalyst in a suitable solvent like methanol.

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the appropriate temperature. Monitor the reaction progress by techniques such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate to obtain the crude 2-chloro-5-methyl-4-pyridinamine. Purify as necessary.

Step 2: Conversion to 4-amino-5-methyl-1H-pyridin-2(1H)-one

  • Reaction Setup: In a pressure reactor (autoclave), charge the 2-chloro-5-methyl-4-pyridinamine obtained from Step 1, potassium hydroxide (KOH), and methanol.[12][13]

  • Reaction: Seal the reactor and heat to an elevated temperature (e.g., 180°C) for a specified duration (e.g., 16 hours).

  • Work-up: After cooling, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to pH 7.

  • Purification: Evaporate the solvent and purify the residue by recrystallization from a suitable solvent (e.g., water) to obtain the final product.

Diagram 1: Synthetic Pathway to a Pyridinone Intermediate

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Hydroxylation Nitro-Pyridine-N-oxide Nitro-Pyridine-N-oxide Amino-Pyridine Amino-Pyridine Nitro-Pyridine-N-oxide->Amino-Pyridine H2, Pt catalyst Pyridinone Pyridinone Amino-Pyridine->Pyridinone KOH, Methanol, Heat

Caption: Synthetic route to 4-amino-5-methyl-1H-pyridin-2(1H)-one.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in 100% DMSO.

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the kinase and its specific substrate peptide in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer.

  • Assay Procedure:

    • Perform serial dilutions of the test compound in kinase buffer.

    • In a 96-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of product formed (phosphorylated substrate) or ATP consumed. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or radioisotope assays.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Diagram 2: Kinase Inhibition Assay Workflow

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Kinase + Inhibitor A->B C Add ATP/Substrate B->C D Incubate at 30°C C->D E Stop Reaction & Detect Signal D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The pyridinone, pyrazole, and triazole scaffolds each offer unique advantages and have proven to be exceptionally fruitful in the pursuit of novel therapeutics. While direct, comprehensive head-to-head comparisons are often challenging due to the vast chemical space and diverse biological targets, the available data suggests that the pyridinone scaffold, as exemplified by the potential of this compound, represents a highly promising starting point for the development of potent anticancer agents. Its synthetic tractability and ability to engage in key biological interactions make it a compelling choice for further exploration.

Future research should focus on the systematic evaluation of this compound and its derivatives against a panel of relevant cancer cell lines and protein kinases. Direct comparison with benchmark inhibitors based on pyrazole and triazole scaffolds under standardized assay conditions will provide a clearer picture of its relative strengths and weaknesses. Furthermore, a thorough investigation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial in guiding its optimization towards a clinically viable drug candidate. The strategic exploration of this and other privileged scaffolds will undoubtedly continue to fuel the engine of drug discovery for years to come.

References

Safety Operating Guide

Navigating the Void: A Step-by-Step Guide to the Proper Disposal of 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: As drug development professionals, our work inherently involves navigating the frontiers of chemical synthesis, often handling novel compounds for which comprehensive safety and disposal data are not yet established. 4-Hydrazinylpyridin-2(1H)-one is one such compound. While a specific, validated disposal protocol from a regulatory body has not been published, its structure—containing both a hydrazine moiety and a pyridinone ring—provides a clear directive for a cautious and informed approach.

This guide is synthesized from established best practices for handling and disposing of hydrazine derivatives and pyridinone compounds. The procedures outlined below are grounded in the known reactivity and high toxicity of these chemical classes. The core principle is risk mitigation through containment, chemical neutralization, and adherence to regulatory standards for hazardous waste. Every step is designed to protect the researcher, the surrounding community, and the environment.

Disclaimer: This document provides guidance based on the chemical properties of the functional groups in this compound. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before implementing any of these procedures.

Part 1: Hazard Assessment and Risk Mitigation

This compound must be treated as a highly hazardous substance. The risk profile is a composite of its two key functional groups:

  • Hydrazine Moiety (-NHNH₂): Hydrazine and its organic derivatives are well-documented as being acutely toxic, corrosive, and potential carcinogens.[1][2] They can be readily absorbed through the skin, and their vapors are hazardous upon inhalation.[2][3] Hydrazines are also potent reducing agents and can react violently with oxidizing agents.[4]

  • Pyridinone Ring: Pyridine and its derivatives are classified as hazardous waste.[3][5] They are typically harmful if swallowed or inhaled and can cause skin and eye irritation.[6]

Therefore, all waste streams containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[4][6]

Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol

Given the high toxicity and potential for dermal absorption, a stringent PPE protocol is mandatory.

PPE ItemSpecificationRationale
Hand Protection Double-gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves.Nitrile provides a base layer of protection, while butyl rubber is specifically recommended for handling hydrazines due to its high resistance to this chemical class.[7] This combination minimizes the risk of exposure from tears or degradation of a single layer.
Eye Protection Chemical safety goggles with side shields, worn in combination with a full-face shield.This provides maximum protection against splashes and potential vapor exposure to the eyes and face, which is crucial given the corrosive nature of hydrazines.[8]
Body Protection A flame-resistant lab coat, worn over long pants and closed-toe shoes. For larger quantities or significant spill risk, a chemical-resistant apron should be worn over the lab coat.This protects against skin contact from spills and splashes. Flame-resistant material is a precaution due to the flammability of some organic compounds and the potential for exothermic reactions.[9]
Respiratory Protection All handling and disposal procedures must be conducted within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of hazardous vapors or aerosols.[10] An N95 or higher-rated respirator may be required for emergency spill cleanup outside of a fume hood, as determined by your institution's EHS.

Part 3: Spill Management - Immediate Response Plan

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading by containing it with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels or sawdust , as hydrazines can react with them.[3][4]

  • Assess and Report: For a small spill contained within a fume hood, trained personnel may proceed with cleanup. For any large spill or any spill outside of a fume hood, contact your institution's EHS or emergency response team immediately.[10]

  • Cleanup (Trained Personnel Only):

    • Ensure all required PPE is donned.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.

    • Decontaminate the spill area by wiping it down with a dilute solution of sodium hypochlorite (household bleach, typically 5-6%), followed by a thorough rinse with water. All cleaning materials must be collected as hazardous waste.

Part 4: Step-by-Step Disposal Protocol

This protocol is divided into two primary pathways: direct disposal via a certified waste contractor and on-site chemical neutralization for aqueous waste streams, which must be approved by your EHS department.

Disposal Workflow Visualization

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Disposal Pathway Decision cluster_3 Final Disposal start This compound Waste (Solid, Liquid, Contaminated Items) collect_solid Collect Solid Waste & Contaminated Items in Labeled, Sealed HDPE Container start->collect_solid collect_liquid Collect Liquid Waste (Organic or Aqueous) in Labeled, Sealed, Compatible Container start->collect_liquid ehs_pickup Store in Satellite Accumulation Area. Arrange for EHS/Certified Contractor Pickup. collect_solid->ehs_pickup decision Is On-Site Chemical Neutralization Permitted by EHS for Aqueous Waste? collect_liquid->decision decision->ehs_pickup No neutralize Perform Chemical Neutralization (Oxidation Protocol) decision->neutralize Yes neutralized_waste Collect Neutralized Aqueous Waste for EHS Pickup neutralize->neutralized_waste neutralized_waste->ehs_pickup

Caption: Decision workflow for the disposal of this compound waste.

Protocol 1: Waste Segregation and Collection for Contractor Disposal (Primary Method)

This is the most direct and universally recommended method.

  • Prepare Waste Containers: Use only high-density polyethylene (HDPE) or other compatible containers. Ensure containers are clean, dry, and have secure, leak-proof lids.

  • Labeling: Pre-label containers with "Hazardous Waste," the full chemical name "this compound," and any other required institutional information before adding any waste.[11]

  • Solid Waste Collection: Place all solid waste, including unreacted compound, contaminated weigh boats, spatulas, and disposable PPE, directly into a designated solid hazardous waste container.

  • Liquid Waste Collection: Collect all liquid waste, whether in organic solvents or aqueous solutions, in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS.[10]

  • Storage: Seal the containers tightly and store them in a designated and properly signed Satellite Accumulation Area. Ensure they are stored away from incompatible materials, especially strong oxidizing agents.[4][10]

  • Pickup: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[11]

Protocol 2: Chemical Neutralization of Aqueous Waste (Requires EHS Approval)

This protocol is based on the established method of oxidizing hydrazines to less harmful byproducts. This should only be performed by trained personnel in a controlled environment and with prior EHS approval. The reaction involves the oxidation of the hydrazine moiety, likely to nitrogen gas and water.

  • Preparation:

    • Perform all steps in a chemical fume hood.

    • Don all required PPE.

    • Prepare a fresh solution of sodium hypochlorite (NaOCl). A 10-15% excess of a solution containing at least 5% NaOCl (standard household bleach) is a common starting point.

    • The reaction can be exothermic. Prepare an ice bath to cool the reaction vessel if necessary.

  • Neutralization Procedure:

    • Place the aqueous waste containing this compound in a suitably large flask equipped with a magnetic stirrer.

    • Begin stirring the solution. If the solution is acidic, neutralize it carefully with a base like sodium bicarbonate before proceeding.

    • Slowly, and in small portions, add the sodium hypochlorite solution to the stirring hydrazine waste. Monitor the temperature of the flask. If the temperature rises significantly, pause the addition and cool the flask in an ice bath.

    • After the addition is complete, continue stirring the solution for at least 2 hours at room temperature to ensure the reaction goes to completion.

    • Test for the presence of residual hydrazine using a commercially available test kit or a method approved by your EHS. If hydrazine is still present, add more hypochlorite solution and continue stirring.

  • Disposal of Neutralized Solution:

    • Once the absence of hydrazine is confirmed, the resulting solution should still be considered hazardous waste, as it may contain chlorinated organic byproducts and pyridinone derivatives.

    • Collect the neutralized solution in a properly labeled hazardous waste container and arrange for pickup by your EHS or certified contractor. Do not pour down the drain. [4]

By adhering to these rigorous procedures, researchers can responsibly manage the waste generated from this compound, ensuring a safe laboratory environment while upholding their commitment to environmental stewardship.

References

A Comprehensive Safety and Handling Guide for 4-Hydrazinylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS) for 4-Hydrazinylpyridin-2(1H)-one, a conservative hazard assessment is derived from analogous compounds. Both pyridine and hydrazine derivatives are associated with significant health risks.

  • Pyridine and its derivatives are known for their strong, unpleasant odor and can be harmful if inhaled, ingested, or in contact with skin.[1][2] They can cause a range of health issues, including nausea, headaches, dizziness, and respiratory irritation.[1]

  • Hydrazine and its derivatives are acutely toxic and corrosive.[3][4] They can cause severe damage to the skin, eyes, and respiratory tract upon contact.[3] Many hydrazine compounds are also suspected carcinogens.[5][6]

Therefore, this compound should be handled as a substance that is potentially:

  • Acutely toxic by inhalation, ingestion, and dermal contact.

  • Corrosive to skin and eyes.

  • A suspected carcinogen.

  • Harmful to aquatic life with long-lasting effects.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize exposure. The selection of appropriate PPE is critical and should never be compromised.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles with side shields meeting ANSI Z87.1 standards.[4] A face shield should be worn over the goggles if there is a significant splash hazard.[3]Protects against splashes and potential aerosols, which can cause severe eye damage.
Hand Protection Double-gloving with compatible chemical-resistant gloves is required. A recommended combination is a nitrile inner glove and a neoprene or butyl rubber outer glove.[1][7]Nitrile gloves offer a good barrier for incidental contact, while neoprene or butyl rubber provides more robust protection against corrosive and easily absorbed chemicals.[2][7] Always check the manufacturer's glove compatibility chart.
Body Protection A flame-resistant lab coat that is fully buttoned is the minimum requirement.[4] An acid-resistant apron should be worn over the lab coat.[8]Provides a barrier against splashes and spills, protecting the skin and personal clothing from contamination.
Respiratory Protection All handling of this compound must be performed within a certified chemical fume hood.[3][4][9] If engineering controls are insufficient, a respirator may be necessary, which requires medical clearance and fit-testing.[2]A fume hood is the primary engineering control to prevent inhalation of potentially toxic vapors or dust.

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task Splash Splash Hazard? Start->Splash Aerosol Aerosol/Dust Generation? Start->Aerosol Gloves Double Gloves (Nitrile + Neoprene/Butyl) Start->Gloves Coat Flame-Resistant Lab Coat Start->Coat Goggles Chemical Goggles Splash->Goggles No FaceShield Goggles + Face Shield Splash->FaceShield Yes Hood Chemical Fume Hood Aerosol->Hood Yes Apron Acid-Resistant Apron Coat->Apron

Caption: PPE selection is based on a task-specific hazard assessment.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial to prevent exposure and accidents.

3.1. Preparation and Pre-Handling

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2][4]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][10] Keep a spill kit appropriate for corrosive and toxic chemicals nearby.

  • Review Documentation: Before starting any work, thoroughly review this guide and any available safety information for related compounds.

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to minimize the potential for exposure and waste generation.

3.2. Handling Procedure

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Container Inspection: Before opening, carefully inspect the container for any signs of damage or leaks.

  • Dispensing:

    • Perform all weighing and dispensing of the solid compound within the fume hood to contain any dust.

    • Use non-sparking tools for handling.[10][11]

    • Keep the container tightly closed when not in use to prevent the release of vapors.[1][11]

  • Solution Preparation:

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath for cooling.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove outer gloves before leaving the fume hood.

    • Wash hands thoroughly with soap and water immediately after the procedure is complete and before leaving the laboratory.[8][11]

Disposal Plan: Ensuring Environmental and Personnel Safety

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations. Improper disposal can lead to environmental contamination and pose a risk to public health.

4.1. Waste Segregation and Collection

  • Dedicated Waste Container: All waste contaminated with this compound, including unused material, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.[3][9]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the hazards: "Toxic," "Corrosive," and "Suspected Carcinogen."[2][3]

  • Container Integrity: Use a container that is compatible with the chemical, such as a high-density polyethylene (HDPE) bottle, and ensure it is in good condition and can be securely sealed.[12]

4.2. Spill Management

  • Small Spills: For a small spill within the fume hood, trained personnel wearing appropriate PPE can clean it up.[2] Use an absorbent material from a chemical spill kit to contain the spill. Place all contaminated materials into the designated hazardous waste container.

  • Large Spills: In the event of a large spill, or any spill outside of a fume hood, evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department.[4] Do not attempt to clean it up yourself.[4]

Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal Solid Contaminated Solids (PPE, paper towels) Container Dedicated, Labeled Hazardous Waste Container Solid->Container Liquid Liquid Waste (solutions, rinsates) Liquid->Container Excess Excess Chemical Excess->Container Storage Store in a cool, well-ventilated area away from incompatible materials Container->Storage EHS Contact Environmental Health & Safety (EHS) for Pickup Storage->EHS

Caption: A systematic workflow for the safe disposal of hazardous chemical waste.

Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.[9]
Inhalation Move the affected person to fresh air immediately.[9][12] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[13] Rinse the mouth with water. Seek immediate medical attention.[12]

Always report any exposure to your supervisor and your institution's EHS department.

By adhering to these stringent safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.